molecular formula C7H10O2 B1321004 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid CAS No. 286442-86-2

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B1321004
CAS No.: 286442-86-2
M. Wt: 126.15 g/mol
InChI Key: IDHHSXMRNXRQSW-UHFFFAOYSA-N
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Description

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-methyl-3-methylidenecyclobutane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H10O2/c1-5-3-7(2,4-5)6(8)9/h1,3-4H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHHSXMRNXRQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609093
Record name 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286442-86-2
Record name 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-methylidenecyclobutane-1-carboxylic acid
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Foundational & Exploratory

Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid from 1-Methyl-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid from 1-Methyl-3-oxocyclobutane-1-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are crucial structural motifs in a wide array of biologically active molecules and are pivotal building blocks in medicinal chemistry. Their inherent ring strain and unique three-dimensional conformations offer novel steric and electronic properties that can be exploited in the design of new therapeutic agents. This compound, in particular, presents an interesting scaffold with a reactive exocyclic double bond, making it a valuable precursor for further functionalization.

The synthesis of this target molecule from 1-Methyl-3-oxocyclobutane-1-carboxylic acid necessitates a strategic approach to convert the ketone functionality into a methylidene group. This guide will detail a robust and logical three-step synthetic pathway, providing not only the procedural steps but also the underlying chemical principles that govern each transformation.

Synthetic Strategy: A Three-Step Approach

The direct conversion of 1-Methyl-3-oxocyclobutane-1-carboxylic acid to the desired product is challenging due to the incompatibility of the acidic carboxylic acid proton with the strongly basic reagents typically employed in olefination reactions. Therefore, a prudent synthetic strategy involves a protection-olefination-deprotection sequence. This approach ensures the integrity of the carboxylic acid moiety while the ketone is transformed.

The proposed synthetic pathway is as follows:

  • Esterification: Protection of the carboxylic acid group of 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a methyl ester. This masks the acidic proton and prevents unwanted side reactions.

  • Methylenation: Conversion of the ketone functionality of the resulting methyl ester to a methylidene group using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

  • Hydrolysis: Deprotection of the methyl ester to yield the final product, this compound.

This multi-step process is designed to be efficient and scalable, providing a clear route to the target molecule.

Synthetic_Pathway start 1-Methyl-3-oxocyclobutane- 1-carboxylic acid ester Methyl 1-methyl-3-oxocyclobutane- 1-carboxylate start->ester Step 1: Esterification olefin_ester Methyl 1-methyl-3-methylidenecyclobutane- 1-carboxylate ester->olefin_ester Step 2: Methylenation final_product 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid olefin_ester->final_product Step 3: Hydrolysis

Caption: The three-step synthetic pathway from starting material to final product.

Step 1: Esterification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The initial step in this synthesis is the protection of the carboxylic acid group as a methyl ester. This is a standard transformation in organic synthesis, and several methods can be employed. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), is a common and cost-effective choice.

Experimental Protocol: Fischer Esterification

  • To a solution of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
1-Methyl-3-oxocyclobutane-1-carboxylic acid128.13[1]1.0128.13-
Methanol32.04excess-~1280
Sulfuric Acid (conc.)98.080.19.8~0.53

Step 2: Methylenation of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

With the carboxylic acid group protected, the ketone can now be converted to the exocyclic double bond. The Wittig reaction is a classic and reliable method for this transformation.[2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the introduction of a methylene group, methylenetriphenylphosphorane is the reagent of choice.

An alternative and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate carbanion.[3] The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more reactive and less basic ylides, and easier removal of the phosphate byproduct.

Experimental Protocol: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise. The formation of the yellow-orange ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

Wittig_Reaction_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Ph3P+CH3 Br- Ph3P+CH3 Br- Ph3P=CH2 Ph3P=CH2 Ph3P+CH3 Br-->Ph3P=CH2 n-BuLi Ketone Methyl 1-methyl-3-oxocyclobutane- 1-carboxylate Betaine Betaine Intermediate Ketone->Betaine Ylide Ph3P=CH2 Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Methyl 1-methyl-3-methylidenecyclobutane- 1-carboxylate Oxaphosphetane->Alkene Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction for methylenation.

Step 3: Hydrolysis of Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate

The final step is the deprotection of the methyl ester to unveil the target carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis. Given the potential for side reactions with the exocyclic double bond under strongly acidic conditions, a base-catalyzed saponification is often preferred. The steric hindrance around the ester group, being on a quaternary carbon, may require more forcing conditions than a simple ester hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Dissolve Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2 with a cooled solution of hydrochloric acid (e.g., 1M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

For particularly hindered esters that are resistant to standard hydrolysis conditions, alternative methods may be employed, such as using potassium trimethylsilanolate in an aprotic solvent or employing microwave-assisted hydrolysis.

Characterization and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
1-Methyl-3-oxocyclobutane-1-carboxylic acidC₆H₈O₃128.13[1]White solid. The starting material for the synthesis.
Methyl 1-methyl-3-oxocyclobutane-1-carboxylateC₇H₁₀O₃142.15Intermediate ester.
Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylateC₈H₁₂O₂140.18Product of the methylenation step.
This compoundC₇H₁₀O₂126.15The final target molecule, featuring an exocyclic double bond.

Conclusion

The synthesis of this compound from 1-Methyl-3-oxocyclobutane-1-carboxylic acid is effectively achieved through a three-step sequence of esterification, methylenation, and hydrolysis. This guide provides a robust framework for this transformation, grounded in established synthetic methodologies. The choice between the Wittig and Horner-Wadsworth-Emmons reaction for the key olefination step allows for flexibility based on available reagents and desired reaction conditions. Careful execution of each step, with appropriate monitoring and purification, will lead to the successful synthesis of this valuable cyclobutane derivative for further application in research and development.

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
  • Huffman, J. W., & Harris, R. H. (1976). A convenient procedure for the hydrolysis of hindered esters.
  • Maercker, A. (2011). The Wittig Reaction. Organic Reactions, 14, 270-490.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig and related olefination reactions. Chemical Reviews, 89(4), 863-927.
  • Newman, M. S., & Hishida, S. (1962). Alkaline Hydrolysis of Normal and Pseudo Methyl Esters of o-Benzoylbenzoates and of Hindered Alkyl Acetates. Journal of the American Chemical Society, 84(18), 3582-3584.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Wittig Reaction of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the strategic considerations and practical methodologies for conducting the Wittig olefination on 1-methyl-3-oxocyclobutane-1-carboxylic acid. This substrate presents a unique set of challenges, namely the presence of a sterically hindered ketone and an acidic carboxylic acid proton, which necessitate a carefully tailored approach to achieve successful olefination. We will explore the mechanistic nuances of the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, and provide evidence-based recommendations for reaction conditions, including the critical choice of ylide, base, solvent, and the strategic implementation of protecting groups. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecules incorporating the methylenecyclobutane motif.

Introduction: Navigating the Challenges of a Bifunctional Substrate

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of aldehydes and ketones to alkenes.[1] However, the successful application of this powerful transformation to complex molecules requires a nuanced understanding of substrate reactivity and potential side reactions. The subject of this guide, 1-methyl-3-oxocyclobutane-1-carboxylic acid, presents a classic case of a challenging substrate due to two key structural features:

  • Steric Hindrance: The ketone at the 3-position of the cyclobutane ring is sterically encumbered, which can significantly hinder the approach of the Wittig reagent. This often leads to sluggish reaction rates or complete lack of reactivity, particularly with less reactive, stabilized ylides.[2][3]

  • Acidic Proton: The presence of a carboxylic acid introduces a highly acidic proton that can be readily deprotonated by the strong bases typically used to generate non-stabilized phosphorus ylides. This can lead to the consumption of the base and ylide, as well as potential solubility issues with the resulting carboxylate salt.

This guide will dissect these challenges and provide a strategic roadmap for overcoming them, enabling the successful synthesis of 1-methyl-3-methylenecyclobutane-1-carboxylic acid and its derivatives.

Mechanistic Considerations and Strategic Choices

A thorough understanding of the Wittig reaction mechanism is paramount to designing a successful synthetic strategy. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to the formation of a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct.[4]

The Ylide: A Critical Decision Point

The choice of the phosphorus ylide is a critical determinant of the reaction's success and stereochemical outcome. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized.

  • Non-stabilized Ylides: These ylides, such as methylenetriphenylphosphorane (Ph3P=CH2), are highly reactive and are generally required for the olefination of sterically hindered ketones.[1] However, their generation requires strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), which will readily deprotonate the carboxylic acid.

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are more stable and less reactive.[5] While they are often unreactive towards hindered ketones, they can be generated with weaker bases that may not interfere with the carboxylic acid.[6]

  • Semi-stabilized Ylides: Ylides with an aryl or vinyl substituent fall in between in terms of reactivity.

For the olefination of 1-methyl-3-oxocyclobutane-1-carboxylic acid, a non-stabilized ylide is the most likely candidate to overcome the steric hindrance of the ketone. This necessitates a strategy to address the acidic proton.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are more nucleophilic than their phosphonium ylide counterparts.[7] This enhanced nucleophilicity often allows them to react with sterically hindered ketones where the traditional Wittig reaction fails.[8][9] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification.[9] Given the challenges of the target substrate, the HWE reaction represents a highly viable and often superior alternative.

The Strategic Imperative: Protection of the Carboxylic Acid

Given the incompatibility of the acidic proton with the strong bases required for the generation of reactive ylides, protection of the carboxylic acid is a non-negotiable step in the synthetic sequence. The ideal protecting group must be:

  • Stable to the strongly basic and nucleophilic conditions of the Wittig or HWE reaction.

  • Readily removable under mild conditions that do not affect the newly formed exocyclic double bond or the cyclobutane ring.

Esters are the most common protecting groups for carboxylic acids.[10] For this specific application, a methyl or ethyl ester would be a suitable choice.

G cluster_protection Protection Strategy cluster_olefination Olefination cluster_deprotection Deprotection Substrate 1-Methyl-3-oxocyclobutane- 1-carboxylic acid Protected_Substrate Methyl 1-methyl-3-oxocyclobutane- 1-carboxylate Substrate->Protected_Substrate Esterification (e.g., MeOH, H+) Protected_Product Methyl 1-methyl-3-methylenecyclobutane- 1-carboxylate Protected_Substrate->Protected_Product Wittig or HWE Reaction Final_Product 1-Methyl-3-methylenecyclobutane- 1-carboxylic acid Protected_Product->Final_Product Hydrolysis (e.g., LiOH, H2O/THF)

Figure 1. A generalized workflow for the synthesis of 1-Methyl-3-methylenecyclobutane-1-carboxylic acid, highlighting the key stages of protection, olefination, and deprotection.

Recommended Experimental Protocols

The following protocols are provided as a starting point for the olefination of the protected substrate, methyl 1-methyl-3-oxocyclobutane-1-carboxylate. Optimization of reaction conditions may be necessary to achieve optimal yields.

Protocol 1: Classical Wittig Reaction with a Non-Stabilized Ylide

This protocol is designed to overcome the steric hindrance of the ketone using a highly reactive ylide.

Step 1: Preparation of the Phosphonium Salt

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

  • Add methyl bromide (1.0 eq) and stir the mixture at reflux for 24 hours.

  • Cool the reaction to room temperature and collect the resulting white precipitate (methyltriphenylphosphonium bromide) by filtration. Wash the solid with cold toluene and dry under vacuum.

Step 2: Ylide Generation and Olefination

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide should be observed.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.

  • Cool the reaction back to -78 °C and add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol offers the advantages of a more nucleophilic reagent and a simpler purification.[11]

Step 1: Preparation of the Phosphonate Reagent

  • The required phosphonate, such as trimethyl phosphonoacetate, is commercially available.

Step 2: Olefination

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phosphonate reagent (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

Step 3: Workup and Purification

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

ParameterWittig Reaction (Protocol 1)HWE Reaction (Protocol 2)
Ylide/Reagent MethylenetriphenylphosphoranePhosphonate carbanion
Base n-ButyllithiumSodium hydride
Reactivity HighVery High (more nucleophilic)
Byproduct Triphenylphosphine oxideWater-soluble phosphate ester
Purification More challengingSimpler
Suitability for Hindered Ketones GoodExcellent

Troubleshooting and Key Considerations

  • Low Yield: If low yields are obtained, consider increasing the reaction temperature or using a more reactive phosphonate reagent in the HWE reaction. In the Wittig reaction, ensuring the complete formation of the ylide before adding the ketone is crucial.

  • Enolization: While less of a concern with the target substrate due to the absence of alpha-protons on one side of the ketone, enolization can be a competing pathway in other systems. Using a non-nucleophilic base or lower reaction temperatures can mitigate this.

  • Deprotection: The final deprotection of the methyl ester can be achieved by hydrolysis with a base such as lithium hydroxide in a mixture of water and THF. Acid-catalyzed hydrolysis is also an option, but care must be taken to avoid any potential rearrangement of the cyclobutane ring.

Conclusion

The successful olefination of 1-methyl-3-oxocyclobutane-1-carboxylic acid is a testament to the power of strategic synthetic planning. By recognizing the inherent challenges of steric hindrance and acidity, and by employing a judicious combination of protecting group chemistry and carefully selected olefination methodology, researchers can efficiently access the valuable 1-methyl-3-methylenecyclobutane-1-carboxylic acid scaffold. The Horner-Wadsworth-Emmons reaction, in particular, emerges as a highly recommended approach for this transformation due to its superior reactivity with hindered ketones and the simplified purification of the final product. This guide provides a solid foundation for further exploration and optimization of this important transformation in the pursuit of novel chemical entities.

References

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An In-Depth Technical Guide to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to provide well-founded predictions and insights. It is designed to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Identification

This compound is a unique carbocyclic compound featuring a strained four-membered ring, a reactive exocyclic double bond, and a carboxylic acid functional group. The presence of a quaternary carbon at the 1-position, bearing both a methyl and a carboxyl group, introduces significant steric and electronic effects that influence its reactivity and potential biological activity.

IUPAC Name: this compound

Molecular Formula: C₇H₁₀O₂

Molecular Weight: 126.15 g/mol

Canonical SMILES: CC1(CC(=C)C1)C(=O)O

InChI Key: InChI=1S/C7H10O2/c1-6-3-7(2,5-6)4(8)9/h5H,1,3H2,2H3,(H,8,9)

Physicochemical Properties

PropertyPredicted Value/ObservationBasis for Prediction
Appearance Colorless to pale yellow liquid or low-melting solidBased on the relatively low molecular weight and the properties of similar small-molecule carboxylic acids.
Boiling Point Estimated to be in the range of 210-230 °CExtrapolated from the boiling point of 1-methyl-3-oxocyclobutane-1-carboxylic acid (predicted at 272.3 ± 33.0°C)[1], with an adjustment for the less polar methylidene group compared to the ketone.
Solubility Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, diethyl ether, acetone).The carboxylic acid group will confer some water solubility through hydrogen bonding.[1] The nonpolar cyclobutane ring and methyl groups will enhance solubility in organic solvents.
pKa Estimated to be in the range of 4.5 - 5.0Based on the predicted pKa of the structurally similar 1-methyl-3-oxocyclobutane-1-carboxylic acid (4.39 ± 0.20)[2] and the typical pKa of alkyl-substituted carboxylic acids.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the strained cyclobutane ring, the exocyclic methylene group, and the carboxylic acid moiety.

Reactivity of the Methylidenecyclobutane Core

The methylidenecyclobutane scaffold is characterized by significant ring strain, making it a highly reactive and synthetically versatile intermediate.[3] The exocyclic double bond is a key site for a variety of chemical transformations.

  • Cycloaddition Reactions: The strained double bond can participate in various cycloaddition reactions, providing access to more complex polycyclic systems.

  • Ring-Opening Reactions: Under certain conditions, the strained cyclobutane ring can undergo cleavage, leading to the formation of linear or larger cyclic compounds.[4]

  • Electrophilic Addition: The double bond is susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups.

Reactivity_of_Methylidenecyclobutane A 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid B Cycloaddition (e.g., Diels-Alder) A->B Diene C Ring-Opening Metathesis A->C Catalyst D Electrophilic Addition (e.g., H-X, X2) A->D Electrophile E Polycyclic Products B->E F Functionalized Linear or Macrocyclic Products C->F G Dihalogenated or Halohydrin Products D->G

Caption: Key reaction pathways of the methylidenecyclobutane moiety.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality undergoes the typical reactions of this class of compounds, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to amides via activation (e.g., to an acid chloride) followed by reaction with an amine.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed based on established organic transformations.

Synthesis_of_1-Methyl-3-methylidenecyclobutane-1-carboxylic_acid A Diethyl malonate C Diethyl cyclobutane-1,1-dicarboxylate A->C NaOEt B 1,3-Dibromopropane B->C D 1,1-Cyclobutanedicarboxylic acid C->D Hydrolysis E Cyclobutanecarboxylic acid D->E Decarboxylation F Methyl cyclobutanecarboxylate E->F Esterification (MeOH, H+) G Methyl 1-methylcyclobutanecarboxylate F->G LDA, MeI H 1-Methylcyclobutane-1-carboxylic acid G->H Hydrolysis I Introduction of exocyclic methylene (e.g., via a ketone intermediate and Wittig reaction) H->I Functional group interconversion J This compound I->J

Caption: Proposed synthetic pathway to the target molecule.

Experimental Protocol (Hypothetical):

  • Synthesis of Methyl 1-methylcyclobutanecarboxylate: This step can be adapted from known procedures.[5] Methyl cyclobutanecarboxylate is treated with a strong base such as lithium diisopropylamide (LDA) to form the enolate, which is then alkylated with methyl iodide.

  • Hydrolysis to 1-Methylcyclobutane-1-carboxylic acid: The resulting ester is hydrolyzed under basic or acidic conditions to yield 1-methylcyclobutane-1-carboxylic acid.

  • Introduction of the 3-Oxo functionality: The carboxylic acid can be converted to the corresponding acid chloride and then subjected to a Friedel-Crafts acylation with a suitable reagent, or other methods to introduce a ketone at the 3-position.

  • Wittig Reaction: The ketone is then converted to the exocyclic methylene group using a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂).

  • Purification: The final product would be purified by standard techniques such as column chromatography or distillation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Methylene Protons (=CH₂): Two singlets or a narrow multiplet in the range of 4.5-5.0 ppm.

  • Cyclobutane Ring Protons (-CH₂-): A complex multiplet pattern between 2.0 and 3.0 ppm.

  • Methyl Protons (-CH₃): A singlet around 1.2-1.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm.

  • Olefinic Carbons (=C and =CH₂): Signals between 100 and 150 ppm. The quaternary olefinic carbon will be further downfield.

  • Quaternary Carbon (C-1): A signal in the range of 40-50 ppm.

  • Cyclobutane Ring Carbons (-CH₂-): Signals in the aliphatic region, typically between 20 and 40 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around 15-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[7][8]

  • C=C Stretch (Exocyclic): A medium to weak absorption around 1650-1670 cm⁻¹. The frequency of exocyclic double bonds increases with decreasing ring size.[6][9]

  • =C-H Stretch: A medium absorption just above 3000 cm⁻¹.[10]

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.[10]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak at m/z = 126. Key fragmentation patterns for cyclobutane carboxylic acids include the loss of the carboxyl group (-COOH, 45 amu) and cleavage of the cyclobutane ring.[11][12][13] The presence of the double bond will also influence the fragmentation pathways.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds significant potential in drug discovery due to the unique properties conferred by the cyclobutane ring and the exocyclic double bond.[14][15][16]

  • Conformational Rigidity: The strained cyclobutane ring provides a rigid scaffold that can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[15]

  • Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, to improve pharmacokinetic properties like metabolic stability.[15]

  • Vectorial Orientation of Substituents: The defined three-dimensional structure of the cyclobutane ring allows for the precise spatial arrangement of pharmacophoric groups, enabling the optimization of interactions with protein binding sites.[14]

  • Novel Chemical Space: The incorporation of this unique scaffold can lead to the exploration of novel chemical space, potentially yielding compounds with new biological activities.

  • Metabolic Stability: The cyclobutane ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[14]

The reactive methylidene group also offers a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening. The carboxylic acid can act as a key pharmacophoric element or be used to improve solubility and pharmacokinetic properties.

Conclusion

This compound is a fascinating molecule with significant potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is currently scarce, this guide provides a robust, data-driven overview of its predicted properties and reactivity. The unique combination of a strained ring system, a reactive exocyclic double bond, and a carboxylic acid functional group makes it a valuable building block for the synthesis of complex molecules and a promising scaffold for the development of novel therapeutics. Further experimental investigation into this compound is warranted to fully unlock its synthetic and medicinal potential.

References

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Spectroscopic data (NMR, IR, Mass Spec) of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Introduction

This compound is a fascinating molecule that combines the structural rigidity and ring strain of a cyclobutane core with the reactivity of an exocyclic alkene and the functionality of a carboxylic acid. As a novel scaffold, its unambiguous characterization is paramount for its potential applications in medicinal chemistry, materials science, and synthetic methodology. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound.

Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a detailed and predictive analytical profile. This approach serves as a robust framework for researchers to anticipate, identify, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon the synthesis of this target molecule. Our methodology is grounded in providing a self-validating system of analysis, explaining the causality behind expected spectral features to ensure the highest degree of scientific integrity.

Molecular Structure and Functional Group Analysis

To predict the spectroscopic output, we must first deconstruct the molecule into its constituent parts, each contributing unique signals to the overall spectra.

Caption: Molecular structure highlighting key functional groups.

The key structural features are:

  • A Carboxylic Acid: This group will produce highly characteristic signals in both IR and NMR spectroscopy.

  • A Quaternary Carbon (C1): Substituted with a methyl group and a carboxylic acid, this carbon will be a key feature in the ¹³C NMR spectrum but will bear no protons.

  • A Strained Cyclobutane Ring: The protons on this ring will have chemical shifts and coupling constants influenced by the ring strain and geometry.

  • An Exocyclic Methylene Group (=CH₂): The vinylic protons and sp² hybridized carbons will produce distinct signals in NMR and IR spectra.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift ranges and coupling interactions observed in similar cyclobutane systems.

Methodology for NMR Sample Preparation

A self-validating protocol for sample preparation is crucial for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to NMR tube C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) for full assignment F->G

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a standard choice, but if hydrogen bonding or proton exchange of the carboxylic acid proton is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it will typically show a sharper -COOH proton signal. The acidic proton's chemical shift is highly dependent on concentration and solvent[1].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Notes
-COOH 10.0 - 12.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. Its signal will disappear upon a D₂O shake.[1]
=CH₂ 4.8 - 5.0Singlet (s) or Narrow Multiplet2HExocyclic methylene protons are in the vinylic region. Their equivalence depends on the rate of conformational changes in the ring. They may appear as a sharp singlet.
-CH₂- (Ring, C2 & C4) 2.8 - 3.2Multiplet (m)4HThese protons are adjacent to both a quaternary carbon and the sp² carbon of the methylene group. They are expected to be diastereotopic and will likely appear as complex, overlapping multiplets due to geminal and vicinal coupling.
-CH₃ 1.4 - 1.6Singlet (s)3HThe methyl group is attached to a quaternary carbon and therefore will not be split by neighboring protons, resulting in a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale and Notes
-COOH 178 - 182Carboxylic acid carbonyl carbons are significantly deshielded and appear far downfield.[1]
=C< (Ring, C3) 145 - 150The sp² quaternary carbon of the exocyclic double bond, deshielded by its alkene character.
=CH₂ 105 - 110The sp² carbon of the terminal methylene group.
-C< (Ring, C1) 45 - 50The quaternary sp³ carbon of the cyclobutane ring, substituted with two electron-withdrawing groups.
-CH₂- (Ring, C2 & C4) 35 - 40The sp³ methylene carbons of the strained cyclobutane ring.
-CH₃ 20 - 25The sp³ carbon of the methyl group.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule will be dominated by features from the carboxylic acid and the carbon-carbon double bond.

Methodology for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

  • Instrument Background: Record a background spectrum of the clean ATR crystal. This is a self-validating step to ensure no contaminants are present.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2500 - 3300O-H stretch (Carboxylic Acid)Broad, StrongThis is a hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2][3] Its broadness is a key identifying feature.
~2960C-H stretch (sp³, methyl)MediumAliphatic C-H stretching vibrations.
~2850C-H stretch (sp³, methylene)MediumAliphatic C-H stretching vibrations.
1700 - 1725C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch in a saturated carboxylic acid dimer is very intense and a primary diagnostic peak.[3][4]
~1650C=C stretch (Alkene)MediumStretching vibration of the exocyclic double bond.
1210 - 1320C-O stretch (Carboxylic Acid)StrongCoupled C-O stretching and O-H bending vibrations are characteristic of carboxylic acids.[2]
900 - 960O-H bend (out-of-plane)Broad, MediumAnother characteristic broad absorption for carboxylic acid dimers.[2]
~890=C-H bend (out-of-plane)StrongA strong band in this region is typical for a 1,1-disubstituted (geminal) alkene.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. We will predict the outcome for Electron Ionization (EI) mass spectrometry.

Methodology for MS Data Acquisition
  • Sample Introduction: The compound can be introduced via a direct insertion probe (for solids) or a Gas Chromatography (GC) interface if sufficiently volatile.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate the molecular ion and subsequent fragments. This high energy ensures reproducible fragmentation patterns.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern

The molecular formula is C₇H₈O₂. The molecular weight is 124.14 g/mol .

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 124 . In carboxylic acids, this peak may be of low to moderate intensity due to facile fragmentation.[5]

  • Key Fragments: The energetically unstable molecular ion will break apart into smaller, more stable fragments. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the functional groups.

G M [M]⁺˙ m/z = 124 M_minus_COOH [M - COOH]⁺ m/z = 79 M->M_minus_COOH - COOH (45 Da) M_minus_H2O [M - H₂O]⁺˙ m/z = 106 M->M_minus_H2O - H₂O (18 Da) M_minus_C2H4 [M - C₂H₄]⁺˙ m/z = 96 M->M_minus_C2H4 - C₂H₄ (28 Da) (Retro [2+2])

Caption: Predicted major fragmentation pathways in EI-MS.

Expert Insight & Causality:

  • Loss of Carboxyl Radical ([M - COOH]⁺, m/z 79): The most characteristic fragmentation for carboxylic acids is the cleavage of the bond alpha to the carbonyl group, leading to the loss of a ∙COOH radical (45 Da). The resulting cation at m/z 79 would be the base peak or a very prominent fragment.[5][6]

  • Loss of Water ([M - H₂O]⁺˙, m/z 106): McLafferty rearrangement is not possible here, but intramolecular abstraction of a proton from the ring followed by loss of water can occur, especially in thermally active ion sources.

  • Ring Cleavage (Retro [2+2] Cycloaddition): Strained cyclobutane rings can undergo fragmentation via retro [2+2] cycloaddition. The loss of ethene (28 Da) from the ring is a plausible pathway, which would lead to a fragment at m/z = 96.

Conclusion

This guide presents a detailed, predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful, multi-faceted approach to confirming the structure of this novel compound. The predicted data, summarized in the tables and diagrams above, offer a clear set of benchmarks for any researcher undertaking the synthesis and characterization of this molecule. By understanding the underlying principles that govern these spectroscopic techniques, scientists can confidently assign experimental data and validate the successful synthesis of the target structure.

References

  • Smolecule. (2023). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. [Online].
  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Online].
  • Smith, B. K. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Online].
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. [Online].
  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Online].
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Online].

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The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Latent Biological Activity of Methylidenecyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can address the ever-growing challenges in drug discovery is a perpetual endeavor. Among the vast and diverse chemical space, strained ring systems have often been overlooked due to perceived instability. However, the unique conformational constraints and stereochemical richness of these structures can offer unprecedented opportunities for targeted therapeutic interventions. This in-depth technical guide focuses on a particularly intriguing, yet underexplored, class of compounds: methylidenecyclobutane derivatives. We will delve into their emerging potential as versatile platforms for the development of novel antiviral, anticancer, and anti-inflammatory agents. This guide will move beyond a mere recitation of facts, providing a causal analysis of experimental design, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on the future of this promising class of molecules.

Introduction: The Allure of the Strained Ring

The cyclobutane moiety, a four-membered carbocycle, has steadily gained recognition in medicinal chemistry for its ability to impart valuable pharmacological properties.[1][2][3] Its rigid, puckered conformation allows for a precise three-dimensional presentation of substituents, which can significantly enhance binding affinity and selectivity for biological targets.[3] The introduction of an exocyclic methylidene group to this strained ring system creates a unique chemical entity – the methylidenecyclobutane core. This feature not only influences the overall topography of the molecule but also introduces a reactive handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.

Historically, the focus on methylidenecyclobutane derivatives has been heavily concentrated on their role as carbocyclic nucleoside analogues.[4][5] However, emerging evidence suggests that the therapeutic potential of this scaffold extends far beyond this initial application. This guide aims to provide a comprehensive overview of the known and potential biological activities of methylidenecyclobutane derivatives, with a particular emphasis on their antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity: A New Frontier in Nucleoside Analogue Design

The most well-documented biological activity of methylidenecyclobutane derivatives lies in their function as antiviral agents, particularly as nucleoside analogues.[4][5] These compounds mimic natural nucleosides and, after intracellular phosphorylation, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[6]

Mechanism of Action: Chain Termination and Beyond

The primary antiviral mechanism of methylidenecyclobutane nucleoside analogues is the termination of viral nucleic acid synthesis. Once converted to their triphosphate form by host and/or viral kinases, they are recognized by viral polymerases. The incorporation of these analogues into the nascent viral genome halts further elongation due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond.[6]

Antiviral_Mechanism caption Antiviral Mechanism of Methylidenecyclobutane Nucleoside Analogues

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed several key features that govern the antiviral potency of these analogues. The nature of the nucleobase, the stereochemistry of the cyclobutane ring, and the presence of prodrug moieties all play crucial roles. For instance, phosphoralaninate prodrugs of adenine methylidenecyclobutane have shown potent inhibition of Epstein-Barr virus (EBV) replication.[4] The stereoisomerism of the methylenecyclobutane core is also critical, with different isomers exhibiting varying degrees of activity and cytotoxicity.

Derivative Type Target Virus Key SAR Observations Reference
Adenine Methylidenecyclobutane PhosphoralaninateEpstein-Barr Virus (EBV)The phosphoralaninate prodrug strategy enhances antiviral activity.[4]
Guanine Methylenecyclopropane AnaloguesEBV, HCMV, HBV, VZVThe Z-isomer of the guanine analogue is a potent and non-cytotoxic inhibitor of several herpesviruses and HBV.[7]
2,6-Diaminopurine Methylenecyclopropane AnalogueHIV-1, HBVThis derivative demonstrates the most potent activity against HIV-1 and HBV.[7]
2'-Deoxy-2'-methylidenecytidineHerpes Simplex Virus (HSV-1, HSV-2)Shows significant antiherpes activity in cell culture.[5]
Experimental Protocol: Synthesis of a Methylidenecyclobutane Nucleoside Analogue

The synthesis of methylidenecyclobutane nucleoside analogues often involves a multi-step sequence, starting from a suitable cyclobutane precursor. A general approach is outlined below, based on established methodologies.[5][6]

Step 1: Synthesis of the Cyclobutane Core

  • Begin with a commercially available or synthesized cyclobutanone derivative with a protected hydroxymethyl group.

  • Perform an α-bromination of the cyclobutanone using a suitable brominating agent (e.g., N-bromosuccinimide).

Step 2: N-Alkylation with a Purine or Pyrimidine Base

  • React the α-bromoketone with the desired purine or pyrimidine base (e.g., 6-chloropurine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). This step often yields a mixture of N-7 and N-9 regioisomers, which can be separated by chromatography.

Step 3: Chemoselective Reduction of the Ketone

  • Reduce the ketone functionality of the N-alkylated product to the corresponding alcohol using a reducing agent such as sodium borohydride. This reduction is often stereoselective.

Step 4: Introduction of the Methylidene Group (if not already present)

  • This can be achieved through various methods, such as a Wittig reaction on the ketone precursor or an elimination reaction from a suitable precursor.

Step 5: Functional Group Manipulations and Deprotection

  • If necessary, convert the 6-chloropurine moiety to other purine derivatives (e.g., adenine, guanine) through nucleophilic substitution reactions.

  • Remove any protecting groups to yield the final methylidenecyclobutane nucleoside analogue.

Anticancer Potential: Beyond Nucleoside Mimicry

While the anticancer activity of some methylidenecyclobutane nucleoside analogues has been reported, the potential of non-nucleoside derivatives is an exciting and less explored area.[5] The rigid cyclobutane scaffold can be used to orient pharmacophores in a way that promotes potent and selective interactions with anticancer targets.[2][8]

Emerging Evidence and Potential Targets

Studies on various 2'- and 3'-methylidene-substituted nucleoside analogues have demonstrated potent anticancer activity against murine leukemias and human lymphoblastic leukemia in cell culture and in mice.[5] For instance, 2'-deoxy-2'-methylidene-5-fluorocytidine and 2'-deoxy-2'-methylidenecytidine have shown significant anticancer effects.[5]

Beyond nucleoside analogues, the broader class of cyclobutane-containing compounds has been investigated for anticancer properties.[2][8] These compounds can act as integrin antagonists, which are crucial in cancer proliferation and dissemination.[8] While direct evidence for non-nucleoside methylidenecyclobutane derivatives as potent anticancer agents is still emerging, the foundational research on related cyclobutane structures provides a strong rationale for their investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A crucial first step in evaluating the anticancer potential of novel methylidenecyclobutane derivatives is to assess their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. While direct studies on the anti-inflammatory properties of methylidenecyclobutane derivatives are limited, related structures such as dibenzylbutane lignans have shown promise in this area.[9][10]

The NF-κB Pathway: A Potential Target

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Some dibenzylbutane lignan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[9][10] Given the structural similarities, it is plausible that methylidenecyclobutane derivatives could also modulate this critical pathway.

NFkB_Pathway NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation caption Simplified NF-κB Signaling Pathway

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the ability of a test compound to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • LPS from E. coli

  • Test compound (dissolved in DMSO)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated group.

Future Directions and Conclusion

The exploration of methylidenecyclobutane derivatives in medicinal chemistry is still in its nascent stages, yet the existing data paints a compelling picture of a scaffold with significant therapeutic potential. While the antiviral activity of nucleoside analogues is the most established, the opportunities in anticancer and anti-inflammatory drug discovery are vast and largely untapped.

Future research should focus on:

  • Expansion of Chemical Space: The synthesis and screening of diverse libraries of non-nucleoside methylidenecyclobutane derivatives are crucial to unlock their full potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design and optimization.

  • In Vivo Evaluation: Promising candidates identified in vitro must be rigorously tested in relevant animal models to assess their efficacy, pharmacokinetics, and safety.

References

  • Kolk, M. R. v. d., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Meng, Q., Zhao, Q., Chai, X., et al. (2024). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry, 15(6), 2114-2126. [Link]

  • Dembitsky, V. M., Sergeiko, A., Poroikov, V. V., & Hanus, L. O. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The open medicinal chemistry journal, 2, 26–37. [Link]

  • Zemlicka, J. (2010). Synthesis of Methylenecyclopropane Analogues of Antiviral Nucleoside Phosphonates. Molecules, 15(9), 6053-6063. [Link]

  • Wang, R., Kern, E. R., & Zemlicka, J. (2002). Synthesis of methylidenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus. Antiviral chemistry & chemotherapy, 13(4), 251–262. [Link]

  • RSC Publishing. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics. [Link]

  • Lin, T. S., Luo, M. Z., Liu, M. C., et al. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of medicinal chemistry, 35(8), 1373–1377. [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). International Journal of Nanomedicine, 12, 5877–5887. [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • Kern, E. R., & Zemlicka, J. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Chemistry and Chemotherapy, 10(4), 219-227. [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules. [Link]

  • White, A. D., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Scientific Reports, 8(1), 17163. [Link]

  • Lin, T. S., et al. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of Medicinal Chemistry, 35(8), 1373-7. [Link]

  • Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Journal of Organic Chemistry. [Link]

  • Auld, D. S., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical pharmacology, 79(9), 1272–1280. [Link]

  • The Novel NF-κB Inhibitor, MTI-II Peptide Anti-Inflammatory Drug, Suppresses Inflammatory Responses in Odontoblast-Like Cells. (2016). Journal of Cellular Biochemistry, 117(11), 2552-2558. [Link]

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Title: The Frontier of Drug Discovery: A Technical Guide to the Isolation and Characterization of Novel Methylidenecyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract The methylidenecyclobutane moiety represents a unique and underexplored structural scaffold in natural products chemistry. Possessing a strained four-membered ring with an exocyclic double bond, these compounds present distinct stereochemical and reactive properties, making them compelling candidates for novel therapeutic agents. Natural products containing cyclobutane rings have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects[1][2][3][4][5]. This guide provides a comprehensive, technically-focused framework for the systematic discovery, isolation, structural elucidation, and preliminary biological evaluation of novel methylidenecyclobutane compounds. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind critical experimental choices, offering a self-validating workflow for researchers in natural products chemistry and drug development.

Introduction to Methylidenecyclobutanes: A Scaffold of Untapped Potential

The cyclobutane ring is a fascinating structural motif found in a variety of natural products from terrestrial and marine sources[1]. The inherent ring strain of the four-membered ring imparts unique conformational constraints and reactivity compared to more common five- and six-membered rings. The addition of a methylidene (exocyclic methylene) group further enhances this chemical uniqueness, creating a focal point for potential biological interactions.

1.1 Chemical Significance The core structure of a methylidenecyclobutane introduces specific geometric constraints that can influence how a molecule binds to biological targets like enzyme active sites or protein receptors. This rigidity can be advantageous in drug design, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

1.2 Biological Precedent and Therapeutic Promise While a rare class of natural products, alkaloids and other metabolites containing a cyclobutane unit have been confirmed to exhibit potent biological activities. These include antibacterial, antimicrobial, antifeedant, and antitumor properties, underscoring their potential as leads for drug discovery[1][2][3]. The exploration of novel methylidenecyclobutane compounds is therefore a logical and promising frontier for identifying new chemical entities with therapeutic potential.

1.3 Core Challenges The discovery of these compounds is not without its challenges:

  • Low Abundance: Like many potent natural products, they are often produced in minute quantities by their host organisms.

  • Volatility: The relatively low molecular weight and nonpolar nature of some derivatives can lead to sample loss during standard extraction and concentration procedures.

  • Reactivity: The strained ring system can be susceptible to rearrangement or degradation under harsh chemical conditions (e.g., strong acids/bases or high temperatures).

This guide provides methodologies designed to specifically address and overcome these challenges.

Strategic Sourcing and Bio-prospecting

The successful discovery of novel compounds begins with a rational and targeted approach to source selection. Methylidenecyclobutane-containing compounds are not ubiquitous, and prospecting efforts should be focused on organisms known for producing unique secondary metabolites.

2.1 Rational Source Selection Organisms engaged in chemical defense or complex ecological interactions are rich sources of bioactive compounds. Key sources include:

  • Marine Invertebrates: Sponges, in particular, are known producers of a vast diversity of alkaloids and other unique metabolites, some containing cyclobutane rings[1].

  • Plants: Certain plant families are known to synthesize terpenoids and alkaloids with complex ring systems[1][6].

  • Fungi and Bacteria: Microorganisms, including endophytic fungi, represent a vast and still largely untapped resource for novel chemistry[5].

Causality Behind Selection: The rationale for focusing on these sources is based on evolutionary pressure. Organisms in competitive environments often evolve unique biosynthetic pathways to produce defensive or signaling molecules, increasing the probability of discovering novel chemical scaffolds.

2.2 Initial Screening Workflow A high-throughput approach is necessary to efficiently screen numerous crude extracts. The primary goal is to identify "hits"—extracts that exhibit promising biological activity and warrant further, more intensive investigation.

Screening_Workflow cluster_0 Phase 1: Source Collection & Extraction cluster_1 Phase 2: High-Throughput Screening (HTS) cluster_2 Phase 3: Hit Validation & Prioritization S Bio-prospecting: Marine Sponges, Plants, Fungi E Solvent Extraction (e.g., EtOAc, MeOH) S->E Material Prep. HTS Primary Bioassay (e.g., Antimicrobial or Anticancer Panel) E->HTS Crude Extracts Data Data Analysis: Identify Active 'Hits' HTS->Data Activity Data Confirm Confirmatory Screening (Dose-Response) Data->Confirm Initial Hits Prio Hit Prioritization (Potency & Dereplication) Confirm->Prio Validated Hits G Bioassay-Guided Purification Prio->G Proceed to Isolation

Caption: High-throughput screening workflow for prioritizing natural product extracts.

Integrated Extraction and Isolation Methodologies

The isolation of methylidenecyclobutanes requires a carefully selected series of techniques that preserve the integrity of the molecule while achieving high purity. A bioassay-guided fractionation approach is paramount, ensuring that effort is concentrated on the biologically active components of the extract.

3.1 Rationale for Technique Selection Given the potential volatility and unique polarity of these compounds, a multi-modal approach is necessary.

  • Steam Distillation: This technique is ideal for separating volatile, water-immiscible compounds from non-volatile plant or fungal material. It operates at lower temperatures than simple distillation, mitigating the risk of thermal degradation[7][8].

  • Chromatography: This is the cornerstone of purification. A sequence of chromatographic steps is used to progressively enrich the active compound(s)[9]. The choice of stationary and mobile phases is critical and determined empirically using analytical methods like Thin-Layer Chromatography (TLC)[9].

Purification_Workflow cluster_0 Initial Fractionation cluster_1 Bioassay Guidance cluster_2 High-Resolution Purification Start Active Crude Extract VLC Vacuum Liquid Chromatography (VLC) or Low-Pressure Column Start->VLC Fractions Collect 5-10 Coarse Fractions VLC->Fractions Assay Screen Fractions for Activity (e.g., MIC, IC50) Fractions->Assay Select Select Most Active Fraction(s) Assay->Select HPLC Preparative HPLC (e.g., C18 or Silica) Select->HPLC Purify Active(s) Pure Isolate Pure Compound(s) HPLC->Pure End Pure Novel Compound Pure->End Proceed to Structure Elucidation

Caption: Bioassay-guided purification workflow for isolating active compounds.

3.2 Experimental Protocol: Bioassay-Guided Isolation

This protocol outlines a self-validating system where each step's outcome is confirmed by a biological assay before proceeding.

  • Initial Extraction:

    • Lyophilize (freeze-dry) 100g of the source material (e.g., marine sponge tissue) to remove water.

    • Perform sequential maceration with solvents of increasing polarity: first with hexanes (3 x 500 mL), followed by ethyl acetate (EtOAc) (3 x 500 mL), and finally methanol (MeOH) (3 x 500 mL).

    • Causality: This graded extraction separates compounds based on polarity, simplifying the initial crude mixtures.

    • Concentrate each solvent extract in vacuo using a rotary evaporator at low temperature (<35°C) to prevent degradation of thermally labile compounds.

  • Primary Bioassay:

    • Screen the three crude extracts (Hexane, EtOAc, MeOH) in the primary bioassay (e.g., antimicrobial or anticancer assay) to identify the most active extract.

  • Fractionation via Vacuum Liquid Chromatography (VLC):

    • Pack a silica gel VLC column with an appropriate diameter based on the mass of the active crude extract (typically a 100:1 ratio of silica to extract).

    • Load the active extract onto the column.

    • Elute with a step gradient of increasing solvent polarity (e.g., starting with 100% Hexane, stepping to 90:10 Hexane:EtOAc, and so on). Collect 8-12 fractions.[10]

    • Trustworthiness: This step provides a coarse but effective separation, and the simplicity of the setup ensures reproducibility.

  • Identify Active Fractions:

    • Evaporate the solvent from each fraction and prepare for bioassay.

    • Screen all fractions to pinpoint which one(s) retain the biological activity. This is a critical validation step.

  • Final Purification via HPLC:

    • Further separate the most active fraction using semi-preparative High-Performance Liquid Chromatography (HPLC).[8]

    • Causality: HPLC provides the high resolution necessary to separate structurally similar compounds, leading to isolates of >95% purity. The choice between normal-phase (e.g., silica) and reverse-phase (e.g., C18) columns depends on the polarity of the target compounds, as determined by analytical TLC or LC-MS.

    • Collect peaks, remove solvent, and confirm the activity of the purified compounds.

Structural Elucidation of Novel Isolates

Determining the precise chemical structure of a novel compound is a critical step that relies on the synergistic use of modern spectroscopic techniques. For natural products, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure determination[11][12].

4.1 Integrated Spectroscopic Approach No single technique provides all the necessary information. A combination of Mass Spectrometry (MS) and a suite of NMR experiments is required for unambiguous structure elucidation[13].

  • High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass of the molecule, allowing for the determination of its molecular formula. MS/MS fragmentation patterns can offer clues about substructures[13].

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and type of carbon atoms in the molecule[12][14].

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments.[11]

4.2 Protocol: Key NMR Experiments for Structure Determination

  • Sample Preparation: Dissolve ~1-5 mg of the highly purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering solvent signals.

  • Acquire 1D Spectra: Run ¹H and ¹³C {¹H decoupled} spectra. These provide the fundamental lists of proton and carbon signals.

  • Acquire 2D Spectra: Run gCOSY, gHSQC, and gHMBC experiments. These experiments provide the connectivity data needed to piece the structure together.

  • Data Interpretation: Systematically analyze the spectra to build the carbon skeleton and assign all proton and carbon chemical shifts.

4.3 Data Presentation: Hypothetical NMR Data

For a novel compound, data should be summarized clearly.

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (H → C)
1145.2--
2110.54.95 (s), 4.88 (s)C1, C3, C4
345.12.85 (m)C1, C2, C4, C5
438.72.15 (m)C1, C3, C5
5132.86.75 (d, 8.5)C3, C4

Table summarizing hypothetical NMR data for a methylidenecyclobutane fragment.

Preliminary Biological Evaluation

Once a pure, structurally characterized compound is in hand, its biological activity must be quantified and explored. The choice of bioassays should be guided by the results from the initial crude extract screening.

5.1 Rationale for Assay Selection

  • Anticancer Assays: If the initial hit was in a cancer cell line screen, follow-up assays should focus on cytotoxicity and mechanism. The MTT or MTS assay is a robust and widely used method to quantify cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of a compound[15][16].

  • Antimicrobial Assays: If the initial hit was against a bacterial or fungal strain, the standard follow-up is a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe[17][18].

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Binds RAS RAS Rec->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Resp Gene Expression leading to Cell Proliferation & Survival TF->Resp Inhibitor Novel Methylidenecyclobutane Compound Inhibitor->RAF Inhibits (Hypothesized Target)

Caption: Hypothesized mechanism: Inhibition of the MAPK/ERK signaling pathway.

5.2 Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of a novel compound on cancer cell lines[15][16].

  • Cell Seeding: Seed a 96-well plate with a cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the purified methylidenecyclobutane compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a "vehicle control" (media with the compound's solvent, e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value. The reliability of the assay is validated by the consistency of the control wells.

Conclusion and Future Perspectives

The discovery of novel methylidenecyclobutane compounds requires a sophisticated, interdisciplinary approach that combines rational bio-prospecting with advanced separation science, state-of-the-art spectroscopy, and robust biological evaluation. The inherent structural novelty and demonstrated biological potential of related cyclobutane-containing natural products make this class a high-priority target for drug discovery programs. The integrated, self-validating workflows detailed in this guide provide a reliable framework for navigating the challenges of their isolation and characterization. Future work should focus on exploring diverse biological sources, developing synthetic routes to create analogues for structure-activity relationship (SAR) studies, and elucidating the precise molecular targets of newly discovered active compounds.

References

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Conformational analysis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Introduction: The Significance of Conformational Rigidity in Drug Design

In the realm of medicinal chemistry, the three-dimensional shape of a molecule—its conformation—is intrinsically linked to its biological activity. A molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is a cornerstone of rational drug design. This compound, a molecule featuring a strained four-membered ring with a unique substitution pattern, presents a compelling case for detailed conformational analysis. The rigid, puckered nature of the cyclobutane scaffold, combined with the stereochemical implications of its substituents, can pre-organize the molecule into a limited set of conformations.[1][2] Understanding these conformational preferences is paramount for predicting and optimizing its interactions with protein targets, thereby accelerating the drug development process.

This guide provides a comprehensive framework for elucidating the conformational landscape of this compound, integrating experimental and computational methodologies. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps but on the underlying rationale, ensuring a robust and validated approach to conformational analysis.

The Theoretical Conformational Landscape of a Substituted Cyclobutane

The cyclobutane ring is not planar. To alleviate the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar structure, the ring adopts a "puckered" or "bent" conformation.[1][3] This puckering, however, slightly increases the inherent angle strain (C-C-C bond angles are approximately 88°, deviating from the ideal 109.5°).[1] The energy barrier for ring-flipping between two equivalent puckered conformations is low, indicating a flexible system.[1]

For this compound, the substitution pattern significantly influences the conformational equilibrium. The key structural features to consider are:

  • 1,1-Disubstitution at C1: The methyl and carboxylic acid groups are fixed on the same carbon.

  • Exocyclic Double Bond at C3: The methylidene group introduces sp² hybridization at C3, which will affect the degree of ring puckering.[4]

  • 1,3-Substitution Pattern: The relationship between the substituents at C1 and the methylidene group at C3 is crucial.

The primary conformational question revolves around the orientation of the methyl and carboxylic acid groups relative to the puckered ring and the methylidene group. We can hypothesize two primary puckered conformers, analogous to axial and equatorial positions in cyclohexane. In these conformers, one of the C1 substituents will occupy a pseudo-axial position and the other a pseudo-equatorial position. The ring will likely pucker to place the bulkier substituent in the more sterically favorable pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions with the hydrogen on C3.[1]

Experimental Determination of Conformation

A multi-faceted experimental approach is essential for a thorough conformational analysis. Here, we detail protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful technique for determining the time-averaged conformation of a molecule in solution.[5] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), we can deduce the predominant conformer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire two-dimensional (2D) NMR spectra, including COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations between protons.

  • Data Analysis:

    • Assign all proton and carbon signals using the 1D and 2D spectra.

    • Measure the proton-proton coupling constants (J-values). In cyclobutane systems, long-range couplings (e.g., ⁴JHH) can be particularly informative about the ring's pucker and substituent orientation.[5] For instance, a larger ⁴J(eq-eq) coupling (around 5 Hz) compared to a smaller ⁴J(ax-ax) coupling (around 0 Hz) can help assign the relative positions of protons.[5]

    • Analyze the NOESY/ROESY spectrum for key correlations. For example, an NOE between the methyl protons and a proton on the C2/C4 methylene groups would suggest a specific spatial arrangement.

The following table outlines the expected qualitative differences in NMR parameters for the two primary ring-puckered conformers.

Parameter Conformer A (Carboxylic Acid pseudo-equatorial) Conformer B (Methyl pseudo-equatorial) Rationale
¹H Chemical Shift (Methyl) ShieldedDeshieldedAnisotropic effect of the carboxylic acid group.
¹H Chemical Shift (C2/C4 Protons) Different shifts for pseudo-axial and pseudo-equatorial protons.Different shifts for pseudo-axial and pseudo-equatorial protons.Anisotropic effects of substituents and the double bond.
⁴JHH Coupling Specific long-range couplings will depend on the dihedral angles.Different long-range couplings due to altered dihedral angles.Karplus-like relationship for four-bond couplings in cyclobutanes.[5]
Key NOE Correlations NOE between the methyl protons and the pseudo-axial protons on C2/C4.NOE between the carboxylic acid proton (if observable) and the pseudo-axial protons on C2/C4.Proximity in space.
Single Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule within the crystal lattice.[6] This serves as a crucial benchmark for validating the results from solution-state NMR and computational modeling.

  • Crystallization: The primary challenge is to grow a high-quality single crystal.[6]

    • Method: Slow evaporation of a solvent is a common technique. Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water) to near saturation.

    • Procedure: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. Alternatively, vapor diffusion or cooling crystallization methods can be employed.

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single, transparent crystal with well-defined faces and no visible defects, typically 0.1-0.3 mm in each dimension.[7]

    • Mount the selected crystal on a suitable goniometer head.

  • Data Collection:

    • Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to determine the final atomic positions, bond lengths, and angles.

The resulting crystal structure will provide a high-resolution snapshot of the molecule in its lowest energy solid-state conformation.

Computational Modeling: A Predictive and Corroborative Approach

Density Functional Theory (DFT) is an indispensable tool for predicting the relative stabilities of different conformers and for calculating spectroscopic properties that can be compared with experimental data.[8]

Workflow for DFT-Based Conformational Analysis

The following workflow outlines a robust computational approach to analyze the conformational preferences of this compound.

DFT_Workflow cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Verification and Refinement cluster_3 Data Analysis start Generate plausible starting conformers (e.g., different ring puckers, -COOH rotations) opt Perform geometry optimization (e.g., B3LYP/6-31G(d)) start->opt Input Structures freq Frequency calculations to confirm minima (no imaginary frequencies) opt->freq Optimized Geometries spe Single-point energy calculations with a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) freq->spe Verified Minima analysis Analyze relative energies (ΔG) and Boltzmann populations spe->analysis Refined Energies nmr_pred Predict NMR parameters (chemical shifts, coupling constants) analysis->nmr_pred comparison Compare with experimental data nmr_pred->comparison

Caption: A typical workflow for the computational conformational analysis using DFT.

  • Generation of Initial Structures: Manually build the hypothesized conformers of this compound. It is important to consider different puckering modes of the ring and various rotational positions of the carboxylic acid group.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure. A commonly used and efficient level of theory for this step is B3LYP with the 6-31G(d) basis set.[9]

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculations also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more robust functional and a larger basis set. Good choices include dispersion-corrected functionals like ωB97X-D or M06-2X with a triple-zeta basis set such as 6-311+G(d,p).[10]

  • Data Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of all confirmed conformers.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298 K).

The following table illustrates how the results of the DFT calculations would be presented. The values are hypothetical.

Conformer Relative Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Boltzmann Population (%)
A (COOH pseudo-equatorial) 0.000.0085
B (Methyl pseudo-equatorial) 1.201.1515
Planar Transition State 2.50--

Integrated Data Synthesis: Building a Cohesive Model

The true power of conformational analysis lies in the integration of data from all three methodologies.

Integrated_Analysis cluster_synthesis Synthesis & Validation NMR NMR Spectroscopy (Solution-state, dynamic average) Model Comprehensive Conformational Model NMR->Model Validates predominant solution conformer Xray X-ray Crystallography (Solid-state, static picture) Xray->Model Provides benchmark solid-state structure DFT DFT Calculations (Gas-phase/solvated energies, predicted properties) DFT->Model Rationalizes stability and connects structures

Caption: An integrated approach combining experimental and computational data.

The solid-state structure from X-ray crystallography provides a definitive, high-resolution picture of one low-energy conformer.[6] This structure can be used as a starting point for DFT calculations and as a basis for comparison with NMR data. The relative energies from DFT calculations can explain why a particular conformer is observed in the crystal lattice and can predict the equilibrium populations in the gas phase or with an implicit solvent model.[8] The NMR data, particularly NOEs and coupling constants, provide experimental evidence for the predominant conformation in solution and can validate the predictions made by DFT.[5] Discrepancies between the different methods can also be informative, highlighting the influence of crystal packing forces or solvent effects on the conformational equilibrium.

Conclusion

The conformational analysis of this compound is a critical exercise for any drug development program involving this scaffold. By employing a synergistic approach that combines the solution-state insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the predictive power of DFT calculations, researchers can build a comprehensive and validated model of its conformational landscape. This detailed understanding of the molecule's three-dimensional properties is essential for elucidating structure-activity relationships and for the rational design of next-generation therapeutic agents.

References

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]

  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. PubMed. Available at: [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamically-Weighted Conformational Ensemble of Cyclic RGD Peptidomimetics from NOE Data. PubMed. Available at: [Link]

  • Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in... ResearchGate. Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

  • Cycloalkanes. Imperial College London. Available at: [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC - NIH. Available at: [Link]

  • Basis set and methods for organic molecules. ResearchGate. Available at: [Link]

  • Molecular Simulation of Conformational Pre-Organization in Cyclic RGD Peptides. PubMed. Available at: [Link]

  • Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at: [Link]

  • Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Which Basis Set and Functional to use when? : r/comp_chem. Reddit. Available at: [Link]

  • How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]

  • Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. Available at: [Link]

  • Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. ACS Publications. Available at: [Link]

  • 9: Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry. Available at: [Link]

  • 4.8: Disubstituted Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

Sources

The Enduring Reactivity of the Exocyclic Double Bond in Methylidenecyclobutanes: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methylidenecyclobutane scaffold, a four-membered carbocycle distinguished by an exocyclic double bond, represents a cornerstone in modern synthetic organic chemistry. Its inherent ring strain and unique electronic properties endow the exocyclic π-system with a remarkable and versatile reactivity profile. This technical guide provides an in-depth exploration of the chemical behavior of this moiety, designed for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles governing its reactivity, delve into a wide array of synthetic transformations, and provide detailed, field-proven experimental protocols. This document aims to serve as a comprehensive resource, bridging theoretical understanding with practical application in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Energetic Heart of Methylidenecyclobutane

The cyclobutane ring is characterized by significant ring strain, a consequence of deviations from ideal sp³ bond angles (109.5°) to approximately 90°.[1] This inherent strain energy, estimated to be around 26.3 kcal/mol for cyclobutane, is a key determinant of its chemical behavior.[1] The introduction of an exocyclic double bond in methylidenecyclobutane further modulates this reactivity. The sp² hybridization of the exocyclic carbon and the adjacent ring carbon introduces additional angle and torsional strain, making the π-bond a fertile ground for a diverse range of chemical transformations. This heightened reactivity, driven by the release of ring strain in many reactions, makes methylidenecyclobutanes attractive building blocks for the construction of more complex and often biologically active molecules.[2][3][4][5]

The unique three-dimensional structure of the cyclobutane ring also offers distinct advantages in medicinal chemistry, providing a rigid scaffold that can enforce specific conformations, act as a bioisosteric replacement for other groups, and improve pharmacokinetic properties.[6][7] Understanding and harnessing the reactivity of the exocyclic double bond is therefore paramount for leveraging the full potential of this versatile motif in drug discovery and development.[6][7]

Cycloaddition Reactions: Building Complexity in a Single Step

The electron-rich nature of the exocyclic double bond makes methylidenecyclobutanes excellent participants in various cycloaddition reactions, providing a powerful means to construct intricate polycyclic systems in a highly stereocontrolled manner.

[4+2] Cycloaddition (Diels-Alder Reaction)

Methylidenecyclobutanes can act as dienophiles in Diels-Alder reactions, reacting with a wide range of dienes to furnish spirocyclic or fused ring systems. The reaction proceeds through a concerted mechanism, and its stereoselectivity is a key feature.[8][9][10]

Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride (Illustrative Example)

While not a direct reaction of methylidenecyclobutane, this classic protocol illustrates the general procedure for a Diels-Alder reaction, which can be adapted for methylidenecyclobutane as the dienophile.

  • Reagents and Equipment:

    • 25-mL round-bottomed flask with a stir bar

    • Reflux condenser and drying tube

    • Heating mantle

    • Anthracene (0.80 g)

    • Maleic anhydride (0.40 g)

    • Xylene (10 mL)

    • Ethyl acetate

  • Procedure:

    • To a dry 25-mL round-bottomed flask containing a stir bar, add anthracene and maleic anhydride.[10]

    • Add 10 mL of xylene to the flask and attach a reflux condenser fitted with a drying tube.[9][10]

    • Heat the reaction mixture to reflux (approximately 185-200 °C) with stirring for 30 minutes. The yellow color of the mixture should fade during this time.[9]

    • Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to facilitate crystallization of the product.[9][10]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two portions of cold ethyl acetate (3 mL each).[9]

    • Dry the product to a constant weight.

[2+2] Cycloaddition

Photochemical [2+2] cycloadditions of methylidenecyclobutanes with alkenes or other unsaturated systems provide a direct route to highly strained bicyclo[2.2.0]hexane derivatives. These reactions are often initiated by UV irradiation and proceed through a diradical intermediate.

Conceptual Workflow for a [2+2] Photocycloaddition

G cluster_start Starting Materials Methylidenecyclobutane Methylidenecyclobutane UV UV Irradiation (hν) Methylidenecyclobutane->UV Alkene Alkene Alkene->UV ExcitedState Excited State Intermediate UV->ExcitedState Excitation Diradical Diradical Intermediate ExcitedState->Diradical Intersystem Crossing Product Bicyclo[2.2.0]hexane Product Diradical->Product Ring Closure

Caption: Workflow of a [2+2] photocycloaddition reaction.

Electrophilic Addition Reactions: Functionalization with Precision

The exocyclic double bond of methylidenecyclobutanes is susceptible to attack by a variety of electrophiles, leading to the formation of functionalized cyclobutane derivatives. The regioselectivity of these additions is a critical aspect, often governed by the stability of the resulting carbocation intermediate.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, methylidenecyclobutanes undergo hydration to form tertiary alcohols. The reaction proceeds via protonation of the double bond to generate a tertiary carbocation, which is then trapped by water.[3][11][12][13][14]

Mechanism of Acid-Catalyzed Hydration

G Start Methylidenecyclobutane Carbocation Tertiary Carbocation Intermediate Start->Carbocation Protonation H3O H₃O⁺ H3O->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic Attack H2O_nuc H₂O (Nucleophile) H2O_nuc->Oxonium Product 1-Methylcyclobutanol Oxonium->Product Deprotonation H2O_base H₂O (Base) H2O_base->Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RX R-X RX->OxAdd PdII R-Pd(II)-X(L₂) OxAdd->PdII Coord Coordination PdII->Coord Alkene Methylidenecyclobutane Alkene->Coord PiComplex π-Complex Coord->PiComplex Insert Migratory Insertion PiComplex->Insert SigmaComplex σ-Alkyl-Pd(II) Complex Insert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim Product Substituted Methylidenecyclobutane BetaElim->Product HPdX H-Pd(II)-X(L₂) BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim Base Base Base->RedElim RedElim->Pd0 G Monomer Methylidenecyclobutane Metallocyclobutane Metallocyclobutane Intermediate Monomer->Metallocyclobutane Coordination & [2+2] Cycloaddition Catalyst Ru Catalyst Catalyst->Metallocyclobutane Polymer Unsaturated Polymer Metallocyclobutane->Polymer Retro [2+2] Cycloaddition

Sources

Solubility and stability of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of Novel Carboxylic Acids: A Case Study on 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Disclaimer: Publicly available data on the solubility and stability of this compound is limited. This guide, therefore, provides a comprehensive framework and robust methodologies for researchers and drug development professionals to characterize this, or structurally similar, novel chemical entities. The principles and protocols outlined herein are based on established best practices in pharmaceutical sciences and physical chemistry.

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles is the thorough characterization of its physicochemical properties. Properties such as solubility and stability are not mere data points; they are fundamental determinants of a compound's developability, influencing everything from formulation design and bioavailability to storage conditions and shelf-life.

This guide focuses on a systematic approach to evaluating the solubility and stability of this compound, a compound featuring a strained cyclobutane ring, an exocyclic double bond, and a carboxylic acid moiety. Each of these structural features presents unique challenges and considerations that will be addressed. For instance, the strained ring system may influence crystal lattice energy and thus solubility, while the exocyclic double bond could be susceptible to isomerization or oxidation.

By following the methodologies detailed in this document, researchers can generate the robust and reliable data necessary to make informed decisions in the early stages of drug development, ultimately de-risking the project and accelerating the path to clinical evaluation.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various solvent systems is paramount. It dictates the choice of solvents for synthesis and purification, the feasibility of different formulation strategies (e.g., oral, parenteral), and is a key input for biopharmaceutical classification systems (BCS).

Theoretical Considerations and Experimental Design

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For this compound, the polar carboxylic acid group suggests potential for good solubility in polar protic solvents, while the hydrocarbon backbone may contribute to solubility in less polar environments.

Our experimental design will encompass a range of common pharmaceutical solvents, selected to cover a spectrum of polarities and hydrogen bonding capabilities. This allows for the construction of a comprehensive solubility profile.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

This protocol details a standardized method for determining both the kinetic and thermodynamic solubility of a compound. Kinetic solubility provides an early indication of a compound's dissolution characteristics under non-equilibrium conditions, often relevant in high-throughput screening, while thermodynamic solubility represents the true equilibrium point and is the gold standard for developability assessment.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • pH meter

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent, such as DMSO.

  • Kinetic Solubility Measurement (Shake-flask method):

    • Add a small aliquot of the stock solution to each of the selected aqueous buffers (e.g., PBS, 0.1 N HCl).

    • Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 2 hours) with constant agitation.

    • Filter the samples to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Thermodynamic Solubility Measurement (Shake-flask method):

    • Add an excess amount of the solid compound to each of the selected solvents in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant, filter it, and quantify the concentration of the dissolved compound using HPLC.

Data Presentation:

The results should be compiled into a clear and concise table.

Solvent SystemPolarity IndexDielectric ConstantSolubility (µg/mL) at 25°C
0.1 N HCl (pH 1.0)High~80Experimental Value
Water10.280.1Experimental Value
PBS (pH 7.4)High~80Experimental Value
Methanol5.132.7Experimental Value
Ethanol4.324.5Experimental Value
Acetonitrile5.837.5Experimental Value
Tetrahydrofuran (THF)4.07.6Experimental Value
Dimethyl Sulfoxide (DMSO)7.246.7Experimental Value

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_analysis Analysis prep1 Weigh Compound prep2 Prepare Solvents prep1->prep2 thermo1 Add Excess Solid to Solvent prep2->thermo1 thermo2 Equilibrate (24-48h) with Agitation thermo1->thermo2 thermo3 Centrifuge & Filter thermo2->thermo3 analysis1 HPLC Quantification thermo3->analysis1 analysis2 Determine Concentration (µg/mL) analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment

Evaluating the chemical stability of an NCE is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final drug product. The presence of the exocyclic double bond and the strained cyclobutane ring in this compound are key areas of focus for potential instability.

Potential Degradation Pathways
  • Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis, but other functionalities, if present, could be susceptible.

  • Oxidation: The exocyclic double bond could be prone to oxidation, especially in the presence of light, oxygen, and trace metals.

  • Isomerization: The exocyclic double bond could potentially isomerize to an endocyclic position, leading to a different, more stable isomer.

  • Polymerization: Under certain conditions (e.g., heat, catalysts), molecules with double bonds can undergo polymerization.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% Hydrogen Peroxide (oxidative)

  • Photostability chamber

  • Oven for thermal stress

  • HPLC-MS/MS system for separation and identification of degradation products

Procedure:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., water:acetonitrile).

  • Application of Stress Conditions:

    • Acidic/Basic Hydrolysis: Treat the sample solution with 0.1 N HCl or 0.1 N NaOH and heat (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer (MS) detector is highly recommended to aid in the structural elucidation of any degradation products.

  • Mass Balance Calculation: Quantify the parent compound and all major degradation products to ensure mass balance is maintained.

Data Presentation:

Summarize the findings in a table.

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationMajor Degradants (m/z)
0.1 N HCl (60°C)24Experimental ValueExperimental ValueExperimental Value
0.1 N NaOH (60°C)24Experimental ValueExperimental ValueExperimental Value
3% H₂O₂ (RT)24Experimental ValueExperimental ValueExperimental Value
Thermal (60°C)24Experimental ValueExperimental ValueExperimental Value
Photostability (ICH Q1B)-Experimental ValueExperimental ValueExperimental Value

Visualization of Stability Assessment Logic:

G cluster_stress Forced Degradation Conditions start Prepare NCE Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze via Stability-Indicating HPLC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis decision Significant Degradation? analysis->decision identify Identify Degradation Products decision->identify Yes report Report Stability Profile decision->report No identify->report

Caption: Decision workflow for forced degradation studies.

Conclusion and Future Directions

The systematic evaluation of solubility and stability, as outlined in this guide, provides the foundational data required for the successful development of this compound or any NCE. The results from these studies will directly inform critical decisions in lead optimization, pre-formulation, and formulation development.

Should this compound exhibit poor solubility, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may need to be explored. If significant degradation is observed under specific stress conditions, appropriate measures, such as the inclusion of antioxidants or protection from light, can be incorporated into the final drug product to ensure its quality, safety, and efficacy over its shelf-life.

This guide serves as a starting point. The specific nature of the experimental results will undoubtedly necessitate further, more detailed investigations into the solid-state properties (e.g., polymorphism) and a more profound mechanistic understanding of any observed degradation pathways.

References

  • Title: Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Development of stability indicating HPLC method for the determination of Cefixime and Ofloxacin Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Pharmaceutical Stress Testing: Predicting Drug Degradation Source: Google Books URL
  • Title: Solubility Measurement of Scutellarin in Different Solvents at Temperatures from (293.15 to 328.15) K Source: Journal of Chemical & Engineering Data URL: [Link]

Methodological & Application

Application Note: A Detailed Protocol for the Wittig Olefination of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Novel Cyclobutane Scaffolds

The cyclobutane motif is a valuable structural element in medicinal chemistry and materials science, offering unique conformational constraints. The introduction of an exocyclic methylene group onto a cyclobutane ring via the Wittig olefination opens avenues to a diverse range of functionalized derivatives. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-methyl-3-methylenecyclobutane-1-carboxylic acid from 1-methyl-3-oxocyclobutane-1-carboxylic acid.

The primary challenge in this transformation lies in the chemoselective olefination of the ketone in the presence of a carboxylic acid. The strongly basic conditions required for the formation of the reactive phosphonium ylide are incompatible with the acidic proton of the carboxyl group.[1][2] Therefore, a protection-olefination-deprotection strategy is essential for a successful synthesis. This protocol employs a methyl ester as a robust protecting group for the carboxylic acid, which can be efficiently removed post-olefination without compromising the newly installed alkene.

Mechanistic Rationale: A Three-Stage Approach

The overall synthetic strategy is divided into three key stages, each with its own mechanistic considerations.

Stage 1: Protection of the Carboxylic Acid. The carboxylic acid is first converted to its methyl ester. This transformation is crucial as the strongly basic ylide required for the olefination of the sterically hindered ketone would otherwise be quenched by the acidic proton of the carboxylic acid.[3]

Stage 2: The Wittig Olefination. The core of the synthesis is the Wittig reaction, which converts the cyclobutanone to an alkene.[4] This reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. For sterically hindered ketones, a highly reactive, unstabilized ylide such as methylenetriphenylphosphorane (Ph₃P=CH₂) is necessary.[5] The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.[4][6]

Stage 3: Deprotection of the Methyl Ester. The final step is the saponification of the methyl ester to regenerate the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, for which conditions must be carefully selected to avoid any potential side reactions involving the exocyclic double bond.[7][8]

Experimental Workflow Diagram

Wittig_Olefination_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Wittig Olefination cluster_2 Stage 3: Deprotection Start 1-Methyl-3-oxocyclobutane- 1-carboxylic acid Protected Methyl 1-methyl-3-oxocyclobutane- 1-carboxylate Start->Protected CH₂N₂ or SOCl₂/MeOH Olefin Methyl 1-methyl-3-methylenecyclobutane- 1-carboxylate Protected->Olefin Wittig Reaction (Ylide, THF, -78°C to RT) Ylide_Prep Ph₃PCH₃Br + n-BuLi Ylide Ph₃P=CH₂ (Ylide) Ylide_Prep->Ylide Deprotonation Final_Product 1-Methyl-3-methylenecyclobutane- 1-carboxylic acid Olefin->Final_Product LiOH, THF/H₂O

Caption: Workflow for the synthesis of 1-methyl-3-methylenecyclobutane-1-carboxylic acid.

Detailed Experimental Protocols

Stage 1: Protection of 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a Methyl Ester
  • Rationale: Methyl esterification is a reliable method to protect the carboxylic acid from the basic Wittig reagent.[9] Thionyl chloride followed by methanol provides a high-yielding route to the ester.

  • Procedure:

    • To a solution of 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 1-methyl-3-oxocyclobutane-1-carboxylate, which can be used in the next step without further purification.

Stage 2: Wittig Olefination of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate
  • Rationale: An unstabilized ylide is required for the olefination of the sterically hindered cyclobutanone.[5] The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong base like n-butyllithium under anhydrous and inert conditions to ensure its reactivity.[10]

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere.

    • Cool the suspension to 0 °C and add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the ylide solution to -78 °C and add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate methyl 1-methyl-3-methylenecyclobutane-1-carboxylate.

Stage 3: Deprotection of Methyl 1-methyl-3-methylenecyclobutane-1-carboxylate
  • Rationale: Saponification with lithium hydroxide is a mild and effective method for hydrolyzing the methyl ester to the corresponding carboxylic acid without affecting the exocyclic double bond.[11]

  • Procedure:

    • Dissolve the methyl 1-methyl-3-methylenecyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

    • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-methyl-3-methylenecyclobutane-1-carboxylic acid as the final product.

Quantitative Data Summary

StepReactantReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 1-Methyl-3-oxocyclobutane-1-carboxylic acidSOCl₂, MeOHMethanolReflux4>95
2 Methyl 1-methyl-3-oxocyclobutane-1-carboxylatePh₃PCH₃Br, n-BuLiTHF-78 to RT1270-85
3 Methyl 1-methyl-3-methylenecyclobutane-1-carboxylateLiOH·H₂OTHF/H₂ORT12-16>90

Troubleshooting and Field-Proven Insights

  • Low Yield in Wittig Reaction:

    • Cause: Incomplete ylide formation or moisture contamination.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly titrated n-butyllithium. An excess of the ylide (up to 2 equivalents) can be beneficial for driving the reaction to completion with sterically hindered ketones.[10]

  • Formation of Byproducts:

    • Cause: The highly basic ylide can promote enolization of the ketone, leading to side reactions.

    • Solution: Maintain a low temperature (-78 °C) during the addition of the ketone to the ylide solution to minimize enolization.

  • Incomplete Deprotection:

    • Cause: Insufficient base or reaction time.

    • Solution: Increase the equivalents of lithium hydroxide or prolong the reaction time. Gentle heating (e.g., to 40 °C) can also facilitate the hydrolysis.

Conclusion

This application note provides a robust and reproducible three-step protocol for the Wittig olefination of 1-methyl-3-oxocyclobutane-1-carboxylic acid. By employing a methyl ester protecting group strategy, the challenges associated with the acidic nature of the substrate are effectively overcome. The use of an unstabilized ylide ensures efficient olefination of the sterically hindered cyclobutanone. This methodology is anticipated to be broadly applicable for the synthesis of various exocyclic methylene cyclobutane derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Wittig Olefination of Ketones: Technical Support Center.
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  • Ghasemi, S., & Zolfagharinia, E. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87.
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Unlocking New Polymer Architectures: A Guide to the Application of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid as a novel monomer in polymer chemistry. While direct literature on this specific compound is nascent, its unique structural features—a strained cyclobutane ring, a polymerizable exocyclic double bond, a sterically hindered quaternary carbon, and a versatile carboxylic acid group—suggest significant potential for creating advanced functional polymers. This guide synthesizes established principles from the polymerization of analogous structures, such as methylenecyclobutane and functionalized cyclobutenes, to propose viable polymerization pathways and detailed experimental protocols. We will explore free-radical, anionic (with a protection strategy), and Ring-Opening Metathesis Polymerization (ROMP) as potential routes to new materials. This note is intended to serve as a foundational resource for researchers seeking to explore this promising, yet uncharted, area of polymer science.

Introduction: A Monomer of Unique Potential

This compound is a non-commercial, specialty monomer whose structure presents both challenges and opportunities for polymer synthesis. The inherent ring strain of the cyclobutane moiety (approx. 26 kcal/mol) provides a thermodynamic driving force for ring-opening polymerizations, while the exocyclic methylene group offers a reactive site for traditional vinyl-type addition polymerizations.

The key structural features and their implications are:

  • Exocyclic Methylene Group: A polymerizable double bond, analogous to other vinyl monomers. However, methylenecyclobutane and its derivatives are known to be reluctant to undergo radical homopolymerization but can be copolymerized.[1]

  • Strained Cyclobutane Ring: Creates the potential for Ring-Opening Metathesis Polymerization (ROMP) to yield polymers with unique backbones not accessible through conventional methods.[2][3][4]

  • Carboxylic Acid Functionality: A highly valuable functional group that can impart hydrophilicity, provide sites for post-polymerization modification, and influence inter-chain interactions through hydrogen bonding. However, the acidic proton can interfere with many polymerization catalysts, particularly in anionic and coordination polymerizations.[5][6]

  • Quaternary Carbon Center: The carbon at the 1-position is tetrasubstituted, creating significant steric hindrance around the carboxylic acid group and potentially influencing the reactivity of the nearby double bond.

This guide will dissect these features to propose robust methodologies for harnessing this monomer's potential.

cluster_features Structural Features & Implications Monomer 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid F1 Exocyclic Methylene (Vinyl-type Polymerization Site) Monomer->F1 F2 Strained Ring (Ring-Opening Potential) Monomer->F2 F3 Carboxylic Acid (Functionality & Reactivity Challenge) Monomer->F3 F4 Quaternary Carbon (Steric Hindrance) Monomer->F4

Caption: Key structural features of the monomer.

Proposed Polymerization Pathways & Rationale

Given the monomer's structure, three primary polymerization strategies are proposed. The choice of pathway will fundamentally dictate the final polymer architecture.

Pathway A: Free-Radical Copolymerization

Direct homopolymerization of methylenecyclobutane via radical initiation is known to be inefficient.[1] However, it readily participates in copolymerization with other vinyl monomers. This approach retains the cyclobutane ring as a pendant group, incorporating its rigidity and functionality into the final polymer.

Causality behind Experimental Choices:

  • Copolymerization: To overcome the low homopolymerization tendency, copolymerization with an electron-deficient comonomer like methyl acrylate (MA) or a resonance-stabilized comonomer like styrene (St) is proposed.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or 1,4-dioxane is chosen to solubilize the carboxylic acid-containing monomer and the resulting polymer.

  • Initiator: Azobisisobutyronitrile (AIBN) is a standard, reliable thermal initiator that is less susceptible to side reactions with carboxylic acids compared to peroxide-based initiators.[7]

cluster_workflow Pathway A: Radical Copolymerization Monomer Monomer (M1) COOH Polymer Pendant Cyclobutane Copolymer Monomer:f0->Polymer Comonomer Comonomer (M2) (e.g., Styrene) Comonomer->Polymer Initiator Radical Initiator (AIBN) Initiator->Monomer:f0

Caption: Workflow for free-radical copolymerization.

Pathway B: Anionic Polymerization via a Protection Strategy

Anionic polymerization offers excellent control over molecular weight and architecture, often producing living polymers.[8] However, the acidic proton of the monomer's carboxyl group would immediately terminate any carbanionic initiator. Therefore, a protection-polymerization-deprotection strategy is mandatory.

Causality behind Experimental Choices:

  • Protection: The carboxylic acid must be converted to an ester (e.g., methyl or tert-butyl ester) prior to polymerization. The choice of ester is critical for the deprotection step. A tert-butyl ester is advantageous as it can be removed under acidic conditions which are typically mild towards the polymer backbone.[9]

  • Initiator: A strong nucleophile like n-butyllithium (n-BuLi) is a common initiator for anionic polymerization of non-polar monomers.

  • Deprotection: After polymerization, the ester groups are hydrolyzed back to carboxylic acids. For a poly(tert-butyl ester), this is achieved with an acid like trifluoroacetic acid (TFA).

Start Monomer with -COOH group Step1 Protection Step (e.g., Esterification) Start->Step1 ProtectedMonomer Protected Monomer with -COOtBu Step1->ProtectedMonomer Step2 Anionic Polymerization (n-BuLi, THF, -78°C) ProtectedMonomer->Step2 ProtectedPolymer Protected Polymer Step2->ProtectedPolymer Step3 Deprotection Step (TFA) ProtectedPolymer->Step3 FinalPolymer Functional Polymer with -COOH groups Step3->FinalPolymer

Caption: Protection-Polymerization-Deprotection Workflow.

Pathway C: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for polymerizing strained cyclic olefins.[3] While metathesis of exocyclic double bonds is possible, a more reliable strategy involves isomerizing the monomer to its endocyclic isomer, 1-methyl-3-methylcyclobutene-1-carboxylic acid. This creates a cyclobutene, a highly reactive monomer for ROMP. As with the anionic route, the carboxylic acid must be protected.

Causality behind Experimental Choices:

  • Isomerization: The exocyclic double bond can be isomerized to the more thermodynamically stable endocyclic position under acidic or basic conditions. This step is crucial for efficient ROMP.

  • Protection: The carboxylic acid is protected as an ester to prevent coordination with and deactivation of the ruthenium catalyst.

  • Catalyst: A Grubbs-type ruthenium catalyst (e.g., Grubbs 3rd Generation) is selected for its high activity and excellent tolerance to various functional groups (once the acidic proton is removed).[2]

  • Polymerization: ROMP proceeds via a [2+2] cycloaddition/cycloreversion mechanism, opening the strained ring to form a linear polymer with double bonds in the backbone.

cluster_workflow Pathway C: Isomerization followed by ROMP Monomer Protected Monomer (Ester) Exocyclic Double Bond Isomerization Isomerization (Base or Acid) Monomer->Isomerization Isomer Protected Endocyclic Isomer (Cyclobutene) Isomerization->Isomer Polymer Ring-Opened Polymer (Polybutadiene derivative) Isomer:f0->Polymer Catalyst Grubbs Catalyst (Ru-based) Catalyst->Isomer:f0

Caption: Workflow for Isomerization-ROMP strategy.

Experimental Protocols

The following protocols are proposed as starting points for investigation. All procedures involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 3.1: Synthesis of tert-Butyl 1-Methyl-3-methylidenecyclobutane-1-carboxylate (Protected Monomer)

Rationale: This protocol protects the carboxylic acid as a tert-butyl ester, which is stable to radical and anionic conditions and can be removed post-polymerization without degrading the polymer backbone.

  • Dissolution: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) in a flame-dried, three-neck round-bottom flask under Argon.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous THF (10 mL/g). In a separate flask, prepare a solution of potassium tert-butoxide (2.0 eq) in anhydrous THF. Add the acid chloride solution dropwise to the potassium tert-butoxide solution at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to yield the pure protected monomer.

Protocol 3.2: Radical Copolymerization with Styrene

Rationale: This protocol aims to create a random copolymer where the cyclobutane moiety is a pendant group.

  • Setup: In a Schlenk flask, dissolve this compound (M1, e.g., 0.5 g), styrene (M2, equimolar or other desired ratio), and AIBN (1 mol% relative to total monomers) in anhydrous 1,4-dioxane (5 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Termination & Precipitation: Cool the reaction to room temperature and expose it to air. Precipitate the polymer by pouring the viscous solution into a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, re-dissolve it in a minimal amount of THF, and re-precipitate into methanol. Repeat this process twice.

  • Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the polymer by ¹H NMR (to determine copolymer composition), GPC/SEC (for molecular weight and dispersity), and DSC (for thermal properties).

Protocol 3.3: ROMP of the Protected, Isomerized Monomer

Rationale: This protocol is designed to produce a linear polymer with a polybutadiene-like backbone and regularly spaced functional pendant groups.

  • Monomer Preparation: First, isomerize the protected monomer from Protocol 3.1 to its endocyclic cyclobutene form using a suitable base (e.g., potassium tert-butoxide in catalytic amounts). Purify the resulting cyclobutene derivative carefully.

  • Setup: In a glovebox, dissolve the purified, protected cyclobutene monomer (e.g., 200 mg, 1.0 eq) in anhydrous, degassed DCM (to achieve a concentration of ~0.5 M).

  • Initiation: In a separate vial, dissolve Grubbs 3rd Generation catalyst (e.g., 1/200th molar equivalent relative to the monomer) in a small amount of DCM. Add the catalyst solution to the stirring monomer solution.

  • Polymerization: Allow the reaction to stir at room temperature. The solution will typically become more viscous. Monitor the reaction by taking aliquots and analyzing by ¹H NMR for monomer consumption.

  • Termination: After the desired time (or upon full conversion, typically 1-4 hours), quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Precipitation and Deprotection:

    • Precipitate the protected polymer into cold methanol, filter, and dry.

    • To deprotect, dissolve the polymer in DCM and add trifluoroacetic acid (TFA, ~10 eq per ester group). Stir at room temperature for 4-6 hours.

    • Remove the solvent and TFA under reduced pressure.

  • Final Purification: Dissolve the crude functional polymer in a polar solvent (like DMF) and precipitate into diethyl ether to remove residual TFA salts. Dry the final polymer under vacuum.

Data Presentation and Expected Outcomes

The proposed polymerization pathways are expected to yield polymers with distinct properties.

Table 1: Summary of Proposed Polymerization Conditions and Expected Polymer Properties

Parameter Pathway A: Radical Copolymerization Pathway B: Anionic Polymerization Pathway C: ROMP
Initiator/Catalyst AIBNn-BuLiGrubbs 3rd Gen. Catalyst
Polymerization Type Free-Radical (Vinyl Addition)Anionic (Vinyl Addition)Ring-Opening Metathesis
Backbone Structure Saturated Carbon ChainSaturated Carbon ChainUnsaturated (Polybutadiene-like)
Pendant Group Cyclobutane RingCyclobutane Ring1-Methyl-1-carboxy-propyl-
Control over MW/Đ Poor to ModerateExcellent (Living)Excellent (Living)
Expected Tg High (due to rigid pendant group)High (due to rigid pendant group)Lower (flexible backbone)
Key Feature Statistical incorporation of functionalityWell-defined block copolymers possibleNovel backbone with high functionality

Conclusion for the Field

This compound represents a challenging but highly promising monomer. Its successful polymerization, particularly via a ROMP or a controlled anionic pathway, could provide access to a new class of functional materials. The polymers bearing pendant carboxylic acid groups are expected to be valuable as pH-responsive materials, hydrogels, adhesives, or as scaffolds for bioconjugation in drug delivery systems. The ring-opened polymers offer a unique combination of a functional side chain and an unsaturated backbone, which could be further modified via olefin chemistry. This document provides the theoretical framework and practical starting points necessary to pioneer the exploration of this versatile building block.

References

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The Use of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid as a Novel Monomer for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and material scientists on the utilization of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid as a novel monomer for the synthesis of advanced polymers. Due to its unique strained-ring structure incorporating both a reactive exomethylene group and a functional carboxylic acid moiety, this monomer presents significant potential for creating polymers with tailored properties, including high thermal stability and functionality for further modification. This guide details plausible synthetic routes to the monomer, proposes and rationalizes various polymerization strategies, provides detailed experimental protocols, and outlines methods for polymer characterization.

Introduction: The Potential of a Novel Monomer

The field of polymer science is continually driven by the pursuit of new monomers that can impart unique properties to the resulting materials. Cyclobutane-containing polymers are of particular interest due to the inherent ring strain of the four-membered ring, which can be a thermodynamic driving force for polymerization and can contribute to desirable material properties such as high thermal stability and mechanical strength.[1] The monomer, this compound, combines the structural features of a strained cyclobutane ring, a polymerizable exomethylene group, and a versatile carboxylic acid functional group.

The exomethylene group is anticipated to be susceptible to various addition polymerization techniques, while the carboxylic acid provides a handle for post-polymerization modification, influencing solubility, and promoting adhesion. This combination makes the monomer a promising candidate for the development of advanced functional materials for applications in drug delivery, specialty coatings, and advanced composites. This application note serves as a foundational guide to exploring its polymerization behavior and the properties of the resulting polymers.

Monomer Synthesis: A Proposed Route

While this compound is not readily commercially available, a plausible multi-step synthesis can be envisioned starting from 1-methyl-3-oxocyclobutane-1-carboxylic acid[2][3], which can be synthesized from more common precursors. The key final step would be a Wittig-type olefination to introduce the exomethylene group.

Proposed Synthetic Pathway

Monomer Synthesis A 1-Methyl-3-oxocyclobutane- 1-carboxylic acid B Protection of Carboxylic Acid (e.g., as methyl ester) A->B Esterification C 1-Methyl-3-oxocyclobutane- 1-carboxylate B->C D Wittig Reaction (Ph3P=CH2) C->D E Methyl 1-methyl-3-methylidene- cyclobutane-1-carboxylate D->E F Hydrolysis (e.g., LiOH, H2O/THF) E->F G 1-Methyl-3-methylidene- cyclobutane-1-carboxylic acid F->G

Caption: Proposed synthesis of the target monomer.

Polymerization Strategies and Protocols

The structure of this compound, featuring a vinyl-type exomethylene group, suggests that it can be polymerized through several mechanisms. We will focus on free radical and anionic polymerization as the most probable routes.

Free Radical Polymerization

Free radical polymerization is a robust and versatile method suitable for a wide range of vinyl monomers.[4] The carboxylic acid group is generally compatible with radical polymerization conditions, although it may influence the solubility of the monomer and polymer.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common, reliable thermal initiator that decomposes at a convenient rate in the 60-80 °C range, minimizing side reactions.

  • Solvent: Dioxane is chosen for its ability to dissolve both the monomer and the resulting polymer, and for its relatively high boiling point suitable for the reaction temperature.

  • Inert Atmosphere: The reaction is conducted under nitrogen to prevent oxygen from inhibiting the polymerization by scavenging radicals.

  • Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any acidic inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 5.0 g) and AIBN (e.g., 0.082 g, 1 mol% relative to monomer) in anhydrous dioxane (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir under a nitrogen atmosphere for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40 °C to a constant weight.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I AIBN R 2R• (Radical) I->R Δ (Heat) M Monomer RM R-M• M->RM R• + M Mn Mn RM->Mn + n(M) RMn R-(M)n-M• P Polymer RMn->P Combination or Disproportionation Mn->RMn

Caption: Mechanism of free radical polymerization.

Anionic Polymerization

Anionic polymerization of exomethylene cyclobutanes has been reported to proceed successfully.[5][6][7] However, the acidic proton of the carboxylic acid group in our target monomer will readily quench common anionic initiators like organolithiums. Therefore, a protection-deprotection strategy is necessary. The monomer must first be converted to a non-acidic derivative, such as its methyl or tert-butyl ester.

Causality Behind Experimental Choices:

  • Monomer Protection: The carboxylic acid is converted to its methyl ester to prevent reaction with the anionic initiator.

  • Initiator: sec-Butyllithium is a strong, commercially available initiator suitable for initiating the polymerization of vinyl monomers.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that solvates the ions, and the low temperature (-78 °C) helps to control the polymerization and minimize side reactions.

  • Deprotection: After polymerization, the ester groups can be hydrolyzed back to carboxylic acids to yield the final functional polymer.

  • Monomer Preparation: Synthesize and purify the methyl ester of this compound. Rigorously dry the monomer over calcium hydride and distill under reduced pressure before use.

  • Solvent Purification: Distill THF from sodium/benzophenone ketyl under a nitrogen atmosphere immediately before use.

  • Reaction Setup: In a flame-dried, nitrogen-purged Schlenk flask, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Initiation: Add sec-butyllithium (e.g., 0.1 mL of a 1.4 M solution in cyclohexane) via syringe.

  • Polymerization: Slowly add the purified monomer ester (e.g., 2.0 g) to the initiator solution with vigorous stirring. A color change often indicates the formation of the propagating anion. Allow the reaction to proceed for 2-4 hours at -78 °C.

  • Termination: Quench the polymerization by adding degassed methanol (1 mL).

  • Isolation: Allow the solution to warm to room temperature and precipitate the polymer in methanol. Filter and dry the polymer under vacuum.

  • Deprotection (Hydrolysis): Dissolve the polymer in a suitable solvent (e.g., THF/water mixture) and add an excess of lithium hydroxide. Stir at room temperature until hydrolysis is complete (monitored by IR or NMR). Neutralize with dilute HCl and purify the final carboxylic acid-functionalized polymer by dialysis or precipitation.

Anionic_Polymerization_Workflow Monomer Carboxylic Acid Monomer Protection Esterification Monomer->Protection EsterMonomer Esterified Monomer Protection->EsterMonomer Polymerization Anionic Polymerization EsterMonomer->Polymerization EsterPolymer Esterified Polymer Polymerization->EsterPolymer Deprotection Hydrolysis EsterPolymer->Deprotection FinalPolymer Carboxylic Acid Polymer Deprotection->FinalPolymer

Caption: Workflow for anionic polymerization.

Polymer Characterization

Thorough characterization is essential to understand the structure and properties of the newly synthesized polymer.

Structural Analysis: NMR Spectroscopy
  • ¹H NMR: Will confirm the polymer structure by showing the disappearance of the vinyl protons from the exomethylene group (typically 4.5-5.0 ppm) and the appearance of broad peaks corresponding to the polymer backbone.

  • ¹³C NMR: Will corroborate the ¹H NMR data, showing the disappearance of the sp² carbon signals of the exomethylene group and the appearance of new sp³ carbon signals in the polymer backbone.

Molecular Weight Determination: Size Exclusion Chromatography (SEC/GPC)

SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

ParameterExpected Outcome (Free Radical)Expected Outcome (Anionic)
Mn Dependent on monomer/initiator ratioControllable by monomer/initiator ratio
Mw Generally highControllable
PDI Typically > 1.5Narrow, typically < 1.2
Thermal Properties
  • Differential Scanning Calorimetry (DSC): Performed to determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature and its behavior at different temperatures.

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. The onset of decomposition provides an upper limit for the material's service temperature.

Conclusion and Future Outlook

This compound is a promising but unexplored monomer. This guide provides a robust starting point for its synthesis and polymerization. The proposed free radical and anionic polymerization protocols are based on well-established principles and literature precedents for structurally similar monomers.[4][5][6][7] The resulting functional polymers, with their unique cyclobutane-containing backbone, are expected to exhibit interesting thermal and mechanical properties. Further research should focus on optimizing polymerization conditions, exploring other polymerization techniques such as controlled radical polymerization (e.g., RAFT or ATRP)[8], and investigating the properties and potential applications of these novel materials.

References

  • Flook, M. M., & Kiessling, L. L. (2011). Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Journal of the American Chemical Society, 133(45), 17972-17975. [Link]

  • Lin, C. H., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry, 15, 44-51. [Link]

  • Simkin, B. Y., & Gofman, I. V. (1995). Mechanism of Initiation of Cationic and Anionic Polymerization of Methylenecyclobutenes. Russian Journal of Organic Chemistry, 31(8), 1085-1088. [Link]

  • Gofman, I. V., & Simkin, B. Y. (1995). Mechanism of initiation of cationic and anionic polymerization of methylenecyclobutenes. Zhurnal Organicheskoi Khimii, 31(8), 1178-1181. [Link]

  • Lin, C. H., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry, 15, 44-51. [Link]

  • Liaw, D. J., & Lin, K. L. (1997). Anionic Polymerization of 3-Methylenesilacyclobutanes and Reactivity of Poly(3-methylenesilabutane)s. Journal of Polymer Science Part A: Polymer Chemistry, 35(8), 1545-1551. [Link]

  • Lin, C. H., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. PubMed, 30627142. [Link]

  • Fantin, M., et al. (2017). Examples of carboxylic acid-based monomers and their derivatives relevant for ATRP. ResearchGate. [Link]

  • Charleux, B., et al. (2013). Cationic polymerization of vinyl ethers mediated by carboxylic acids in the presence of a Lewis acid. Polymer Chemistry, 4(16), 4387-4396. [Link]

  • La-Venia, A., et al. (2020). RAFT polymerization by the radical decarboxylation of carboxylic acids. ChemRxiv. [Link]

  • Kitayama, T., et al. (2001). Stereospecific Anionic Polymerization of Methyl Bicyclobutane-1-carboxylate. Polymer Journal, 33(7), 559-564. [Link]

  • Wu, Z., et al. (1995). Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand. Journal of the American Chemical Society, 117(20), 5503-5511. [Link]

  • Pinazzi, C., et al. (1975). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Die Makromolekulare Chemie, 176(5), 1307-1316. [Link]

  • Rossi, R., et al. (1972). On the Ring-Opening Polymerization of Methylenecyclobutane. Macromolecules, 5(3), 247-251. [Link]

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  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • UND Scholarly Commons. (2021). Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials. [Link]

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Application Notes & Protocols: Strategic Derivatization of 1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of the carboxylic acid moiety of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. This molecule presents unique synthetic challenges due to the sterically hindered quaternary carbon center adjacent to the carboxyl group, the strained cyclobutane ring, and a reactive exocyclic methylene group. We present detailed protocols for robust and high-yield synthesis of esters, amides, and acid chlorides, emphasizing methods that proceed under mild conditions to preserve the integrity of the molecular scaffold. The rationale behind reagent selection, mechanistic insights, and comparative data are provided to empower scientists to make informed decisions for their specific synthetic goals.

Introduction: Analyzing the Synthetic Challenges

This compound is a structurally unique building block. Its derivatization is not trivial and requires careful consideration of its three primary structural features:

  • Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, significantly impeding the approach of nucleophiles. Standard, uncatalyzed reactions or those relying on simple condensation are likely to be sluggish and low-yielding.

  • Ring Strain: The four-membered cyclobutane ring possesses significant angle strain. Harsh reaction conditions (e.g., high heat, strong acids/bases) could potentially lead to ring-opening or rearrangement side products.

  • Exocyclic Methylene Group: The C=C double bond is susceptible to isomerization, polymerization, or addition reactions, particularly under strongly acidic conditions which could lead to carbocation formation.

Consequently, successful derivatization strategies must employ highly efficient activating agents that function under mild, preferably neutral, conditions to overcome steric barriers without compromising the sensitive functionalities of the core structure.

Strategic Pathways for Derivatization

This guide focuses on three primary classes of derivatives: esters, amides, and the precursor acid chloride. For each, we provide a recommended protocol based on modern, mild, and efficient chemical transformations suitable for sterically demanding substrates.

Derivatization_Pathways cluster_ester Esterification cluster_amide Amide Coupling cluster_chloride Acid Chloride Formation Start 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid Ester Ester Derivative (R-O-C=O) Start->Ester DCC, DMAP, R'OH Steglich Esterification Amide Amide Derivative (R-NR'R'') Start->Amide HATU, DIPEA, R'R''NH Peptide Coupling Chloride Acid Chloride (R-COCl) Start->Chloride (COCl)₂, cat. DMF Mild Chlorination

Figure 1: Overview of recommended derivatization pathways for the target carboxylic acid.

Protocol I: Steglich Esterification for Hindered Esters

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for acid-sensitive and sterically crowded substrates.[1] The use of N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, in conjunction with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), circumvents the harsh conditions of traditional Fischer esterification.[2] DMAP acts as a superior acyl transfer agent, accelerating the reaction and suppressing side product formation.[3][1]

Mechanism of Action

The reaction proceeds via an O-acylisourea intermediate formed between the carboxylic acid and DCC. DMAP, being a highly potent nucleophile, intercepts this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is highly electrophilic and is readily attacked by the alcohol nucleophile, even a hindered one, to yield the desired ester and regenerate the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[4][1]

Detailed Experimental Protocol

This protocol details the esterification with a generic primary alcohol (e.g., ethanol).

Workflow_Esterification A 1. Setup Combine carboxylic acid, alcohol, & DMAP in anhydrous DCM under N₂ atmosphere. B 2. Cooling Cool reaction mixture to 0 °C in an ice bath. A->B C 3. DCC Addition Add a solution of DCC in anhydrous DCM dropwise. B->C D 4. Reaction Allow to warm to RT and stir for 4-12 hours. Monitor by TLC. C->D E 5. DCU Precipitation Cool mixture to 0 °C for 30 min to precipitate DCU byproduct. D->E F 6. Filtration Filter off DCU through Celite. Wash filter pad with cold DCM. E->F G 7. Workup Wash filtrate with 1M HCl, sat. NaHCO₃, and brine. F->G H 8. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. G->H

Figure 2: General experimental workflow for Steglich Esterification.[4]

Materials:

  • This compound

  • Alcohol (e.g., Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).[4]

  • Dissolve the components in anhydrous DCM (to a concentration of ~0.2 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the flask back to 0 °C for 30 minutes to ensure complete precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter pad with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Quantitative Parameters
ParameterValue/ConditionRationale
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent
Alcohol1.0 - 1.5 eqSlight excess drives the reaction to completion.
DCC1.1 eqEnsures full activation of the acid.
DMAP0.05 - 0.1 eqCatalytic amount is sufficient for acyl transfer.[3]
Reaction Conditions
SolventAnhydrous DCMGood solubility for reactants, inert.
Temperature0 °C to RTMild conditions preserve sensitive functional groups.[2]
Reaction Time4 - 12 hVaries by substrate; monitor by TLC.
Typical Yield 75 - 95%Highly efficient for hindered systems.[3]

Protocol II: Amide Bond Formation via HATU Coupling

For the synthesis of amides, especially from sterically hindered carboxylic acids, modern peptide coupling reagents are unparalleled in their efficiency and mildness.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling agent that rapidly generates a highly reactive OAt-active ester.[7][8] This method is exceptionally effective for difficult couplings that fail with other reagents.[6][9]

Mechanism of Action

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the key OAt-active ester intermediate. The amine nucleophile then attacks this active ester to form the thermodynamically stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[7] The pyridine nitrogen atom in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the reaction.[7]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling Acid R-COOH + DIPEA (Base) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate Deprotonation HATU HATU Reagent Carboxylate->HATU Attack on Uronium Carbon ActiveEster OAt-Active Ester HATU->ActiveEster Forms Amide Amide Product (R-CONR'R'') ActiveEster->Amide Forms Amine R'R''NH (Amine) Amine->ActiveEster Nucleophilic Attack

Figure 3: Simplified mechanism for HATU-mediated amide coupling.[7]

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (Primary or Secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[7]

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic phase sequentially with saturated NH₄Cl (aq), saturated NaHCO₃ (aq), and brine. The aqueous washes help remove excess reagents and water-soluble byproducts like HOAt and tetramethylurea.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography.

Quantitative Parameters
ParameterValue/ConditionRationale
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent
Amine1.1 eqSlight excess ensures complete consumption of the active ester.
HATU1.1 eqEnsures full activation of the acid.
DIPEA2.5 eqActs as the base for both acid deprotonation and neutralizing the generated hexafluorophosphate salt.[8]
Reaction Conditions
SolventAnhydrous DMF/DCMPolar aprotic solvent, good for solubility.[7]
Temperature0 °C to RTMild conditions prevent racemization in chiral substrates and protect sensitive groups.
Reaction Time1 - 4 hHATU couplings are typically very rapid.[7]
Typical Yield 80 - 98%Superior efficiency for sterically hindered couplings.[6][11]

Protocol III: Conversion to Acid Chloride

The synthesis of the acid chloride provides a highly reactive intermediate that can be used for a wide variety of subsequent transformations. While reagents like thionyl chloride (SOCl₂) are effective, they can generate harsh acidic byproducts (HCl, SO₂).[12][13] A milder and more controlled method involves using oxalyl chloride with a catalytic amount of DMF.[14]

Rationale and Mechanism

The reaction of oxalyl chloride with catalytic DMF forms the Vilsmeier reagent in situ. This reagent is the true activating species, which reacts with the carboxylic acid to form a mixed anhydride. This intermediate then collapses, releasing the desired acid chloride along with CO, CO₂, and regenerating the DMF catalyst. The gaseous byproducts are easily removed, simplifying workup.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl Chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Add one drop of anhydrous DMF to act as the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • The reaction mixture is typically used directly in the next step after concentrating under reduced pressure to remove the solvent and any excess oxalyl chloride. Caution: Acid chlorides are moisture-sensitive and are often best used immediately without purification.

Quantitative Parameters
ParameterValue/ConditionRationale
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent
Oxalyl Chloride1.5 - 2.0 eqExcess reagent drives the reaction to completion.
DMF1 drop (catalytic)Sufficient to generate the Vilsmeier reagent.[14]
Reaction Conditions
SolventAnhydrous DCMInert solvent, easily removed.
Temperature0 °C to RTMild conditions suitable for many substrates.
Reaction Time1 - 2 hReaction is generally fast due to the reactive intermediate.
Typical Yield > 95% (crude)Typically quantitative and used without isolation.

Conclusion

The derivatization of this compound requires a strategic approach that prioritizes mild reaction conditions to overcome significant steric hindrance while preserving the molecule's sensitive functionalities. For ester synthesis, the DCC/DMAP-mediated Steglich esterification is highly recommended. For robust amide bond formation, HATU stands out as a superior coupling reagent capable of handling challenging substrates with high efficiency. Finally, conversion to the acid chloride can be cleanly achieved using oxalyl chloride and catalytic DMF. These protocols provide reliable, high-yielding pathways for researchers to access a diverse range of derivatives from this unique chemical scaffold.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • PubMed. Preparation of highly hindered steroid esters: application of some newer methods of esterification. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Google Patents. Method for esterifying sterically hindered carboxylic acids.
  • PubMed. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. [Link]

  • Google Patents. Method for esterifying hindered carboxylic acids.
  • Organic Chemistry Portal. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • ResearchGate. Conversion of carboxylic acids into acid chlorides and alcohols into.... [Link]

  • The Journal of Organic Chemistry. A Method for the Esterification of Hindered Acids. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.. [Link]

  • Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

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The Untapped Potential of 1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Power of Strained Scaffolds

In the landscape of modern organic synthesis, the quest for novel molecular architectures with enhanced three-dimensionality and unique biological activities is paramount. Strained ring systems, particularly those found in cyclobutane derivatives, have emerged as powerful building blocks for achieving this complexity.[1] Among these, 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid stands out as a molecule of significant synthetic potential. Its unique structure, combining the inherent ring strain of a four-membered carbocycle with a reactive exocyclic methylene group and a versatile carboxylic acid handle, opens doors to a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this unique building block in the synthesis of complex carbocyclic and heterocyclic scaffolds.

The increased ring strain and enhanced reactivity of alkylidenecyclobutanes make them a special class of derivatives.[1] The presence of the exocyclic double bond in this compound, and its corresponding esters, allows for participation in a variety of reactions including cycloadditions, radical additions, and ring-opening polymerizations.[2] This inherent reactivity, coupled with the ability to modify the carboxylic acid group, makes it an ideal starting point for the construction of novel spirocyclic and fused-ring systems, which are of great interest in medicinal chemistry.[3]

Core Physicochemical Properties and Reactivity Profile

To effectively utilize this compound, a fundamental understanding of its physical and chemical properties is essential. While extensive experimental data for this specific molecule is not widely published, we can infer its reactivity from its structural motifs and data on analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₈O₂Based on chemical structure
Molecular Weight 140.14 g/mol Based on chemical structure
Boiling Point Not availableExpected to be higher than its corresponding ester due to hydrogen bonding.
Solubility Soluble in organic solvents like ether, THF, DCM.Typical for small organic carboxylic acids.
Key Reactive Sites Exocyclic C=C double bond, Carboxylic acid group, Allylic C-H bondsThe double bond is susceptible to addition and cycloaddition reactions. The carboxylic acid can be converted to esters, amides, etc. The allylic protons can be involved in radical reactions.

The reactivity of the exocyclic double bond is the cornerstone of this molecule's utility. Due to ring strain, this double bond is more reactive than a typical acyclic alkene, readily participating in reactions that relieve this strain.

Application I: [4+2] Cycloaddition Reactions for the Synthesis of Spirocyclic Compounds

The exocyclic double bond of this compound and its derivatives can act as a dienophile in Diels-Alder reactions, providing a direct route to spirocyclic cyclohexene derivatives.[4][5] This transformation is highly valuable for introducing a quaternary carbon center and creating complex three-dimensional structures.

Causality of Experimental Choices:

The choice of diene is critical for the success and regioselectivity of the Diels-Alder reaction. Electron-rich dienes generally react faster with electron-poor dienophiles. While the title compound itself is not strongly electron-deficient, the reaction can be facilitated by converting the carboxylic acid to an electron-withdrawing group (e.g., an ester) or by using a Lewis acid catalyst to activate the dienophile. The use of high temperatures is often necessary to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of a Spiro[3.5]nonene-1-carboxylic Acid Derivative

Objective: To demonstrate the utility of this compound in a [4+2] cycloaddition reaction with a suitable diene.

Materials:

  • This compound (or its methyl ester)

  • Isoprene (or another suitable diene)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a sealed tube, add this compound (1.0 eq), isoprene (3.0 eq), and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to achieve a 0.5 M concentration of the carboxylic acid.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution (if starting with the carboxylic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic compound.

Tandem_Reaction A This compound B Derivatization (e.g., Esterification with propargyl alcohol) A->B Step 1 C Tethered Substrate B->C D Catalyst-Induced Tandem Reaction C->D Step 2 E Fused Bicyclic Product D->E

Caption: Conceptual tandem reaction workflow.

Application III: Ring-Opening Reactions for Functionalized Polymers and Linear Scaffolds

The inherent strain of the cyclobutane ring can be harnessed in ring-opening reactions to generate linear or macrocyclic structures. Ring-opening polymerization of methylenecycloalkanes, for instance, can lead to polymers with unique microstructures and properties. [6]Nucleophilic attack on the cyclobutane ring, particularly when activated, can also lead to ring-opened products.

Protocol: Conceptual Ring-Opening Polymerization

Objective: To outline a potential ring-opening polymerization of a derivative of this compound.

Causality of Experimental Choices:

The choice of catalyst is crucial for controlling the polymerization process. Both radical and ionic initiators can potentially be used. The reaction conditions, such as temperature and solvent, will influence the rate of polymerization and the properties of the resulting polymer.

Materials:

  • Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate (as a representative monomer)

  • A suitable initiator (e.g., AIBN for radical polymerization, or an organometallic catalyst)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • Place the monomer and solvent in a flask under an inert atmosphere.

  • Add the initiator to the solution.

  • Heat the reaction mixture to the desired temperature and stir for the required time.

  • Monitor the polymerization by techniques such as NMR or GPC.

  • Terminate the polymerization by cooling the reaction and precipitating the polymer in a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

MonomerInitiatorPolymer StructurePotential Applications
Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylateRadical (AIBN)Polyolefin with pendant ester groupsSpecialty materials, coatings
Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylateAnionic (n-BuLi)Controlled polymer architectureAdvanced materials

Synthesis of this compound

A general method for the synthesis of a related compound, methyl 1-methylcyclobutane carboxylate, involves the deprotonation of methyl cyclobutane carboxylate with a strong base followed by methylation with methyl iodide. [3]A subsequent conversion of a 3-oxo functionality (which can be introduced via various methods) to a methylidene group would yield the desired scaffold.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block in organic synthesis. Its unique combination of a strained ring, a reactive exocyclic double bond, and a versatile carboxylic acid handle provides access to a wide range of complex molecular architectures, including spirocyclic and fused-ring systems. The protocols and applications outlined in this note, derived from the known reactivity of analogous compounds, serve as a starting point for chemists to explore the full potential of this valuable synthetic intermediate. Further research into the specific reactivity and applications of this compound is warranted and is expected to uncover novel transformations and lead to the synthesis of new chemical entities with interesting biological and material properties.

References

  • Zhang, L., et al. (2021). Copper-Catalyzed Tandem Cross-Coupling/Thermally Promoted [2 + 2] Cycloaddition of 1,6-Enynes and Diazo Compounds To Assemble Methylenecyclobutane-Fused Ring System. The Journal of Organic Chemistry, 86(6), 4714–4732. [Link]

  • Zhao, H., Lin, Y., Jiang, M., & Su, B. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(28), 7897-7904*. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PubMed. (2021). Copper-Catalyzed Tandem Cross-Coupling/Thermally Promoted [2 + 2] Cycloaddition of 1,6-Enynes and Diazo Compounds To Assemble Methylenecyclobutane-Fused Ring System. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Rh‐catalyzed synthesis of spiro nitrocyclopropanes, starting from... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry of methylenecyclobutane. ResearchGate. Available at: [Link]

  • Kagimoto, H., et al. (1999). Ring-Opening Ziegler Polymerization of Methylenecycloalkanes Catalyzed by Highly Electrophilic d0/fn Metallocenes. Reactivity, Scope, Reaction Mechanism, and Routes to Functionalized Polyolefins. Journal of the American Chemical Society, 121(24), 5675-5686. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]

  • J&K Scientific LLC. (n.d.). Methyl 3-methylidenecyclobutane-1-carboxylate | 15963-40-3. J&K Scientific LLC. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available at: [Link]

  • ResearchGate. (n.d.). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

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Application Note & Protocols for the Quantification of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. Given the unique structural characteristics of this molecule, including a strained cyclobutane ring, a carboxylic acid moiety, and an exocyclic double bond, robust and validated analytical methods are crucial for its accurate quantification in various matrices, particularly in research and drug development settings. This guide presents two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The rationale behind key experimental choices, detailed step-by-step protocols, and guidelines for method validation are discussed to ensure scientific integrity and reliable results.

Introduction: The Analytical Challenge

This compound is a unique organic molecule with a molecular formula of C₇H₁₀O₂.[1] Its structure, featuring a polar carboxylic acid group, makes it non-volatile and prone to issues like poor peak shape and adsorption in gas chromatography.[2][3] Therefore, direct GC analysis is challenging.[4] For liquid chromatography, its polarity might lead to poor retention on traditional reversed-phase columns.[5] This application note addresses these challenges by providing two robust analytical approaches.

The selection of an appropriate analytical method is contingent on the sample matrix, the required sensitivity, and the available instrumentation. This guide is intended for researchers, scientists, and drug development professionals who require accurate quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Rationale

Direct GC analysis of carboxylic acids is often hindered by their high polarity and low volatility, leading to broad, tailing peaks and poor sensitivity.[2] Derivatization is a crucial step to convert the polar carboxylic acid into a less polar, more volatile derivative suitable for GC analysis.[3] The three most common derivatization techniques for compounds with active hydrogens are silylation, acylation, and alkylation.[3][6] For this application, we will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and effective silylating agent.[4][7]

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Extraction Solvent Extraction Sample->Extraction e.g., Ethyl Acetate Evaporation Evaporation to Dryness Extraction->Evaporation Under N2 stream Derivatization Silylation with BSTFA Evaporation->Derivatization Add BSTFA, heat Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

2.3.1. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent like ethyl acetate or diethyl ether. The choice of solvent should be optimized based on the sample matrix.

  • Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a suitable solvent such as dimethylformamide (DMF) to dissolve the sample.[7][8]

    • Add 30 µL of BSTFA.[4]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[6]

    • Allow the sample to cool to room temperature before injection.

2.3.2. Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-400
Data Acquisition Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

2.3.3. Data Analysis

  • Quantification: For quantitative analysis, use the SIM mode, monitoring characteristic ions of the silylated derivative. The choice of ions should be determined by analyzing the mass spectrum of a standard.

  • Calibration: Prepare a calibration curve using a series of known concentrations of derivatized this compound standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers high sensitivity and selectivity for the analysis of compounds in complex matrices.[5][9] For carboxylic acids, reverse-phase liquid chromatography (RPLC) can be challenging due to poor retention of the polar analyte.[10] However, by using a suitable column and mobile phase, or by employing derivatization, this can be overcome. This protocol will focus on a direct analysis approach using RPLC with an acidic mobile phase to suppress the ionization of the carboxylic acid and improve retention. Tandem mass spectrometry (MS/MS) will be used for detection to ensure high selectivity and sensitivity.[5]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing Analyte Extraction Solvent Extraction/Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

3.3.1. Sample Preparation

  • Extraction/Dilution: Depending on the matrix, extract the analyte using a suitable solvent or simply dilute the sample in the mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

3.3.2. Instrumentation and Conditions

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusing a standard of the analyte. Precursor ion will be [M-H]⁻.

3.3.3. Data Analysis

  • Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be determined by fragmentation of the precursor ion.

  • Calibration: Prepare a calibration curve using a series of known concentrations of this compound standard in a matrix-matched solvent.

Method Validation

For use in regulated environments, such as in drug development, the analytical methods must be validated to ensure they are fit for their intended purpose.[11][12] Validation should be performed according to the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14]

Validation Parameters

The following parameters should be evaluated for both the GC-MS and LC-MS/MS methods:[15]

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of 5 concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Accuracy The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate precision levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides two detailed and robust methods for the quantification of this compound. The choice between the GC-MS with derivatization and the LC-MS/MS method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, will provide accurate and reliable quantitative data for this unique cyclobutane derivative.

References

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  • 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 23958158 - PubChem. Available from: [Link]

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  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate | Request PDF. Available from: [Link]

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  • 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem. Available from: [Link]

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Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Their unique strained four-membered ring structure imparts distinct chemical properties that are of great interest for the development of novel therapeutics and polymers.[3][4] However, the inherent polarity and low volatility of the carboxylic acid functional group present considerable challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[5][6]

This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound and its derivatives using GC-MS. The core of this methodology is a carefully optimized derivatization step to enhance analyte volatility and thermal stability, ensuring reproducible and sensitive detection. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this unique class of molecules.

Core Principles: The Necessity of Derivatization

Direct injection of polar, non-volatile compounds like carboxylic acids into a GC system leads to poor chromatographic peak shape, low sensitivity, and potential irreversible adsorption onto the column.[5][7] To overcome these limitations, derivatization is an essential sample preparation step.[8] This process chemically modifies the analyte to increase its volatility and thermal stability. For carboxylic acids, the most common derivatization strategies are silylation and alkylation (esterification).[5][8][9]

This protocol will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent efficiently replaces the active hydrogen on the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility.[7][10]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid Solvent Dissolve in appropriate solvent (e.g., Pyridine) Sample->Solvent Deriv Add Derivatization Reagent (BSTFA + 1% TMCS) Solvent->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject derivatized sample into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition Detect->Acquire Analyze Peak Integration and Library Matching Acquire->Analyze Report Generate Report Analyze->Report

Figure 1: Overall workflow for the GC-MS analysis of derivatized this compound.

Materials and Methods

Reagents and Materials
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • 2 mL screw-top autosampler vials with PTFE-lined septa

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis. The following instrumental parameters have been optimized for this application.

GC Parameter Setting Rationale
Injector Split/SplitlessSplitless mode is recommended for trace analysis to maximize analyte transfer to the column.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas HeliumProvides good separation efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for a standard 30 m x 0.25 mm ID column.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms)A versatile, non-polar column suitable for a wide range of derivatized compounds.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A well-balanced temperature program for separating the analyte from solvent and potential byproducts.
MS Parameter Setting Rationale
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating characteristic mass spectra.
Scan Range m/z 40-500A broad scan range to capture the molecular ion and key fragment ions of the derivatized analyte.
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector and causing premature filament burnout.

Detailed Experimental Protocol

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with anhydrous pyridine to achieve the desired concentration range for calibration.

  • Sample Preparation: For unknown samples, dissolve a known quantity in anhydrous pyridine. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried before proceeding.

Derivatization Protocol

The following diagram illustrates the silylation reaction.

Derivatization cluster_reactants Reactants cluster_products Products Analyte Carboxylic Acid (R-COOH) TMS_Ester TMS Ester (R-COOSi(CH3)3) Analyte->TMS_Ester + BSTFA (70°C, 30 min) Reagent BSTFA Reagent->TMS_Ester Byproducts Byproducts

Figure 2: Silylation of a carboxylic acid using BSTFA.

  • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

  • Dilute the derivatized sample with hexane if necessary to bring it within the calibration range.

Data Analysis and Expected Results

Mass Spectral Fragmentation

The mass spectrum of the trimethylsilyl ester of this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) should be observable, and key fragment ions will arise from α-cleavages and McLafferty rearrangements.[11][12][13]

  • Molecular Ion (M+): The m/z of the TMS derivative will be the molecular weight of the parent acid plus 72 (Si(CH3)3 - H). For this compound (C7H10O2, MW = 126.15 g/mol ), the TMS derivative (C10H18O2Si) will have a molecular weight of 198.33 g/mol .

  • Key Fragments: Expect to see fragments corresponding to the loss of a methyl group ([M-15]+), the loss of the trimethylsilyl group ([M-73]+), and characteristic ions for the cyclobutane ring structure.[14][15] The base peak is often due to the formation of a stable acylium ion (R-CO+).[14]

Analyte Parent MW ( g/mol ) TMS Derivative MW ( g/mol ) Expected Key Fragments (m/z)
This compound126.15198.33183 ([M-15]+), 125 ([M-73]+), characteristic ring fragments

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following quality control measures should be implemented:

  • Method Blank: A vial containing only the derivatization reagent and solvent should be run to check for contamination.

  • Calibration Curve: A multi-point calibration curve should be generated using the derivatized standards to ensure linearity and accurate quantification.

  • Internal Standard: For quantitative analysis, the use of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) is highly recommended to correct for variations in derivatization efficiency and injection volume.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound and its derivatives. By employing an optimized silylation derivatization step, the challenges associated with the analysis of these polar and non-volatile compounds can be effectively overcome. This method offers the sensitivity, selectivity, and reproducibility required for demanding research and development applications.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
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  • Unknown. Acids: Derivatization for GC Analysis.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Bibel Lab. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]

  • ResearchGate. (2025). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]

  • Unknown. The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. Retrieved from [Link]

  • LMA leidykla. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

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Application Notes and Protocols: In Vitro Assays to Determine the Biological Activity of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Cyclobutane Carboxylic Acid

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a novel small molecule featuring a strained cyclobutane ring, a structural motif present in a variety of natural products known for a wide spectrum of biological activities.[1][2][3][4] While the specific bioactivity of this particular compound is uncharacterized, the broader family of cyclobutane-containing molecules has demonstrated significant potential, exhibiting antimicrobial, antitumor, and anti-inflammatory properties.[1][2][4]

This document provides a strategic framework for the initial in vitro characterization of this compound. The proposed assays are designed as a primary screening cascade to efficiently identify and quantify potential cytotoxic, antimicrobial, anti-cancer, and anti-inflammatory effects. This tiered approach ensures that a comprehensive biological profile can be developed, guiding further, more targeted research.

The following protocols are grounded in established, peer-validated methodologies to ensure scientific rigor and reproducibility. We will first establish a cytotoxicity profile to determine appropriate concentration ranges for subsequent assays, then proceed to screen for broad antimicrobial activity, and finally, investigate specific mechanisms related to cancer and inflammation.

Diagram: Overall Screening Workflow

The following diagram outlines the proposed sequential workflow for the in vitro biological evaluation of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Insight A Compound Preparation (Stock Solution in DMSO) B MTT Cytotoxicity Assay (Determine IC50 on various cell lines) A->B C Antimicrobial Screening (Broth Microdilution for MIC) B->C D Anti-Proliferative Assay (MTT on Cancer Cell Lines) B->D E Anti-inflammatory Assay (Nitric Oxide Inhibition) B->E F Apoptosis Assay (Caspase-Glo 3/7) D->F G Enzymatic Assay (COX-1/COX-2 Inhibition) E->G

Caption: A tiered workflow for characterizing a novel compound.

Part 1: Foundational Cytotoxicity Profiling

Rationale: Before assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of the compound. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][4][5] This initial screen across both cancerous and non-cancerous cell lines will establish the half-maximal inhibitory concentration (IC50), guiding the dose selection for subsequent, more specific assays.

Protocol 1: MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[2][4][5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Cell lines (e.g., HeLa, A549, MCF-7 for cancer; HEK293 or fibroblasts for non-cancerous)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of dilutions of the test compound in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., 0.5% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[5][6]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell LineIncubation Time (h)Test Compound IC50 (µM)
A54948Result
MCF-748Result
HEK29348Result
Part 2: Antimicrobial Activity Screening

Rationale: Many natural and synthetic compounds containing cyclobutane rings have shown antimicrobial properties.[1][2] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]

Protocol 2: Broth Microdilution for MIC Determination

Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity is recorded as the MIC.[7][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Test Compound stock solution

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row.[8]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[8]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[8]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213Result
Escherichia coliATCC 25922Result
Candida albicansATCC 90028Result
Part 3: Anti-Cancer Activity and Mechanism of Action

Rationale: If the initial cytotoxicity screen shows selective activity against cancer cell lines, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anti-cancer therapies. The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method to measure the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[1][11]

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[1][11] When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[1]

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Test Compound

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for a desired time (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[11][12]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[1][11]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[11][13]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the fold change in caspase activity relative to the untreated control. Present the data as a bar graph showing the relative luminescence units (RLU) or fold change for each treatment condition.

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control (0.5% DMSO)-Result1.0
Test Compound0.5 x IC50ResultResult
Test Compound1.0 x IC50ResultResult
Test Compound2.0 x IC50ResultResult
Staurosporine (Positive Control)1ResultResult
Part 4: Anti-Inflammatory Activity Screening

Rationale: Derivatives of similar cyclobutane structures have been suggested to possess anti-inflammatory properties. A common initial screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[14][15] LPS stimulation activates inflammatory signaling pathways, leading to the production of NO, a key inflammatory mediator.

Diagram: Simplified NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is activated by stimuli like LPS.[3][16][17]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (tags for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Transcription Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO

Caption: LPS activation of the canonical NF-κB pathway.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test Compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[18]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.[18]

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 100 µL of supernatant from each well of the cell plate to a new 96-well plate.

    • Add 100 µL of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to each well containing supernatant or standard.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

TreatmentConcentration (µM)Nitrite (µM)% NO InhibitionCell Viability (%)
Control (No LPS)-Result-100
LPS (1 µg/mL)-Result0Result
LPS + Test Compound10ResultResultResult
LPS + Test Compound50ResultResultResult
LPS + Test Compound100ResultResultResult
Protocol 5: Cyclooxygenase (COX) Inhibition Assay

Rationale: If the compound shows anti-inflammatory activity, it is pertinent to investigate its effect on key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2). A cell-free enzymatic assay can determine if the compound directly inhibits these enzymes.

Principle: This fluorometric assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2, and in this process, a probe is oxidized to produce a fluorescent product.[19] An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • COX-1 and COX-2 Inhibitor Screening Assay Kit (e.g., from BPS Bioscience, Assay Genie, or Cayman Chemical)[19][20][21]

  • Recombinant COX-1 and COX-2 enzymes

  • Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorescent Probe (e.g., Amplex™ Red)[20]

  • Test Compound

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

Procedure (based on a typical kit protocol):

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[19][20] Dilute the COX-1 and COX-2 enzymes in cold assay buffer.

  • Assay Plate Setup: To appropriate wells of a 96-well black plate, add the assay buffer, enzyme (COX-1 or COX-2), and the fluorescent probe.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations. Include wells for a no-inhibitor control (enzyme control) and a known inhibitor control.[19]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/590 nm).[19][20] Record data every minute for 10-15 minutes.

Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundResultResultResult
CelecoxibResultResultResult
Conclusion

This comprehensive guide provides a robust, multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antimicrobial, anti-cancer, and anti-inflammatory potential, researchers can efficiently generate a foundational biological profile. The data obtained from these assays will be critical in determining the therapeutic potential of this novel compound and will provide a clear, evidence-based rationale for progressing to more advanced preclinical studies.

References
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Assay Genie. (2019). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. Retrieved from [Link]

  • Zhang, L., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • van Hengel, I. A., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Laboratory and Precision Medicine, 7, 13. Retrieved from [Link]

  • Eble, M. J., & Feyerabend, T. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 170, 13-20. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Boster Biological Technology. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Sung, P. J., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 16(11), 447. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). A Novel Collaborative Approach to Facilitate Chemical Biology. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • ResearchGate. (n.d.). A general workflow of the main steps in the virtual screening protocol.... Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • YouTube. (2024, December 6). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • YouTube. (2021, September 17). 5. Antimicrobial susceptibility testing: Broth dilution method. Retrieved from [Link]

  • ASM Journals. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid as a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. We delve into its synthesis, unique chemical properties, and a range of synthetic transformations that leverage its strained four-membered ring and reactive functional groups. Detailed experimental protocols for key reactions, including functionalization of the carboxylic acid and transformations of the exocyclic methylene group, are provided to enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Value Proposition of Strained Cyclobutane Scaffolds

The incorporation of cyclobutane moieties into drug candidates is a rapidly growing strategy in medicinal chemistry. The inherent ring strain of the cyclobutane core imparts a rigid, three-dimensional conformation that can offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity to biological targets, and the ability to serve as a non-planar bioisostere for aromatic rings.[1][2] this compound is an exemplar of this class of building blocks, offering multiple reactive sites for the construction of complex molecular architectures. Its unique structure, featuring a quaternary carbon, a carboxylic acid, and a reactive exocyclic double bond, makes it a highly attractive starting material for the synthesis of a diverse array of pharmaceutical intermediates.

Synthesis of this compound

A practical and efficient synthesis of the title compound can be envisioned starting from the commercially available 1-Methyl-3-oxocyclobutane-1-carboxylic acid. The conversion of the ketone to the exocyclic methylene group can be readily achieved via the Wittig reaction, a well-established and reliable method in organic synthesis.

start 1-Methyl-3-oxocyclobutane- 1-carboxylic acid product 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid start->product Wittig Reaction reagents Methyltriphenylphosphonium bromide, n-Butyllithium, THF reagents->product

Caption: Proposed synthetic route to this compound.

Protocol 2.1: Synthesis via Wittig Reaction

Objective: To synthesize this compound from 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

Materials:

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The color of the solution will turn deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 1-Methyl-3-oxocyclobutane-1-carboxylic acid in anhydrous THF.

  • Slowly add the solution of the ketone to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Key Synthetic Transformations and Applications

The unique combination of functional groups in this compound allows for a wide range of synthetic manipulations, making it a versatile precursor for various pharmaceutical intermediates.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group serves as a convenient handle for the introduction of diverse functionalities through standard transformations such as esterification and amidation.

cluster_0 Carboxylic Acid Functionalization start 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid ester Ester Derivative start->ester Esterification (R-OH, H+) amide Amide Derivative start->amide Amidation (R₂NH, Coupling Agent)

Caption: Functionalization of the carboxylic acid group.

Objective: To synthesize a diverse library of amide derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound (1.0 eq)

  • Amine (R₂NH) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound in anhydrous DCM.

  • Add the desired amine to the solution.

  • In a separate flask, dissolve the coupling agent (e.g., DCC) in anhydrous DCM.

  • Slowly add the coupling agent solution to the carboxylic acid and amine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Transformations of the Exocyclic Methylene Group

The exocyclic double bond is a key feature for introducing further complexity and diversity into the molecular scaffold.

cluster_1 Exocyclic Methylene Group Reactions start 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid hydrogenation Hydrogenation Product start->hydrogenation H₂, Pd/C michael Michael Adduct start->michael Nu⁻, Base ozonolysis Ketone Product start->ozonolysis 1. O₃ 2. DMS diels_alder Diels-Alder Adduct start->diels_alder Diene, Heat

Caption: Key reactions of the exocyclic methylene group.

Objective: To synthesize the saturated analog, 1,3-dimethylcyclobutane-1-carboxylic acid, a valuable scaffold for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% Pd, 5 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Dissolve this compound in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Objective: To oxidatively cleave the exocyclic double bond to reform the ketone, a useful transformation in multi-step synthetic sequences.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Methanol

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound in a mixture of DCM and methanol at -78 °C (dry ice/acetone bath).

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Add dimethyl sulfide (DMS) dropwise to the reaction mixture at -78 °C to quench the ozonide.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compoundC₇H₁₀O₂126.15Versatile building block for amides, esters, and more complex scaffolds via reactions of the methylene group.
1-Methyl-3-oxocyclobutane-1-carboxylic acidC₆H₈O₃128.13Precursor for the title compound; intermediate for various pharmaceuticals.[3][4]
1,3-Dimethylcyclobutane-1-carboxylic acidC₇H₁₂O₂128.17Saturated analog for creating sp³-rich scaffolds.

Conclusion

This compound is a promising and underutilized building block in the field of medicinal chemistry. Its unique structural features and diverse reactivity offer a powerful platform for the synthesis of novel pharmaceutical intermediates. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound in their drug discovery programs. The strategic application of such strained, three-dimensional scaffolds is anticipated to play an increasingly important role in the development of the next generation of therapeutic agents.

References

  • Request PDF. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. [Link]

  • Royal Society of Chemistry. (2023, June 9). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. [Link]

  • J&K Scientific LLC. (n.d.). Methyl 3-methylidenecyclobutane-1-carboxylate | 15963-40-3. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • ChemBK. (2024, April 9). methyl 3-methylenecyclobutane-1-carboxylate. [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid. [Link]

  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. [Link]

  • PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • ScholarWorks. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • MySkinRecipes. (n.d.). 3-Methylidenecyclobutane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are undertaking the synthesis of this unique and challenging molecule. As a strained carbocyclic structure featuring an exocyclic double bond, this compound serves as a valuable building block, but its synthesis is fraught with specific challenges related to ring strain, functional group compatibility, and product stability.[1][2]

This guide provides a recommended synthetic strategy, detailed troubleshooting advice in a question-and-answer format, and protocols grounded in established chemical principles to ensure your success.

Section 1: Recommended Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful planning. A direct, one-pot synthesis is not feasible due to the conflicting reaction conditions required for each transformation. The most logical and robust pathway involves the initial construction of a functionalized cyclobutane core, followed by sequential installation of the required substituents.

The recommended strategy proceeds via a key intermediate, 1-Methyl-3-oxocyclobutane-1-carboxylic acid [3][4], which is then converted to the final product via an olefination reaction.

Synthetic_Pathway A 1,1-Cyclobutanedicarboxylic Acid B Cyclobutanecarboxylic Acid A->B 1. Heat (Decarboxylation) (~160 °C) C Methyl Cyclobutanecarboxylate B->C 2. Esterification (MeOH, H+) D Methyl 1-methylcyclobutane-1-carboxylate C->D 3. α-Methylation (LDA, MeI, -78 °C) E 1-Methyl-3-oxocyclobutane-1-carboxylic Acid (Key Intermediate) D->E 4. Oxidation at C3 (Multi-step process, e.g., via bromination/hydrolysis) F This compound (Target) E->F 5. Wittig Olefination (Ph3P=CH2)

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Problem 1: Low Yield in Cyclobutane Ring Formation

  • Question: "My initial synthesis of the cyclobutane ring, starting from malonic ester and a 1,3-dihalopropane, is giving very low yields. What are the common pitfalls?"

  • Answer: The formation of four-membered rings is entropically disfavored due to significant ring strain.[1] The primary challenge in this step is minimizing the competing intermolecular polymerization reaction.

    • Causality: The bimolecular reaction between the malonate enolate and the dihalide to form a long chain is often faster than the desired intramolecular cyclization.

    • Solution:

      • High-Dilution Conditions: The most critical factor is to perform the cyclization step under high-dilution conditions. This is achieved by the slow, simultaneous addition of both the dihalide and the base to a large volume of solvent. This keeps the instantaneous concentration of the reactive intermediates low, favoring the intramolecular pathway.

      • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the malonic ester without competing side reactions.

      • Reagent Purity: Ensure the 1,3-dihalopropane (e.g., trimethylene bromide) is pure. Contaminants can interfere with the reaction.[5]

      • Alternative: Photochemical [2+2] Cycloaddition: Consider a [2+2] cycloaddition approach, which can be highly efficient for forming cyclobutane rings.[6] For example, a reaction between ethylene and an appropriate acrylic acid derivative under photochemical conditions can yield the cyclobutane core.[7]

Problem 2: Incomplete or Failed Wittig Reaction

  • Question: "My Wittig reaction to convert the 3-keto group into the methylidene group is sluggish or fails completely. How can I improve it?"

  • Answer: The Wittig reaction is sensitive to several factors, especially when dealing with potentially hindered or sensitive substrates.

    • Causality: The reaction's success hinges on the effective generation and reactivity of the phosphorus ylide (methylenetriphenylphosphorane).

    • Solution:

      • Ylide Preparation: The ylide is typically prepared by deprotonating methyltriphenylphosphonium bromide or iodide with a very strong base like n-butyllithium (n-BuLi) or NaH in an anhydrous, aprotic solvent like THF or DMSO. Ensure the phosphonium salt is thoroughly dried before use. The formation of the characteristic deep red/orange color of the ylide is a good visual indicator of success.

      • Strictly Anhydrous Conditions: Water will instantly quench both the strong base and the ylide. All glassware must be flame-dried or oven-dried, and all solvents must be rigorously purified and dried. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

      • Steric Hindrance: While the 3-position of the cyclobutane is not exceptionally hindered, the rigid ring structure can impact the approach of the bulky ylide. If the standard Wittig reaction is problematic, consider milder or alternative olefination methods like the Horner-Wadsworth-Emmons reaction (using a phosphonate ester) or, for very challenging cases, organometallic reagents like the Tebbe or Petasis reagents.

      • Substrate Form: The free carboxylic acid group in your substrate is incompatible with the strongly basic Wittig ylide. The reaction must be performed on the corresponding ester (e.g., methyl or ethyl ester). The final step of your synthesis will then be the saponification of the ester to the desired carboxylic acid.

Problem 3: Product Instability and Isomerization

  • Question: "I've successfully synthesized the target molecule, but it seems to decompose or isomerize during purification. The exocyclic double bond is shifting to an endocyclic position."

  • Answer: This is a classic challenge with exocyclic double bonds on small rings.

    • Causality: There is a thermodynamic driving force to move the double bond from an exocyclic position to a more substituted (and thus more stable) endocyclic position (Zaitsev's rule). This isomerization is readily catalyzed by acid or base and can also be induced by heat.

    • Solution:

      • Neutral Purification: Avoid harsh acidic or basic conditions during workup and purification. If performing column chromatography, use meticulously neutralized silica gel. You can prepare this by slurrying the silica in your eluent containing a small amount of a neutral amine like triethylamine (~0.1-1%) and then packing the column.

      • Mild Workup: After hydrolysis of the ester (if applicable), carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid leaving the product in strongly acidic or basic aqueous solutions for extended periods.

      • Low Temperature: Perform all purification steps (e.g., rotary evaporation) at the lowest possible temperature to minimize thermal stress on the molecule.

      • Storage: Store the final product in a freezer (-20 °C), preferably under an inert atmosphere, to prevent degradation over time.

Problem 4: Difficulty Removing Triphenylphosphine Oxide

  • Question: "My final product is contaminated with triphenylphosphine oxide (TPPO) from the Wittig reaction, and it's proving difficult to remove by column chromatography."

  • Answer: TPPO is a notoriously persistent byproduct.

    • Causality: TPPO is highly polar, crystalline, and can co-elute with products of similar polarity.

    • Solution:

      • Acid-Base Extraction: This is the most effective method for your target molecule. Since your product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate). Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃). Your acidic product will move to the aqueous layer as its sodium salt, while the neutral TPPO remains in the organic layer. Separate the layers, discard the organic layer, and then carefully re-acidify the aqueous layer with dilute HCl to precipitate your pure product, which can then be extracted back into an organic solvent.

      • Crystallization/Precipitation: In some cases, TPPO can be precipitated. After the reaction, concentrate the mixture and add a nonpolar solvent like hexane or a mixture of ether/hexane. TPPO is often insoluble in such solvents and will precipitate out, allowing it to be removed by filtration.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key analytical techniques to confirm the structure of the final product?

    • ¹H NMR: Look for a characteristic singlet for the C1-methyl group, and two closely spaced signals in the alkene region (typically 4.5-5.0 ppm) for the two diastereotopic protons of the =CH₂ group.

    • ¹³C NMR: Expect a quaternary signal for the C1 carbon, a signal for the carboxylic acid carbonyl (~175-180 ppm), and two signals in the alkene region: a quaternary carbon (~140-150 ppm) and a terminal CH₂ carbon (~105-115 ppm).

    • IR Spectroscopy: Key signals include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹). A C=C stretch for the exocyclic double bond should appear around 1650 cm⁻¹.[3]

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular formula (C₇H₁₀O₂).

  • Q2: Is it possible to introduce the methylidene group before the C1-methylation?

    • This is not recommended. The conditions for α-methylation require the formation of an enolate at the C1 position using a strong base like LDA.[8] An existing alkene at the C3 position could potentially interfere with this reaction or be susceptible to migration under the strongly basic conditions. The recommended sequence (oxidation then olefination) is more reliable.

  • Q3: Are there any known alternative synthetic routes?

    • Yes, other routes could be envisioned. For instance, a [2+2] cycloaddition between allene and a suitable acrylic acid derivative could directly form a methylidenecyclobutane skeleton.[6] Another advanced strategy could involve ring-expansion reactions of substituted cyclopropanes.[9] However, the route proceeding through the 3-oxocyclobutane intermediate is generally the most practical and well-precedented for this substitution pattern.

Section 4: Key Experimental Protocol

Protocol: Wittig Olefination of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

This protocol describes the critical conversion of the keto-ester intermediate to the methylidene-ester precursor.

Wittig_Workflow cluster_0 Step 1: Ylide Preparation cluster_1 Step 2: Olefination Reaction cluster_2 Step 3: Workup & Purification A 1. Dry methyltriphenylphosphonium bromide and flame-dry flask under vacuum. B 2. Add phosphonium salt and anhydrous THF under Argon atmosphere. A->B C 3. Cool to 0 °C. B->C D 4. Add n-BuLi dropwise. (Solution turns deep orange/red) C->D E 5. Stir for 30-60 min at 0 °C. D->E F 6. Cool ylide solution to -78 °C. G 7. Add solution of keto-ester in anhydrous THF dropwise. F->G H 8. Allow to slowly warm to room temperature and stir overnight. G->H I 9. Quench with saturated aq. NH4Cl. J 10. Extract with diethyl ether (3x). I->J K 11. Wash combined organics with brine, dry (Na2SO4), and concentrate. J->K L 12. Purify by column chromatography (neutralized silica gel). K->L

Caption: Experimental workflow for the Wittig olefination step.

Methodology:

  • Preparation: Under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer. Add anhydrous THF.

  • Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The mixture will turn a characteristic deep orange-red color. Allow the solution to stir at 0 °C for 1 hour.

  • Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve the methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous THF. Add this substrate solution dropwise to the cold ylide solution.

  • Completion: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product will contain the desired ester and triphenylphosphine oxide. Purify via flash column chromatography on neutralized silica gel using a hexane/ethyl acetate gradient to yield pure methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

Final hydrolysis of the ester to the carboxylic acid can be achieved under standard saponification conditions (e.g., LiOH in THF/water), followed by careful acidic workup.

Section 5: Data Summary

The following table provides representative conditions for key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on substrate, scale, and experimental execution.

Step Transformation Key Reagents Typical Conditions Expected Yield Reference Analogy
A → B DecarboxylationHeat160-180 °C, neat85-95%[7]
C → D α-MethylationLDA, CH₃ITHF, -78 °C to 0 °C60-75%[8]
E → F Wittig OlefinationPh₃PCH₂, n-BuLiTHF, -78 °C to RT50-70%General Wittig Protocols
- Ester HydrolysisLiOH or NaOHTHF/H₂O, RT>90%Standard Saponification

References

  • Smolecule. (2023). 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
  • MDPI. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development.
  • National Institutes of Health (NIH). (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis.
  • ResearchGate. (2025). Synthesis of cyclobutane analogues.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.

Sources

Technical Support Center: Navigating Side Reactions in the Wittig Olefination of Hindered Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and process chemists encountering challenges with the Wittig reaction, specifically when applied to sterically hindered cyclobutanone substrates. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to help you diagnose and resolve common side reactions and optimize your synthetic route.

Part 1: Frequently Asked Questions (FAQs)

Question 1: Why is my Wittig reaction showing low or no conversion with a substituted cyclobutanone?

This is the most common issue when dealing with sterically demanding substrates like cyclobutanones. The primary reason is the severe steric hindrance around the carbonyl carbon, which impedes the approach of the bulky phosphonium ylide. The trigonal planar geometry of the carbonyl carbon is already strained within the cyclobutane ring, and the transition to the tetrahedral geometry of the oxaphosphetane intermediate is energetically unfavorable.

Several factors contribute to this failure:

  • Steric Bulk of the Ylide: The triphenylphosphine group is inherently large. If your ylide also contains bulky substituents, the steric clash becomes prohibitive.

  • Inefficient Ylide Formation: The base used may not be strong enough to completely deprotonate the phosphonium salt, leading to a low concentration of the active ylide.

  • Competing Enolization: The protons on the carbons alpha to the cyclobutanone carbonyl are acidic. Strong bases, particularly those used to generate non-stabilized ylides (like n-BuLi or NaHMDS), can preferentially deprotonate the ketone, forming an enolate. This enolate is unreactive towards the ylide, effectively halting the desired reaction.

Quick Troubleshooting Checklist:

  • Confirm ylide formation (e.g., color change to deep red/orange for non-stabilized ylides).

  • Consider using a less sterically demanding ylide if possible.

  • Switch to a salt-free ylide preparation method to increase reactivity.

  • Explore alternative olefination methods if steric hindrance is insurmountable (see Part 2, Guide 3).

Question 2: I've isolated an unexpected epoxide from my reaction mixture. What is happening?

The formation of an epoxide, alongside the desired alkene and triphenylphosphine oxide, is a known side reaction pathway, particularly with hindered ketones. This occurs when the betaine intermediate, formed after the initial nucleophilic attack, undergoes a different mode of decomposition.

Instead of collapsing to form the oxaphosphetane, the betaine can react with another molecule of the cyclobutanone. This pathway involves the transfer of the oxygen atom from the betaine to the ketone, generating the epoxide and the desired alkene. However, this is generally a minor pathway unless specific conditions favor it. A more direct route to epoxide formation involves the oxidation of the ylide by atmospheric oxygen or other oxidants, followed by reaction with the ketone, though this is less common under inert conditions.

Question 3: My yield is low, and I see a complex mixture of byproducts. Could the cyclobutane ring be rearranging?

Yes, ring strain in cyclobutanone derivatives makes them susceptible to rearrangement under certain conditions, especially with strong bases or Lewis acids. While less common than enolization, base-mediated ring-opening or rearrangement can occur, leading to cyclopentanone derivatives or other acyclic products. This is highly substrate-dependent. If you suspect a rearrangement, detailed characterization (NMR, MS) of the byproduct mixture is essential to identify the new structures and propose a mechanistic rationale.

Part 2: In-depth Troubleshooting Guides

Guide 1: Problem - Competing Enolization and Low Conversion

Enolization is often the primary off-target reaction. The choice of base and solvent system is critical to minimize this pathway.

The Underlying Chemistry: The pKa of the α-protons of cyclobutanone is around 19-20. The pKa of a typical alkyltriphenylphosphonium salt is around 25. While there is a thermodynamic window for deprotonation of the phosphonium salt, the kinetic accessibility of the ketone's α-protons can lead to competitive enolization, especially at higher temperatures.

Solutions & Protocols:

  • Use of Salt-Free Ylides: The presence of lithium salts (like LiBr from n-BuLi/PPh₃CH₃Br) can complex with the betaine intermediate, influencing the reaction pathway and sometimes exacerbating side reactions. Preparing a "salt-free" ylide can significantly enhance reactivity and yield.

    • Workflow for Salt-Free Ylide Preparation:

      • Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide) in dry toluene.

      • Add a strong base that forms an insoluble salt, such as sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS).

      • Stir the suspension vigorously at room temperature for several hours. The formation of the ylide is accompanied by the precipitation of the sodium salt (e.g., NaBr).

      • Allow the salt to settle, or centrifuge the mixture.

      • Carefully cannulate the supernatant containing the salt-free ylide into the reaction flask containing the cyclobutanone in a dry solvent like THF or toluene.

  • Optimize Base and Solvent Conditions: A systematic approach to selecting the base and solvent can identify the optimal conditions for your specific substrate.

    Table 1: Comparison of Common Base/Solvent Systems for Wittig Reactions on Hindered Ketones

    Base Solvent Typical Temp. (°C) Advantages Disadvantages
    n-BuLi THF / Hexanes -78 to 0 Very strong, fast ylide formation. High enolization risk; lithium salts present.
    NaHMDS THF / Toluene -20 to 25 Very strong, bulky base can reduce enolization; forms salt precipitate. Can be sluggish to deprotonate phosphonium salt.
    KHMDS THF / Toluene -20 to 25 Similar to NaHMDS, sometimes more reactive. More expensive.

    | KOt-Bu | THF / DMSO | 0 to 50 | Milder; can be effective for semi-stabilized ylides. | Often insufficient for non-stabilized ylides; promotes enolization in some cases. |

Visualizing the Competing Pathways:

The diagram below illustrates the critical branch point where the base can either generate the desired ylide or the undesired enolate.

Wittig_Side_Reactions cluster_wittig Main Wittig Pathway start Starting Materials (Phosphonium Salt + Ketone) base Strong Base (e.g., n-BuLi) start->base Add Base ylide Phosphonium Ylide (Active Reagent) base->ylide Deprotonates Phosphonium Salt enolate Ketone Enolate (Inactive Side Product) base->enolate Deprotonates Ketone (α-proton) [Side Reaction] betaine Betaine Intermediate ylide->betaine Nucleophilic Attack on Ketone C=O oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product Desired Alkene + Ph₃P=O oxaphosphetane->product Decomposition HWE_Workflow phosphonate Phosphonate Ester ((EtO)₂P(O)CH₂R) base Base (e.g., NaH, KOt-Bu) phosphonate->base Add Base carbanion Phosphonate Carbanion (Nucleophile) base->carbanion Deprotonation intermediate Hydroxy Phosphonate Intermediate carbanion->intermediate Nucleophilic Attack ketone Hindered Cyclobutanone ketone->intermediate Add Ketone alkene Desired Alkene intermediate->alkene Elimination byproduct Water-Soluble Phosphate Salt intermediate->byproduct Elimination

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methylidenecyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methylidenecyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing these highly strained and valuable carbocycles.

Methylidenecyclobutanes (MCBs) are gaining significant attention in medicinal chemistry due to their unique structural properties, which can enhance the pharmacological profiles of drug candidates.[1][2] However, their synthesis presents notable challenges, including control of regioselectivity, stereoselectivity, and managing side reactions.[1][3] This guide provides practical, field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered during the synthesis of methylidenecyclobutanes.

Q1: What are the most common strategies for synthesizing methylidenecyclobutanes, and what are their primary limitations?

A1: There are three main strategies for synthesizing methylidenecyclobutanes:

  • Transformation of small-ring carbocycles: This approach is often limited by the poor availability of the necessary precursors and a lack of stereocontrol in forming the exocyclic double bond.[1]

  • [2+2] Cycloaddition of an allene and an alkene: A significant challenge with this method is controlling regio- and stereoselectivity, especially in intermolecular reactions.[1]

  • Palladium- or Copper-catalyzed cyclizations: These methods offer more control but can be sensitive to ligand choice, substrate, and reaction conditions, sometimes leading to mixtures of products.[1][3] A notable modern approach is the copper-catalyzed borylative cyclization of aliphatic alkynes, which allows for the synthesis of structurally diverse MCBs with defined stereochemistry.[1]

Q2: I am observing a mixture of regioisomers, specifically methylene cyclopentanes along with my desired methylidenecyclobutane. What is the likely cause and how can I improve selectivity?

A2: The formation of five-membered ring regioisomers is a common issue, particularly in palladium-catalyzed alkene difunctionalization reactions.[3] The regioselectivity is often dictated by the ligand used. For instance, in certain palladium-catalyzed reactions, using tris(2,4-di-tert-butylphenyl)phosphite as a ligand favors the formation of the four-membered methylidenecyclobutane ring via a 4-exo migratory insertion.[3] Conversely, bidentate ligands with small bite angles, such as 1,2-bis(diphenylphosphino)benzene (dppBz), tend to favor the formation of the five-membered methylene cyclopentane ring through a 5-endo cyclization pathway.[3] Therefore, careful selection of the ligand is crucial for controlling the reaction outcome.

Q3: My reaction yield is low. What are the first parameters I should investigate to optimize the reaction?

A3: Low yield can stem from several factors. A systematic approach to optimization is key. Consider the following starting points:

  • Catalyst and Ligand System: The choice of metal catalyst (e.g., Palladium or Copper) and the coordinating ligand is paramount. For instance, in copper-catalyzed borylative cyclizations, N-heterocyclic carbene (NHC) ligands like IMes have been shown to provide higher yields compared to phosphine ligands such as PPh3 or xantphos.[1]

  • Base: The choice of base can significantly impact the reaction. In the aforementioned copper-catalyzed reaction, tert-butoxide bases (like tBuOK) were found to be superior to other alkoxide bases.[1]

  • Temperature: Reaction temperature can be a delicate balance. For the copper-catalyzed borylative cyclization, temperatures around 50°C were found to be optimal, with higher (80°C) or lower (25°C) temperatures leading to decreased yields.[1]

  • Solvent: The solvent can influence reaction kinetics and solubility of reagents.[4][5] Common solvents for these types of reactions include THF and dioxane.[1][3] It's important to use anhydrous solvents to prevent unwanted side reactions.

Q4: I am struggling with the formation of side products. What are some common side reactions and how can they be minimized?

A4: Side product formation is a frequent challenge. Common side products include:

  • Isomerization to 1-methylcyclobutene: This is particularly common in acid-catalyzed dehydration reactions. 1-methylcyclobutene is the thermodynamically more stable isomer. To favor the kinetic product (methylidenecyclobutane), milder acid catalysts or lower concentrations of strong acids should be used.[6]

  • Ring-opening to form isoprene: High reaction temperatures can induce the opening of the cyclobutane ring. Careful temperature control, generally keeping it below 100°C, is crucial to avoid this.[6]

  • Products from β-hydride elimination: In palladium-catalyzed reactions, β-hydride elimination can be a competing pathway. The choice of ligand and reaction conditions can influence the rate of this side reaction relative to the desired reductive elimination.[3]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of methylidenecyclobutanes.

Guide 1: Poor Regioselectivity in Palladium-Catalyzed Alkene Difunctionalization

Problem: My reaction is producing a mixture of methylidenecyclobutane (4-membered ring) and methylene cyclopentane (5-membered ring).

Causality: The regiochemical outcome of this reaction is a classic example of kinetic versus thermodynamic control, heavily influenced by the ligand on the palladium center. The formation of the 4-membered ring proceeds through a 4-exo migratory insertion, while the 5-membered ring is formed via a 5-endo pathway.[3] The ligand's steric and electronic properties dictate which pathway is favored.

Troubleshooting Workflow:

start Low Regioselectivity: Mixture of 4- and 5-membered rings ligand_check Analyze Current Ligand start->ligand_check monodentate Using Monodentate Ligand (e.g., phosphite) ligand_check->monodentate If monodentate... bidentate Using Bidentate Ligand (e.g., dppBz) ligand_check->bidentate If bidentate... increase_5_membered To Increase 5-membered Ring: Use a bidentate ligand with a small bite angle (e.g., dppBz) monodentate->increase_5_membered increase_4_membered To Increase 4-membered Ring: Use a bulky, electron-rich monodentate phosphite ligand (e.g., tris(2,4-di-tert-butylphenyl)phosphite) bidentate->increase_4_membered temp_check Optimize Temperature increase_4_membered->temp_check increase_5_membered->temp_check solvent_check Evaluate Solvent temp_check->solvent_check end Improved Regioselectivity solvent_check->end

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocol for Ligand Screening:

  • Baseline Experiment: Run the reaction with your current conditions and carefully determine the ratio of the 4- and 5-membered ring products using 1H NMR or GC-MS analysis.

  • Switch Ligand Class:

    • If you are currently using a bidentate ligand and want to favor the methylidenecyclobutane, switch to a bulky monodentate phosphite ligand like tris(2,4-di-tert-butylphenyl)phosphite.[3]

    • If you are using a monodentate ligand and desire the methylene cyclopentane, switch to a bidentate ligand with a small bite angle like dppBz.[3]

  • Optimize Ligand-to-Metal Ratio: Varying the ligand-to-palladium ratio (e.g., 1:1 to 2:1) can sometimes influence selectivity, although in some systems, this has been shown to have a minimal effect.[3]

  • Re-evaluate Temperature and Solvent: Once a promising ligand class is identified, a finer tuning of temperature and solvent may be necessary to maximize regioselectivity.

Guide 2: Low or No Yield in Copper-Catalyzed Borylative Cyclization

Problem: The desired (boromethylene)cyclobutane is not forming, or the yield is very low.

Causality: This reaction is sensitive to several interconnected variables. The efficiency of the catalytic cycle, which involves borylcupration of the alkyne followed by intramolecular cyclization, depends critically on the choice of ligand, base, copper salt, and leaving group on the alkyne substrate.[1]

Key Optimization Parameters:

ParameterRecommended Starting PointRationale & Key Insights
Copper Salt CuClHas shown to provide synthetically practical yields.[1]
Ligand IMes (N-heterocyclic carbene)Outperforms many phosphine ligands, likely due to its steric and electronic properties stabilizing the copper intermediates.[1]
Base tBuOK (Potassium tert-butoxide)Significantly more effective than other alkoxide bases in this transformation.[1]
Leaving Group Tosylate (OTs)Substrates with a tosylate leaving group have demonstrated higher yields compared to bromide, phosphate, or mesylate.[1]
Temperature 50 °CAn optimal temperature that balances reaction rate with catalyst stability and prevention of side reactions.[1]
Solvent THF (anhydrous)A common and effective solvent for this type of organometallic catalysis.
Reaction Time 20-24 hoursThis reaction may require a prolonged time to reach completion.[1]

Experimental Protocol: A General Procedure for Copper-Catalyzed Borylative Cyclization

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuCl (5 mol%), the NHC ligand (e.g., IMes, 6 mol%), and tBuOK (1.5 equivalents).

  • Add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the substrate).

  • Stir the mixture at room temperature for 20 minutes.

  • Add B2pin2 (1.1 equivalents) and the alkyne substrate (1.0 equivalent).

  • Heat the reaction mixture to 50 °C and stir for 20-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Guide 3: Formation of Isomeric Byproducts in Acid-Catalyzed Dehydration

Problem: The reaction of 1-methylcyclobutanol is producing significant amounts of 1-methylcyclobutene and/or isoprene.

Causality: This reaction proceeds through a carbocation intermediate, which can lead to a mixture of products. The exocyclic methylidenecyclobutane is the kinetically favored product, while the endocyclic 1-methylcyclobutene is the thermodynamically more stable isomer.[6] High temperatures can further promote ring-opening to form isoprene.[6]

Troubleshooting Decision Tree:

start High Isomeric Impurities check_temp Is Reaction Temp > 100°C? start->check_temp lower_temp Lower Temperature to 80-90°C to minimize isoprene formation check_temp->lower_temp Yes check_acid Is a strong acid (e.g., conc. H₂SO₄) used? check_temp->check_acid No lower_temp->check_acid milder_acid Use a milder acid catalyst or lower concentration to favor kinetic product (methylidenecyclobutane) check_acid->milder_acid Yes prolong_time To favor thermodynamic product (1-methylcyclobutene), prolong reaction time at moderate temp. check_acid->prolong_time To favor endo-isomer end Improved Product Purity milder_acid->end prolong_time->end

Caption: Decision tree for minimizing isomeric byproducts.

Recommendations for Minimizing Byproducts:

  • To favor Methylidenecyclobutane (Kinetic Product):

    • Use a milder or less concentrated acid catalyst.

    • Maintain a moderate reaction temperature (e.g., 80-90°C for H2SO4-catalyzed dehydration).[6]

    • Keep the reaction time shorter to avoid equilibration to the more stable isomer.

  • To minimize Isoprene:

    • Strictly control the reaction temperature and avoid overheating. Keep the temperature below 100°C.[6]

  • Purification:

    • Due to the volatility of these isomers, ensure that all distillation apparatus is well-sealed and efficiently cooled.[6]

    • Fractional distillation can be used to separate the desired product from its isomers, although it can be challenging due to close boiling points.[6]

References

  • A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. PubMed Central.
  • Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. PMC, NIH.
  • Troubleshooting side reactions in 1-methylcyclobutene synthesis. Benchchem.
  • Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Royal Society of Chemistry.
  • Can reaction solvent choice impact synthesis results?. Biotage.
  • Solvent Effects on the Menshutkin Reaction. arXiv.

Sources

Technical Support Center: Purification of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. This molecule presents unique challenges due to its combination of a strained four-membered ring, a reactive exocyclic double bond, and a polar carboxylic acid functional group. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to streamline your purification workflow and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my crude sample?

A1: The nature of impurities is intrinsically linked to the synthetic route. However, for cyclobutane derivatives like this, common impurities often include:

  • Starting Materials: Unreacted precursors from your synthesis.

  • Isomeric Byproducts: Potential isomers such as 1-Methyl-3-methylcyclobut-2-ene-1-carboxylic acid, formed via isomerization of the exocyclic double bond.

  • Oligomers/Polymers: The methylidene group on the strained cyclobutane ring can be susceptible to polymerization, especially under acidic conditions or upon heating.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.[1]

  • Reagent-Derived Impurities: Byproducts from reagents used in the synthesis, such as salts or decomposed coupling agents.

Q2: How do I select the most appropriate primary purification technique?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities.[1] For solid compounds, recrystallization is often the most effective and scalable method. For oils or highly impure solids, a multi-step approach involving acid-base extraction followed by column chromatography is generally recommended. Distillation should be approached with extreme caution due to the potential for thermal decomposition or polymerization of the strained ring system.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Workflow Fig. 1: Purification Method Selection start Crude 1-Methyl-3-methylidene- cyclobutane-1-carboxylic acid state What is the physical state? start->state solid Solid state->solid Solid liquid Liquid / Oil / Impure Solid state->liquid Liquid / Oil recrystallize Attempt Recrystallization solid->recrystallize extraction Perform Acid-Base Extraction liquid->extraction check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC, NMR) extraction->check_purity2 check_purity1->extraction Purity <95% end_product Pure Product check_purity1->end_product Purity >95% check_purity2->end_product Purity >95% chromatography Column Chromatography check_purity2->chromatography Purity <95% chromatography->end_product

Fig. 1: Purification Method Selection
Q3: Are there any stability concerns with this compound?

A3: Yes. The primary stability concerns arise from two structural features:

  • Ring Strain: Cyclobutane rings possess significant angle strain, which can make them susceptible to ring-opening reactions under harsh conditions (e.g., high heat, strong acids/bases).[2][3]

  • Exocyclic Methylene Group: The C=C double bond is reactive and can undergo isomerization, polymerization, or oxidation. Avoid prolonged exposure to heat, strong acids, and air. For long-term storage, it is advisable to keep the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C).

Troubleshooting and Procedural Guides

This section addresses specific problems you may encounter during purification.

Technique 1: Acid-Base Extraction

This is a powerful technique for separating your carboxylic acid from neutral or basic impurities.[4][5] The principle lies in converting the water-insoluble acid into a water-soluble carboxylate salt.

Troubleshooting Q&A
  • Q: My recovery is very low after the extraction. What went wrong?

    • A: Several factors could be at play:

      • Incomplete Deprotonation: The pH of the basic solution was not high enough. Ensure the pH is at least 2-3 units above the pKa of your carboxylic acid.[5] A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient.

      • Incomplete Reprotonation: During re-acidification, you did not lower the pH sufficiently to precipitate the carboxylic acid. The pH should be at least 2-3 units below the pKa. Use a strong acid like 6M HCl and check the pH with litmus or pH paper.[1]

      • Product Solubility: Your carboxylic acid may have some solubility in water. After acidification, ensure you extract the aqueous layer thoroughly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Q: A thick emulsion formed in my separatory funnel that won't separate. How can I fix this?

    • A: Emulsions are common and can be resolved by:

      • Patience: Let the funnel stand undisturbed for 10-20 minutes.

      • Brine Addition: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps break the emulsion.

      • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.[1]

      • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean Erlenmeyer flask.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2). Your product should precipitate if it's a solid or form an oily layer.

  • Final Extraction: Extract the acidified aqueous solution 2-3 times with a fresh organic solvent.

  • Drying and Evaporation: Combine the final organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

Acid_Base_Extraction_Workflow Fig. 2: Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., EtOAc) add_base Add aq. NaHCO₃ (Forms water-soluble salt) start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Neutral/Basic Impurities) separate1->organic_layer Discard aqueous_layer Aqueous Layer (Product as Sodium Salt) separate1->aqueous_layer acidify Cool and Acidify with 6M HCl (pH ~2) aqueous_layer->acidify extract_again Extract with fresh Organic Solvent (EtOAc) acidify->extract_again separate2 Separate Layers extract_again->separate2 final_organic Combined Organic Layers (Contains Pure Product) separate2->final_organic final_aqueous Aqueous Layer (Waste) separate2->final_aqueous Discard dry_evap Dry (MgSO₄), Filter, and Evaporate Solvent final_organic->dry_evap product Purified Product dry_evap->product

Fig. 2: Acid-Base Extraction Workflow

Technique 2: Column Chromatography

Chromatography is essential for separating compounds with similar functionalities but different polarities.

Troubleshooting Q&A
  • Q: My compound streaks severely on silica gel TLC plates. How can I get a clean spot?

    • A: This is a classic issue with carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silanol (Si-OH) groups on the silica surface, leading to tailing.[1] To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This keeps your compound fully protonated, minimizing unwanted interactions and resulting in a sharp, well-defined spot.[1][6][7]

  • Q: I can't separate my product from a non-polar impurity. What should I do?

    • A: If a non-polar impurity is co-eluting with your more polar acid, you are likely using a solvent system that is too polar. Decrease the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 5-10%. A systematic TLC analysis with varying solvent ratios is crucial for optimization.

Table 1: Common Solvent Systems for Carboxylic Acid Chromatography
PolaritySolvent System (v/v)ModifierUse Case
Low 5-15% Ethyl Acetate / Hexanes+ 0.5% Acetic AcidSeparating from very non-polar impurities.
Medium 20-50% Ethyl Acetate / Hexanes+ 0.5% Acetic AcidGeneral purpose separation.
High 5-10% Methanol / Dichloromethane+ 0.5% Acetic AcidFor separating more polar compounds.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Identify an optimal solvent system that gives your product an Rf value of ~0.3 and good separation from impurities. Remember to add 0.5% acetic acid to the mobile phase.

  • Column Packing: Pack a column with silica gel using your chosen eluent (without the modifier initially).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your optimized solvent system (including the 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid, you can co-evaporate with a non-polar solvent like hexanes or toluene.

Technique 3: Recrystallization

Recrystallization is an excellent purification technique for solids, based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[8][9]

Troubleshooting Q&A
  • Q: My compound "oils out" instead of forming crystals upon cooling. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To resolve this:

      • Reheat the solution until the oil redissolves completely.

      • Add more solvent to create a less concentrated solution.

      • Cool slowly. Allow the flask to cool to room temperature first before moving it to an ice bath.

      • Scratch the flask with a glass rod at the solvent-air interface to induce nucleation.

      • Add a seed crystal of the pure compound if available.

  • Q: I performed a recrystallization, but the purity didn't improve significantly. Why?

    • A: This usually indicates that the chosen solvent is not ideal. An effective recrystallization solvent should dissolve your compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[9] You may need to screen for a different solvent or consider a two-solvent system (e.g., ethyl acetate/hexanes, acetone/water). If impurities have very similar solubility profiles, a second purification technique like chromatography may be necessary.[1]

Table 2: Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityComments
Hexanes/Heptane 69 / 98Non-polarGood for precipitating polar compounds. Use in a two-solvent system.
Toluene 111Non-polarHigher boiling point may aid in dissolving stubborn solids.
Ethyl Acetate 77Polar aproticOften a good starting point for moderately polar compounds.
Acetone 56Polar aproticHighly volatile, good solvent but can be difficult to crystallize from.
Isopropanol 82Polar proticCan form hydrogen bonds, may be a good choice.
Water 100Polar proticProduct is likely insoluble; could be used as an anti-solvent.

References

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?[Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Google Patents. (n.d.).
  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Journal of the American Chemical Society. (1945). Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?[Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]

  • J&K Scientific LLC. (n.d.). Methyl 3-methylidenecyclobutane-1-carboxylate. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

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Improving the yield of the Wittig reaction on 1-Methyl-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Wittig reaction on the challenging substrate, 1-Methyl-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high yields for this specific olefination. We will delve into common problems, provide in-depth troubleshooting strategies, and explore alternative methods, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the Wittig reaction on 1-Methyl-3-oxocyclobutane-1-carboxylic acid so challenging?

A1: This substrate presents a combination of steric hindrance and the presence of a base-sensitive carboxylic acid group. The ketone is sterically hindered, which can slow down the reaction and lead to lower yields.[1][2] Additionally, the carboxylic acid can be deprotonated by the strong bases typically used to generate the phosphonium ylide, leading to undesired side reactions and consumption of the base.[3][4]

Q2: What are the most common reasons for low yields in this specific Wittig reaction?

A2: The primary culprits for low yields are often:

  • Incomplete ylide formation: The base may preferentially react with the carboxylic acid over the phosphonium salt.

  • Steric hindrance: The bulky nature of the cyclobutane ring impedes the approach of the ylide to the carbonyl carbon.[5]

  • Side reactions: Enolization of the ketone or other base-mediated side reactions can compete with the desired olefination.

  • Ylide reactivity: The choice between a stabilized or unstabilized ylide can significantly impact the reaction's success with hindered ketones. Stabilized ylides are generally less reactive and may fail to react with sterically hindered ketones.[5][6]

Q3: Can I use a standard Wittig protocol for this reaction?

A3: A standard protocol using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) is likely to be problematic due to the acidic proton of the carboxylic acid. It is highly recommended to modify the reaction conditions to accommodate the sensitive nature of your substrate.

Q4: What is the driving force of the Witt-ig reaction?

A4: The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which is energetically highly favorable.[7]

Troubleshooting Guide: Enhancing Your Reaction Yield

This section provides a structured approach to troubleshooting and optimizing the Wittig reaction for 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

Problem 1: Low or No Product Formation

Root Cause Analysis: This issue often stems from either inefficient ylide generation due to the presence of the acidic carboxylic acid or the low reactivity of the ketone.

Solutions & Protocols:

1. Choice of Base and Ylide Generation Strategy:

The selection of the base is critical. Strong, non-nucleophilic bases are preferred, but their use must be carefully managed.

  • Strategy A: In Situ Ylide Formation with Weaker Bases: For stabilized or semi-stabilized ylides, weaker bases can be effective and may not significantly deprotonate the carboxylic acid.[8]

    • Recommended Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA).[9][10]

    • Rationale: These bases are often strong enough to deprotonate phosphonium salts adjacent to an electron-withdrawing group but are less likely to react with the carboxylic acid.

  • Strategy B: Pre-formation of the Ylide with Careful Stoichiometry: If a strong base is necessary (for unstabilized ylides), pre-forming the ylide before adding the ketone is essential.[11]

    • Recommended Bases: Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu).[9]

    • Rationale: These strong, sterically hindered bases can efficiently generate the ylide. By forming the ylide first, you minimize the direct interaction of the strong base with your starting material.

Experimental Protocol 1: One-Pot Wittig with a Mild Base (for Stabilized Ylides)

  • To a solution of the phosphonium salt (1.2 equiv.) and 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., THF, DCM) at room temperature, add a mild base such as K₂CO₃ (2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a weak acid (e.g., saturated aq. NH₄Cl).

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

2. Managing the Carboxylic Acid Group:

  • Protecting Group Strategy: While adding steps, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can significantly improve the yield by removing the acidic proton. Standard esterification conditions (e.g., Fischer esterification) can be employed, followed by the Wittig reaction and subsequent hydrolysis to regenerate the carboxylic acid.

Problem 2: Competing Side Reactions (e.g., Enolization)

Root Cause Analysis: The use of strong bases can lead to the deprotonation of the α-carbon to the ketone, forming an enolate that will not undergo the Wittig reaction.

Solutions & Protocols:

1. Temperature Control:

  • Perform the reaction at low temperatures (-78 °C to 0 °C) to minimize side reactions. The addition of the ketone to the pre-formed ylide should be done slowly at these reduced temperatures.[9]

2. Salt-Free Conditions:

  • The presence of lithium salts can sometimes promote side reactions and affect the stereochemical outcome.[5][12] Using sodium- or potassium-based reagents can be advantageous. For instance, using NaHMDS or KHMDS instead of n-BuLi can lead to "salt-free" ylides that may exhibit different and potentially improved reactivity.

Alternative Olefination Methods

If the Wittig reaction continues to provide unsatisfactory yields, several powerful alternatives are available.

1. Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction is often superior to the Wittig reaction for sterically hindered ketones and can provide better stereoselectivity (typically favoring the E-alkene).[13][14] It utilizes a phosphonate ester instead of a phosphonium salt.

Key Advantages:

  • The phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding phosphonium ylides.[13]

  • The water-soluble phosphate byproduct is easily removed during workup.

  • Milder bases can often be used.

Experimental Protocol 2: Horner-Wadsworth-Emmons Reaction

  • To a solution of the phosphonate ester (1.1 equiv.) in anhydrous THF at 0 °C, add a base such as NaH (1.1 equiv.) or KOtBu (1.1 equiv.).

  • Stir the mixture for 30 minutes to generate the phosphonate carbanion.

  • Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and slowly add a solution of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 equiv.) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

2. Peterson Olefination:

This reaction involves the reaction of an α-silylcarbanion with a ketone or aldehyde.[15][16] A key advantage is the ability to control the stereochemistry of the resulting alkene by choosing acidic or basic elimination conditions.[17][18]

Key Advantages:

  • Can be effective for hindered ketones.

  • Stereochemical outcome is tunable.[18]

  • Byproducts are volatile and easily removed.

3. Tebbe Olefination:

For the specific case of methylenation (installing a =CH₂ group), the Tebbe reagent is an excellent choice, especially for base-sensitive or enolizable ketones.[19][20]

Key Advantages:

  • Less basic and more nucleophilic than Wittig reagents.[19]

  • Tolerates a wide range of functional groups.

  • Effective for sterically hindered and enolizable ketones.[21]

Data Summary and Comparison

ReactionYlide/ReagentTypical BaseKey Advantages for this SubstratePotential Drawbacks
Wittig Phosphonium Yliden-BuLi, NaH, KOtBuWidely applicableBase sensitivity, steric hindrance issues[2][5]
HWE Phosphonate CarbanionNaH, KOtBu, DBUGood for hindered ketones, easy workup[13]May require protection of carboxylic acid
Peterson α-Silylcarbanionn-BuLi, s-BuLiTunable stereochemistry, good for hindered systems[15]Reagents can be sensitive
Tebbe Tebbe Reagent(Lewis Base activator)Excellent for methylenation, tolerates functional groups[19]Reagent is pyrophoric and moisture-sensitive[20]

Visualizing the Reaction Pathways

Wittig Reaction Troubleshooting Workflow

G cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_peterson Peterson Olefination w_start Phosphonium Ylide + Ketone w_int Oxaphosphetane Intermediate w_start->w_int [2+2] Cycloaddition w_prod Alkene + Ph3P=O w_int->w_prod Retro-[2+2] h_start Phosphonate Carbanion + Ketone h_int β-alkoxyphosphonate h_start->h_int Nucleophilic Addition h_prod Alkene + (RO)2P(O)O- h_int->h_prod Elimination p_start α-Silylcarbanion + Ketone p_int β-hydroxysilane p_start->p_int Addition p_prod Alkene + R3SiOH p_int->p_prod Syn/Anti Elimination

Caption: Simplified mechanisms of key olefination reactions.

References

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48, 6836-6839. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • ResearchGate. (n.d.). The Peterson Olefination: Mechanistic Detail and Application in Synthesis. [Link]

  • Chem-Station. (2024). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • YouTube. (2022). Tebbe Olefination. [Link]

  • Peterson olefination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]

  • NROChemistry. (n.d.). Tebbe Olefination. [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]

  • Wikipedia. (n.d.). Peterson olefination. [Link]

  • YouTube. (2020). aldol condensation & the Horner-Emmons reaction. [Link]

  • Organic-Synthesis.com. (n.d.). Wittig & Wittig-Horner reactions. [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

  • University of Illinois. (2002). Carbonyl Olefination Using Titanium-Carbene Reagents. [Link]

  • Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry Stack Exchange. (2016). Treatment of ketones with excess Tebbe reagent. [Link]

  • ACS Publications. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. [Link]

  • Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids. [Link]

  • BYJU'S. (n.d.). Wittig Reaction. [Link]

  • PubMed. (2013). Part I: the development of the catalytic Wittig reaction. [Link]

  • ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. [Link]

  • ScienceDirect. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. [Link]

  • ResearchGate. (n.d.). Interrupted aza-Wittig reactions using iminophosphoranes to synthesize 11 C–carbonyls. [Link]

Sources

Stability issues of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique, strained scaffold. Due to its inherent structural features—a strained cyclobutane ring and a reactive exocyclic double bond—this molecule presents specific stability challenges.[1] This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns I should be aware of when working with this compound?

A1: The main stability concerns stem from two key structural motifs: the high ring strain of the cyclobutane core and the reactivity of the exocyclic methylidene group.

  • Ring Strain: The cyclobutane ring possesses significant strain energy (approximately 26.3 kcal/mol), which makes it more susceptible to ring-opening or rearrangement reactions compared to larger, less strained systems like cyclopentane or cyclohexane.[2] This enhanced reactivity is a critical factor to consider during reaction setup and purification.[1]

  • Exocyclic Double Bond: The methylidene (C=CH₂) group is a reactive functional group. It is susceptible to a variety of reactions, particularly under acidic conditions, including isomerization to a more stable endocyclic double bond, hydration, polymerization, or rearrangement.[1]

Given these factors, it is crucial to handle the compound with care, avoiding unnecessarily harsh acidic or basic conditions and elevated temperatures unless required by a specific protocol.

Q2: My reaction is run under acidic conditions and I'm observing byproducts. What degradation pathways are likely occurring?

A2: Under acidic conditions (e.g., strong protic acids like HCl, H₂SO₄, or even Lewis acids), the exocyclic double bond is the most likely site of reaction. The initial step is typically protonation of the double bond to form a tertiary carbocation intermediate. This intermediate is a branch point for several potential degradation pathways.

  • Isomerization: The carbocation can lose a proton from an adjacent carbon, leading to the formation of a more thermodynamically stable endocyclic double bond. This results in the formation of 1,3-dimethylcyclobut-2-ene-1-carboxylic acid .

  • Hydration: If water or another nucleophilic solvent is present, it can attack the carbocation, leading to a hydration product, 1-Methyl-3-(hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid , after deprotonation.

  • Ring Expansion/Rearrangement: The strained cyclobutyl cation can undergo rearrangement to a less-strained cyclopentyl cation.[1] This can lead to a variety of cyclopentane derivatives, such as cyclopentanone or cyclopentene structures, which would represent a significant alteration of your scaffold.

To mitigate these issues, consider using milder acids, aprotic solvents, or protecting the carboxylic acid group as an ester if the reaction chemistry allows.

Acid_Degradation Start 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid Intermediate Tertiary Carbocation Intermediate Start->Intermediate + H⁺ Isomer Isomerization Product: 1,3-Dimethylcyclobut-2-ene- 1-carboxylic acid Intermediate->Isomer - H⁺ Hydration Hydration Product: 1-Methyl-3-(hydroxymethyl)-3-methyl- cyclobutane-1-carboxylic acid Intermediate->Hydration + H₂O - H⁺ Rearrangement Ring Expansion Products (e.g., Cyclopentane derivatives) Intermediate->Rearrangement Rearrangement

Potential Degradation Pathways Under Acidic Conditions.
Q3: How does the compound behave under basic conditions? Is it stable?

A3: The compound is generally more stable under basic conditions than acidic ones, primarily because the main reaction is a simple acid-base neutralization.

  • Deprotonation: In the presence of a base (e.g., NaOH, K₂CO₃), the carboxylic acid is deprotonated to form the corresponding carboxylate salt.[3] This salt is typically a stable, water-soluble species. The negative charge on the carboxylate group deactivates it towards further nucleophilic attack at the carbonyl carbon.

  • Exocyclic Double Bond: The methylidene group is relatively inert to bases unless a strong nucleophile is present that can undergo a conjugate (Michael-type) addition, which is generally unlikely without significant activation of the double bond.

Troubleshooting Tip: While the compound itself is stable, downstream workup is critical. Re-acidification of the carboxylate to isolate the free acid must be done carefully. A rapid pH change with a strong acid can create localized acidic environments, potentially triggering the degradation pathways described in Q2. It is recommended to use a milder acid (e.g., citric acid solution) and add it slowly with vigorous stirring at low temperature (0-5 °C).[4]

Base_Reaction Start 1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid Product Carboxylate Salt (Generally Stable) Start->Product + OH⁻ - H₂O Product->Start + H₃O⁺ (Careful Addition)

Behavior Under Basic Conditions.
Q4: How can I effectively monitor the stability and degradation of my compound during an experiment?

A4: A multi-technique approach is recommended for robustly monitoring the stability of this compound and identifying potential degradants.

TechniquePrincipleInformation ObtainedSample Preparation Notes
RP-HPLC Separation based on polarity.Quantifies the parent compound; detects and quantifies polar and non-polar degradants. Excellent for stability-indicating assays.[5]Dilute an aliquot of the reaction mixture in the mobile phase. Ensure complete dissolution.
¹H and ¹³C NMR Nuclear magnetic resonance spectroscopy.Provides structural confirmation of the parent compound and structural elucidation of unknown byproducts.Evaporate solvent from an aliquot and redissolve in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
LC-MS HPLC separation coupled with mass spectrometry detection.Provides mass-to-charge ratio (m/z) of the parent and degradants, confirming molecular weights and aiding in identification.[6]Similar to HPLC. The mobile phase must be compatible with the MS ion source (e.g., avoid non-volatile buffers).
GC-MS Gas chromatography separation with mass spectrometry detection.Useful if the compound or its degradants are volatile. Derivatization may be required to analyze the carboxylic acid.[7]Derivatize the carboxylic acid (e.g., silylation or methylation) to increase volatility.
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for systematically evaluating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5]

Objective: To identify potential degradation products and determine the intrinsic stability of the target compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂ (Hydrogen Peroxide)

  • HPLC system with PDA or UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Control Sample (Time Zero): Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 100 µg/mL. Analyze immediately via a validated stability-indicating HPLC method. This is your T₀ reference.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep at room temperature for pre-determined time points (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, dilute to 100 µg/mL with mobile phase, and analyze by HPLC.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for the same time points.

    • At each time point, withdraw an aliquot, neutralize with 1 M HCl, dilute to 100 µg/mL, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature, protected from light, for the same time points.

    • At each time point, dilute to 100 µg/mL and analyze.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 60 °C.

    • Place a 100 µg/mL solution (in 50:50 methanol:water) in the same oven.

    • Analyze samples at specified time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours).[5]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples after exposure.

Data Analysis: For each condition, calculate the percentage of the parent compound remaining and quantify any major degradation products relative to the T₀ control. Use peak purity analysis from a PDA detector to ensure no co-eluting peaks exist.

References
  • Chemistry of methylenecyclobutane. ResearchGate. Available from: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available from: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available from: [Link]

  • Chemistry 110, Experiment 17: Carboxylic Acids and Esters. YouTube. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. PubMed. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central (PMC). Available from: [Link]

Sources

Troubleshooting low conversion rates in the synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in the synthesis of this valuable cyclobutane derivative. As a strained ring system with an exocyclic double bond, this molecule presents unique synthetic hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during the synthesis.

Q1: My reaction shows no consumption of starting material. What are the fundamental checks I should perform first?

A1: When a reaction fails to initiate, the issue often lies with the core reagents or conditions. Before investigating complex mechanistic problems, perform these essential checks:

  • Reagent Viability: The most common culprit is an inactive key reagent. For instance, in a Wittig reaction, the phosphorus ylide is sensitive to air and moisture. If you prepared it in situ, ensure your phosphonium salt was dry and the base (e.g., n-BuLi, NaH) was not quenched. If using a stabilized ylide, verify its storage conditions and age.

  • Solvent Purity: Anhydrous conditions are critical for many organometallic reactions used in cyclobutane synthesis. Ensure your solvents were freshly dried using appropriate methods (e.g., distillation over sodium/benzophenone or passage through a solvent purification system). Water contamination will quench strong bases and certain catalysts.

  • Temperature Control: Verify the accuracy of your temperature monitoring equipment. Some steps, like the formation of a lithium diisopropylamide (LDA) base or the addition of n-BuLi, require precise low-temperature control (e.g., -78 °C) to prevent side reactions.

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure was maintained throughout the experiment to prevent atmospheric oxygen and moisture from interfering.

Q2: I'm observing a complex mixture of products by TLC and NMR, with very little of my target molecule. What is the likely cause?

A2: A complex product mixture suggests that multiple side reactions are competing with your desired pathway. The nature of the byproducts provides clues:

  • Isomerization: The exocyclic methylene group can potentially isomerize to the more thermodynamically stable endocyclic double bond, forming 1,3-dimethylcyclobutene-1-carboxylic acid. This can be promoted by acidic or basic conditions, or by certain metal catalysts.

  • Ring Opening/Polymerization: Highly strained methylenecyclobutanes can be susceptible to ring-opening or polymerization, especially under harsh thermal or catalytic conditions.[1]

  • Byproducts from Precursors: If your synthesis involves multiple steps, incomplete conversion or side reactions in an earlier step will introduce impurities that complicate the final reaction. For example, if synthesizing from 1-methyl-3-oxocyclobutane-1-carboxylic acid, aldol condensation of the ketone starting material could be a competing pathway if conditions are not optimized.

Q3: My conversion rate is consistently low (~20-30%), but the reaction appears clean with mainly unreacted starting material. How can I improve the yield?

A3: A clean but incomplete reaction often points to issues with reactivity, stoichiometry, or equilibrium rather than competing side reactions. Consider the following:

  • Increase Reagent Equivalents: The stoichiometry may be insufficient. Try incrementally increasing the equivalents of the limiting reagent (e.g., the Wittig ylide or the organometallic catalyst) to drive the reaction forward.

  • Elevate Reaction Temperature: The activation energy for the reaction may not be met at your current temperature. Cautiously increase the temperature in small increments (e.g., 10-20 °C) while carefully monitoring for byproduct formation. Forcing conditions can sometimes lower selectivity.

  • Change the Solvent: Solvent polarity can dramatically affect reaction rates. If you are using a non-polar solvent like THF or dioxane, switching to a more polar aprotic solvent like DMF or DMSO could enhance the rate, particularly for reactions involving charged intermediates.

  • Extend Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period (e.g., 24-48 hours) by taking aliquots for analysis by TLC, GC-MS, or ¹H NMR to determine if the conversion is slowly increasing.

Part 2: In-Depth Troubleshooting by Synthetic Route

The most common and direct synthetic approach to this compound is the olefination of a ketone precursor. This section focuses on troubleshooting this critical step.

Guide 1: Synthesis via Wittig Olefination of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The Wittig reaction is a powerful method for converting ketones to alkenes. However, its application to the sterically hindered and potentially enolizable 1-methyl-3-oxocyclobutane-1-carboxylic acid precursor requires careful optimization.

Core Problem: Low Conversion of the Ketone Precursor

If you are experiencing low yields in this conversion, the issue can be systematically diagnosed by examining the key components of the reaction.

G start Low Conversion Observed check_ylide Step 1: Verify Ylide Activity start->check_ylide ylide_color Was a deep red/orange color observed upon adding base to the phosphonium salt? check_ylide->ylide_color ylide_no No Color: - Base is inactive - Solvent is wet - Phosphonium salt is impure ylide_color->ylide_no No ylide_yes Step 2: Assess Reaction Conditions ylide_color->ylide_yes Yes check_conditions Was the reaction run under strictly anhydrous conditions at the correct temperature? ylide_yes->check_conditions conditions_no Reaction Failure: - Quenching of ylide - Side reactions promoted check_conditions->conditions_no No conditions_yes Step 3: Analyze for Side Products check_conditions->conditions_yes Yes check_byproducts Does NMR/GC-MS show evidence of aldol or enolization byproducts? conditions_yes->check_byproducts byproducts_yes Competitive Deprotonation: - Switch to a non-nucleophilic, sterically hindered base (e.g., KHMDS, LiHMDS) - Use a salt-free ylide preparation method check_byproducts->byproducts_yes Yes byproducts_no Potential Issue: Steric Hindrance - Switch to a less bulky olefination reagent (e.g., Horner-Wadsworth-Emmons) - Increase reaction temperature or time check_byproducts->byproducts_no No

Caption: Troubleshooting decision tree for the Wittig reaction.

  • Inactive or Quenched Wittig Ylide:

    • Causality: The phosphorus ylide, generated by deprotonating methyltriphenylphosphonium bromide with a strong base, is the key nucleophile. It is highly sensitive to moisture and acidic protons. The carboxylic acid on the substrate itself is problematic and must be protected (e.g., as a methyl or ethyl ester) before the reaction. If the reaction is attempted on the free acid, the ylide will be instantly quenched.

    • Solution:

      • Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl ester using TMS-diazomethane or Fischer esterification) before the Wittig reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

      • Ylide Generation: Use freshly dried methyltriphenylphosphonium bromide. Ensure the base (n-BuLi, NaH, KHMDS) is of high quality. When using n-BuLi in THF, the formation of the bright red/orange ylide is a key visual indicator of success.

  • Suboptimal Base and Solvent Combination:

    • Causality: The choice of base can influence the reaction outcome. Strong, nucleophilic bases like n-BuLi can sometimes lead to side reactions if deprotonation of the phosphonium salt is slow. Furthermore, the presence of lithium salts (from n-BuLi) can sometimes lower reactivity.

    • Solution:

      • Consider using a non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) to generate the ylide.

      • "Salt-free" ylide conditions, often prepared using NaH or KHMDS in a solvent like DMSO or DMF, can be more effective for hindered ketones.

  • Steric Hindrance and Competing Enolization:

    • Causality: The cyclobutane ring imposes steric constraints around the ketone. The ylide may preferentially act as a base, deprotonating the alpha-carbon next to the ketone (enolization) rather than attacking the carbonyl carbon.

    • Solution:

      • Switch Reagents: If the Wittig reaction consistently fails, consider the Horner-Wadsworth-Emmons (HWE) reaction. Reagents like methyl(diethylphosphono)acetate are less basic and can be more effective for easily enolized ketones.

      • Temperature Optimization: Run the ylide formation at 0 °C or room temperature, then cool to -78 °C before adding the ketone precursor. This can sometimes favor nucleophilic addition over enolization.

Step A: Esterification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

  • Dissolve 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

Step B: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.3 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the suspension to 0 °C.

  • Add n-butyllithium (1.4 eq, 1.6 M in hexanes) dropwise. A deep orange-red color should develop. Stir for 1 hour at 0 °C.

  • Cool the resulting ylide solution to -78 °C.

  • Add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the methyl ester of the target compound. Subsequent hydrolysis with LiOH can yield the final carboxylic acid.

Part 3: Advanced Synthesis & Alternative Routes

Guide 2: Palladium-Catalyzed Alkene Difunctionalization

For constructing the methylenecyclobutane core from acyclic precursors, modern palladium-catalyzed methods offer high selectivity but are sensitive to specific conditions.[2]

G substrate 1,5-Dienyl Substrate pd_catalyst Pd(0) Catalyst substrate->pd_catalyst ligand_choice Ligand Choice pd_catalyst->ligand_choice phosphite_ligand P(OAr)3 Ligand (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) ligand_choice->phosphite_ligand Selects for phosphine_ligand DPPBz Ligand (1,2-bis(diphenylphosphino)benzene) ligand_choice->phosphine_ligand Selects for pathway_4_exo 4-exo Migratory Insertion phosphite_ligand->pathway_4_exo pathway_5_endo 5-endo Carbopalladation phosphine_ligand->pathway_5_endo product_cyclobutane Methylene Cyclobutane (Desired Product) pathway_4_exo->product_cyclobutane product_cyclopentane Methylene Cyclopentane (Byproduct) pathway_5_endo->product_cyclopentane

Caption: Ligand-dependent regioselectivity in Pd-catalyzed cyclization.

Core Problem: Formation of Cyclopentane Byproduct

  • Causality: In palladium-catalyzed reactions of 1,5-dienes, the cyclization can proceed via two competing pathways: a 4-exo-trig or a 5-endo-trig cyclization. The choice between these pathways is highly dependent on the electronic and steric properties of the phosphine or phosphite ligand coordinated to the palladium center.[2]

  • Solution:

    • Ligand Selection is Critical: To favor the formation of the four-membered methylene cyclobutane ring, bulky and electron-poor phosphite ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, are required. These promote a 4-exo migratory insertion mechanism.[2]

    • Avoid Bidentate Phosphines: In contrast, bidentate phosphine ligands like 1,2-bis(diphenylphosphino)benzene (dppbz) will strongly favor the formation of the five-membered methylene cyclopentane ring via a 5-endo cyclization pathway.[2]

    • Temperature Control: These reactions are often run at elevated temperatures (e.g., 60-100 °C). Optimization is key, as excessively high temperatures can lead to catalyst decomposition or byproduct formation.

Part 4: Data Interpretation

Accurate identification of products and byproducts is essential for troubleshooting.

Table 1: Key Analytical Data for Products and Intermediates

Compound NameMolecular FormulaMW ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
Target Product C₈H₁₀O₂140.16~4.8-5.0 (m, 2H, =CH₂), ~2.8-3.2 (m, 4H, ring CH₂), 1.5 (s, 3H, CH₃)~178-182 (C=O), ~145-150 (C=CH₂), ~105-110 (=CH₂), ~45-50 (quat. C), ~35-40 (ring CH₂), ~20-25 (CH₃)
Ketone Precursor (Methyl Ester) C₈H₁₂O₃156.183.7 (s, 3H, OCH₃), ~3.0-3.4 (m, 4H, ring CH₂), 1.6 (s, 3H, CH₃)~205-210 (C=O), ~174-176 (COO), ~52-54 (OCH₃), ~48-52 (ring CH₂), ~45-48 (quat. C), ~20-25 (CH₃)
Isomerization Byproduct (Endocyclic alkene) C₈H₁₀O₂140.16~1.8-2.0 (m, 3H, =C-CH₃), ~2.5-2.9 (m, 4H, ring CH₂), 1.5 (s, 3H, quat. C-CH₃)~178-182 (C=O), ~130-140 (ring C=C), ~45-50 (quat. C), ~30-35 (ring CH₂), ~15-25 (CH₃ groups)

References

  • Gagnon, D., MacDonald, M. & Wolfe, J. P. (2021). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. National Institutes of Health. Available at: [Link]

  • Zhao, H., Lin, Y., Jiang, M. & Su, B. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science. Available at: [Link]

Sources

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet persistent challenge of removing triphenylphosphine oxide (TPPO), a byproduct of the widely used Wittig reaction. The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction, but its removal often complicates product isolation.[1]

This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to equip you with the knowledge to select and execute the most effective purification strategy based on the specific properties of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try to remove triphenylphosphine oxide (TPPO)?

A1: The most straightforward approach relies on the significant solubility differences between TPPO and many organic products. TPPO is poorly soluble in non-polar solvents like hexanes, pentane, and cold diethyl ether.[2][3] Therefore, the initial recommended step is to attempt to precipitate the TPPO by suspending your crude reaction mixture in a non-polar solvent and then filtering it off. This method is most effective when your desired product is soluble in the chosen solvent.

Q2: My product is non-polar. What's the easiest way to separate it from TPPO?

A2: For non-polar products, a rapid filtration through a short plug of silica gel is highly effective.[4][5][6] The underlying principle is that the highly polar TPPO will adsorb strongly to the silica, while your non-polar product will pass through with a non-polar eluent (e.g., a hexane/ether mixture).[4][6] This technique is much faster than a full chromatographic separation and is often sufficient to remove the majority of the TPPO.

Q3: My product is polar and co-elutes with TPPO during column chromatography. What should I do?

A3: This is a common and challenging scenario. When physical separation methods fail due to similar polarities, a chemical separation strategy is the best course of action. The most robust method is to convert TPPO into an insoluble complex by adding a metal salt.[2] Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are known to form insoluble complexes with TPPO in various organic solvents.[5][7][8] For instance, adding a solution of ZnCl₂ in ethanol to your crude mixture can precipitate a ZnCl₂(TPPO)₂ complex, which can be easily removed by filtration.[2][3][9]

Q4: Can I avoid column chromatography altogether?

A4: Yes, several chromatography-free methods are available and are particularly desirable for large-scale synthesis.[10][11] Precipitation of TPPO using non-polar solvents or through metal salt complexation are excellent chromatography-free options.[7][10] Another reported method involves treating the crude reaction mixture with oxalyl chloride, which converts TPPO into an insoluble chlorophosphonium salt that can be filtered off.[4][12]

Q5: What if I have unreacted triphenylphosphine (PPh₃) in my mixture?

A5: Unreacted triphenylphosphine can complicate purification as its polarity differs from TPPO. A useful strategy is to oxidize any residual PPh₃ to TPPO before purification. This can be achieved by a simple workup step, such as washing the crude mixture with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[9][13] This ensures all phosphorus-containing impurities are in a single, more easily removable form.

Q6: Are there alternatives to using triphenylphosphine to avoid this problem in the first place?

A6: Yes, significant research has gone into developing alternative phosphines whose corresponding oxides are easier to remove. Examples include:

  • Polymer-supported phosphines: The phosphine is attached to a solid support, allowing the resulting phosphine oxide to be removed by simple filtration.[14]

  • Fluorous phosphines: These contain perfluoroalkyl groups, allowing the fluorous phosphine oxide to be separated by fluorous solid-phase extraction.[1]

  • Phosphines with acidic or basic groups: These allow the resulting oxide to be removed by a simple acid-base extraction.[13] While effective, these specialized reagents are typically more expensive than triphenylphosphine.[13]

Visual & Data-Driven Decision Making

To select the optimal purification strategy, it is crucial to understand the properties of both your product and the TPPO byproduct.

Diagram 1: Decision Tree for TPPO Removal

This flowchart will guide you to the most appropriate purification method based on your product's polarity.

G start Crude Wittig Product (Alkene + TPPO) product_polarity What is the polarity of your product? start->product_polarity nonpolar Non-Polar or Moderately Polar product_polarity->nonpolar Low polar Polar product_polarity->polar High method_plug Method 1: Silica Plug Filtration Elute with non-polar solvent (e.g., Hexane/Ether) nonpolar->method_plug method_precip Method 2: Precipitation Suspend in cold, non-polar solvent (e.g., Hexane, Pentane, Ether) nonpolar->method_precip method_metal Method 3: Metal Salt Complexation Add ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO complex polar->method_metal check_purity Check Purity (TLC, NMR) method_plug->check_purity method_precip->check_purity method_metal->check_purity pure Product is Pure check_purity->pure Yes not_pure TPPO Remains check_purity->not_pure No not_pure->method_metal Try Alternative

Caption: Decision tree for selecting a TPPO purification method.

Table 1: Solubility of Triphenylphosphine Oxide (TPPO)

Understanding the solubility of TPPO is key to designing an effective physical separation protocol. Data indicates that TPPO's solubility increases with temperature.[10][15]

SolventSolubilityReference
Hexane, Pentane, CyclohexanePoorly Soluble / Insoluble[2][3][11][16]
Diethyl EtherPoorly Soluble (especially when cold)[2][17]
TolueneModerately Soluble[10][15]
DichloromethaneReadily Soluble[16]
Ethanol, MethanolReadily Soluble[11][16]
Ethyl AcetateModerately Soluble[15]
WaterInsoluble[11]

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Purification via Filtration through a Silica Plug

This method is ideal for non-polar products and serves as a rapid alternative to full column chromatography.[4][5]

Underlying Principle: The high polarity of the P=O bond in TPPO causes it to adsorb strongly onto the polar silica gel stationary phase. A less polar product will not interact as strongly and will elute quickly with a non-polar solvent.

Experimental Protocol:

  • Concentrate: Remove the reaction solvent from your crude mixture under reduced pressure to obtain a residue.

  • Suspend: Add a minimal amount of a non-polar solvent system, such as 5-10% diethyl ether in hexanes or pentane, to the residue. Sonicate if necessary to create a fine suspension.

  • Prepare Plug: Prepare a short column of silica gel (approx. 5-10 cm high) in a sintered glass funnel or a flash chromatography column. Wet the plug with your chosen non-polar eluent.

  • Load & Elute: Carefully load the suspension of your crude product onto the top of the silica plug.

  • Elute Product: Add more eluent and use gentle pressure (e.g., from a nitrogen line or air pump) to pass the solvent through the plug. Collect the filtrate. Your non-polar product should elute while the TPPO remains at the top of the silica.[4][6]

  • Monitor: Check the collected fractions by Thin Layer Chromatography (TLC) to confirm the separation of your product from TPPO.

  • Isolate: Combine the fractions containing your pure product and concentrate under reduced pressure.

Troubleshooting:

  • Issue: TPPO is eluting with my product.

  • Solution: Your eluent is too polar. Reduce the proportion of the more polar solvent (e.g., diethyl ether) or switch to a less polar system entirely (e.g., pure hexanes).

Guide 2: Purification via Metal Salt Complexation

This chemical separation technique is highly effective for polar products that are difficult to separate from TPPO by other means.[2][9]

Underlying Principle: The oxygen atom in TPPO acts as a Lewis base and can coordinate with Lewis acidic metal salts like ZnCl₂ to form a stable, insoluble complex.[5][8] This complex precipitates from the solution and can be removed by filtration.

Diagram 2: Workflow for TPPO Removal via ZnCl₂ Complexation

G cluster_0 Solution Phase cluster_1 Separation cluster_2 Outputs crude Crude Product + TPPO in Polar Solvent (e.g., Ethanol) zncl2 Add ZnCl₂ Solution (1.8 M in Ethanol) crude->zncl2 1 stir Stir at Room Temp (Induce Precipitation) zncl2->stir 2 filtration Vacuum Filtration stir->filtration 3 solid Solid Precipitate: [ZnCl₂(TPPO)₂] filtration->solid Retained filtrate Filtrate: Purified Product in Solution filtration->filtrate Collected

Caption: Workflow for TPPO removal via metal salt complexation.

Experimental Protocol (using ZnCl₂):

  • Dissolve: If your reaction was not run in a polar solvent, concentrate the crude mixture and redissolve it in a suitable solvent like ethanol.[9]

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.

  • Precipitate: Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature. A 1:1 or slightly higher molar ratio of ZnCl₂ to the theoretical amount of TPPO is a good starting point.

  • Stir: Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[9] Scraping the inside of the flask with a glass rod can help induce precipitation.

  • Filter: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Isolate: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure. A final slurry with a solvent like acetone can be performed to remove any excess, insoluble zinc chloride.[9]

Troubleshooting:

  • Issue: No precipitate forms.

  • Solution: The concentration of your reactants may be too low. Try concentrating the solution. Alternatively, the solvent may be incompatible; this method works well in polar solvents like ethanol and ethyl acetate but is less effective in THF.[8][9]

  • Issue: My product is also precipitating.

  • Solution: Your product may contain Lewis basic sites that also complex with the metal salt. In this case, consider an alternative method, such as precipitation with a non-polar solvent or conversion of TPPO with oxalyl chloride.

References
  • Jadhav, S. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]

  • Rovira, A., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]

  • Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]

  • Zhang, M., et al. (2025). Wittig reaction purification for products with very low polarity. Journal of the author's institution. [Link]

  • Zhang, M., et al. (2025). Wittig reaction purification for products with very low polarity. Full article. [Link]

  • Google Patents. (n.d.). Triphenylphosphine oxide complex process. US6011181A.
  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]

  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Link]

  • Jadhav, S. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Zhang, J., et al. (2007). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. [Link]

  • Zhang, J., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Byrne, P. A., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]

  • Toy, P. H., et al. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters. [Link]

  • Shenvi Lab. (n.d.). Work up tips. [Link]

  • ResearchGate. (2025). Organic synthesis: The Wittig reaction cleans up. Request PDF. [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? [Link]

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Technical Support Center: Characterization of Impurities in the Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and purification of this valuable cyclobutane derivative. We will delve into the common impurities that may arise, provide troubleshooting strategies, and offer detailed analytical protocols to ensure the integrity of your final compound.

Introduction: A Tale of Two Reactions

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for impurity formation. A common synthetic strategy involves a two-stage approach:

  • α-Methylation: Introduction of a methyl group at the carbon adjacent to the carboxylic acid of a suitable precursor, such as 3-oxocyclobutane-1-carboxylic acid (protected as an ester).

  • Wittig Reaction: Conversion of the ketone functionality at the 3-position into a methylidene (exocyclic double bond) group.

Each of these stages, along with the initial state of your starting materials and subsequent work-up procedures, can introduce a variety of impurities. Understanding the origin and structure of these impurities is paramount for developing a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A1: Impurities can be broadly categorized based on their origin in the synthetic sequence:

  • Starting Material Impurities: Unreacted 3-oxocyclobutane-1-carboxylic acid or its ester.

  • α-Methylation Impurities:

    • Unmethylated starting material.

    • Di-methylated byproducts (1,1-dimethyl-3-oxocyclobutane-1-carboxylic acid).

    • O-alkylation products, though generally less common for carboxylic acids under these conditions.

  • Wittig Reaction Impurities:

    • Unreacted methylated ketone intermediate.

    • Triphenylphosphine oxide (a byproduct of the Wittig reaction).

    • Byproducts from the decomposition of the Wittig reagent.

    • Isomeric impurities, such as the endocyclic double bond isomer (1,3-dimethylcyclobut-2-ene-1-carboxylic acid).

  • Solvent and Reagent Residues: Residual solvents (e.g., THF, diethyl ether) and leftover reagents.

Q2: My NMR spectrum shows more than the expected number of peaks. What are the likely isomeric impurities?

A2: Isomeric impurities are a significant challenge. The most probable isomer is the endocyclic double bond variant, 1,3-dimethylcyclobut-2-ene-1-carboxylic acid. This can arise from rearrangement of the exocyclic double bond, particularly under acidic or thermal stress. Distinguishing between these isomers is crucial and can be achieved through careful analysis of ¹H and ¹³C NMR spectra, specifically looking at the chemical shifts of the olefinic protons and carbons.[1][2]

Q3: I am having trouble removing triphenylphosphine oxide from my final product. What are the best purification strategies?

A3: Triphenylphosphine oxide is a common and often persistent byproduct of the Wittig reaction.[3][4] Its removal can be challenging due to its polarity and solubility. Effective purification methods include:

  • Chromatography: Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from triphenylphosphine oxide.

  • Precipitation/Crystallization: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or a hexane/ether mixture. Cooling the solution can enhance precipitation.

  • Acid-Base Extraction: If your target molecule is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The carboxylic acid will move to the aqueous layer, leaving the neutral triphenylphosphine oxide in the organic layer. The aqueous layer can then be acidified and the product extracted back into an organic solvent.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after α-methylation Incomplete deprotonation of the carboxylic acid.Use a stronger, non-nucleophilic base (e.g., LDA) and ensure anhydrous conditions.
Steric hindrance from the cyclobutane ring.Increase reaction time and/or temperature. Consider using a less sterically hindered methylating agent if possible.
Presence of di-methylated byproduct Use of excess methylating agent or prolonged reaction time.Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Monitor the reaction progress by TLC or GC-MS to avoid over-methylation.
Incomplete Wittig reaction Inactive or decomposed Wittig reagent.Prepare the Wittig reagent fresh before use. Ensure anhydrous and inert conditions during its preparation and use.
Sterically hindered ketone.Use a more reactive phosphonium ylide or consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.
Formation of endocyclic isomer Acidic conditions during work-up or purification.Use a buffered or neutral work-up. Avoid strong acids.
High temperatures during distillation or chromatography.Purify at lower temperatures if possible. Use a less acidic stationary phase for chromatography if necessary.

Experimental Protocols & Workflows

Workflow for Synthesis and Impurity Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start: Protected 3-oxocyclobutane-1-carboxylic acid methylation α-Methylation start->methylation 1. Base 2. CH3I wittig Wittig Reaction methylation->wittig Methylated Intermediate workup Crude Product Work-up wittig->workup Ph3P=CH2 tlc_gcms TLC / GC-MS Screening workup->tlc_gcms purification Column Chromatography tlc_gcms->purification Identify Impurities nmr_ms NMR & MS Characterization purification->nmr_ms Isolated Fractions final_product Pure Product nmr_ms->final_product Confirm Structure & Purity

Caption: Workflow for the synthesis and characterization of this compound.

Protocol 1: GC-MS Analysis for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for separating and identifying volatile impurities.[5][6]

  • Sample Preparation:

    • Derivatize a small aliquot of the crude reaction mixture to convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester). A common method is to use diazomethane or BSTFA.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high enough m/z to encompass the molecular ions of expected products and byproducts.

  • Data Analysis:

    • Identify peaks corresponding to the desired product and potential impurities by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

Protocol 2: ¹H and ¹³C NMR for Isomer Differentiation

NMR spectroscopy is essential for unambiguous structure elucidation, especially for distinguishing between isomers.[1][2][7][8][9]

  • Sample Preparation:

    • Dissolve a purified sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • Exocyclic Isomer (Desired Product): Look for two singlets in the olefinic region (typically around 4.5-5.0 ppm) corresponding to the two non-equivalent protons of the methylidene group.

    • Endocyclic Isomer (Impurity): Expect a single olefinic proton signal (a multiplet) and a vinyl methyl signal.

  • ¹³C NMR Analysis:

    • Exocyclic Isomer: Two distinct olefinic carbon signals, one for the quaternary carbon of the double bond and one for the CH₂ group.

    • Endocyclic Isomer: Two different olefinic carbon signals, both of which would be methine carbons in a DEPT-135 experiment.

  • 2D NMR:

    • Techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.

Logical Relationships in Impurity Formation

Impurity_Formation cluster_methylation α-Methylation Step cluster_wittig Wittig Reaction Step cluster_product Final Product Mixture start_material Starting Material incomplete_methylation Incomplete Methylation start_material->incomplete_methylation Insufficient Reagent/Time over_methylation Over-Methylation start_material->over_methylation Excess Reagent/Time impurity1 Unmethylated Ketone incomplete_methylation->impurity1 impurity2 Di-methylated Ketone over_methylation->impurity2 methylated_ketone Methylated Ketone incomplete_wittig Incomplete Reaction methylated_ketone->incomplete_wittig Inactive Reagent isomerization Isomerization methylated_ketone->isomerization Acid/Heat wittig_byproduct Wittig Byproduct methylated_ketone->wittig_byproduct Stoichiometric Byproduct desired_product Desired Product methylated_ketone->desired_product impurity3 Unreacted Methylated Ketone incomplete_wittig->impurity3 impurity4 Endocyclic Isomer isomerization->impurity4 impurity5 Triphenylphosphine Oxide wittig_byproduct->impurity5

Caption: Logical flow of impurity formation during the synthesis.

By understanding the potential pitfalls and employing rigorous analytical techniques, researchers can confidently synthesize and characterize this compound of high purity, ensuring the reliability of their downstream applications.

References

  • NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. Available at: [Link].

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link].

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link].

  • The Wittig Reaction | Mechanism, Application & Examples. Study.com. Available at: [Link].

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link].

  • Carbonyl alkylations with the Wittig reaction. YouTube. Available at: [Link].

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link].

  • The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link].

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link].

  • Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. Available at: [Link].

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3 | CID 15579854. PubChem. Available at: [Link].

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Wittig Reaction Practice Problems. YouTube. Available at: [Link].

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link].

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. Available at: [Link].

  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. Available at: [Link].

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Carbonylative Ring Expansion of Cyclic Carboxylic Acids | Journal of the American Chemical Society. ACS Publications. Available at: [Link].

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link].

  • Comparison of three methods for the methylation of aliphatic and aromatic compounds. CalTech GPS. Available at: [Link].

  • What's the best way to methylate carboxylic acids without dizaomethane? Reddit. Available at: [Link].

  • Substituted carbonyl compound synthesis by alkylation or condensation. Organic Chemistry Portal. Available at: [Link].

  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? ResearchGate. Available at: [Link].

  • Exploring the Benefits of Alpha-Methyl Carboxylic Acid: A Key Player in Modern Synthesis and Chemical Innovations. Available at: [Link].

  • Purification of cyclohexane. Google Patents.
  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). ResearchGate. Available at: [Link].

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available at: [Link].

  • (PDF) Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. ResearchGate. Available at: [Link].

  • Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. PubMed. Available at: [Link].

  • Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. Semantic Scholar. Available at: [Link].

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aqueous Extract of Daniellia oliveri Stem Bark. Walsh Medical Media. Available at: [Link].

  • Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. MDPI. Available at: [Link].

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Technical Support Center: Scalable Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on robust, scalable methodologies, addressing the practical challenges encountered during process development.

The synthesis of this compound is most effectively approached via a two-stage process. First, the synthesis of the key intermediate, 1-Methyl-3-oxocyclobutane-1-carboxylic acid, is undertaken. This is followed by an olefination step, typically a Wittig reaction, to install the exocyclic double bond. This guide is structured to mirror this synthetic sequence, offering targeted support for each critical stage.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Olefination Start Starting Materials (e.g., Acetone, Bromine, Malononitrile) Step1 Three-Step Cyclization Start->Step1 Precursor 1-Methyl-3-oxocyclobutane-1-carboxylic acid Step1->Precursor Reaction Wittig Reaction Precursor->Reaction Wittig_Reagent Methyltriphenylphosphonium bromide + Strong Base Wittig_Reagent->Reaction Product This compound Reaction->Product TPPO Triphenylphosphine oxide (Byproduct) Reaction->TPPO Purification Scalable Purification Product->Purification TPPO->Purification Final_Product Final_Product Purification->Final_Product Final Product

Fig 1. Overall workflow for the two-stage synthesis.

Part 1: Scalable Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (Precursor)

The precursor, 1-Methyl-3-oxocyclobutane-1-carboxylic acid, is a crucial building block. Its synthesis often involves multi-step sequences starting from readily available materials.[1] A notable approach utilizes a three-step reaction sequence with acetone, bromine, and malononitrile as starting materials.[1]

Recommended Protocol: Three-Step Synthesis from Dichloroacetone

A classical and scalable route involves the cyclization of a dichloroacetone derivative.[2]

  • Ketal Formation: 1,3-dichloroacetone reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux to form the corresponding ketal.

  • Cyclization: The ketal intermediate is then reacted with a dialkyl malonate (e.g., diethyl malonate) to construct the cyclobutane ring.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed under strong acidic conditions, which also removes the ketal protecting group and facilitates decarboxylation to yield the target 3-oxocyclobutane-1-carboxylic acid. A final methylation step at the alpha position can then be performed.

Parameter Typical Conditions Notes for Scalability
Cyclization Temp. 100 °CRequires robust thermal management to avoid side reactions.
Cyclization Time 45-55 hoursLong reaction times can impact throughput. Consider process optimization studies.
Hydrolysis 20-25% HClHandling large volumes of strong acid requires appropriate infrastructure.
Overall Yield ~30%Yield optimization at each step is critical for a cost-effective process.
Troubleshooting Guide & FAQs: Precursor Synthesis

Q1: The yield of my cyclization step is consistently low. What are the likely causes?

  • A1: Low cyclization yields are a known challenge in cyclobutane synthesis due to ring strain. [3]

    • Causality: The formation of a four-membered ring is entropically and enthalpically unfavorable. Side reactions, such as polymerization or elimination, can dominate if conditions are not optimal.

    • Solutions:

      • Purity of Starting Materials: Ensure the dichloroacetone ketal and dialkyl malonate are of high purity. Impurities can interfere with the base-mediated reaction.

      • Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is preferred. Ensure slow, controlled addition to manage the exotherm.

      • Reaction Time and Temperature: While literature may suggest long reaction times, it's worth conducting kinetic studies.[2] Sometimes, prolonged exposure to harsh conditions can degrade the product.

Q2: I'm observing significant byproduct formation during the hydrolysis and decarboxylation step. How can I improve selectivity?

  • A2: The harsh acidic conditions required for this step can lead to undesired side reactions.

    • Causality: The combination of a ketone and a carboxylic acid in a strained ring system can be susceptible to ring-opening or rearrangement under strong acid and high temperatures.[4]

    • Solutions:

      • Staged Temperature Profile: Instead of maintaining a high temperature throughout, consider a ramp-up phase. This can allow for the desired reaction to proceed before degradation pathways become significant.

      • Acid Concentration: Titrate the concentration of the strong acid. While a certain concentration is necessary, an excessive amount can promote side reactions.

      • Alternative Hydrolysis: For scalability, consider a two-step process: basic hydrolysis of the ester followed by a separate, milder acidification and decarboxylation step.

Q3: Is a Grignard reaction a viable alternative for introducing the methyl group?

  • A3: Yes, but with significant challenges, especially in the presence of a carboxylic acid.

    • Causality: Grignard reagents are highly basic and will be quenched by the acidic proton of the carboxylic acid.[5][6] This requires at least two equivalents of the Grignard reagent: one to deprotonate the acid and the second to act as a nucleophile on the ketone.

    • Troubleshooting:

      • Protecting Groups: A more controlled approach involves protecting the carboxylic acid as an ester before performing the Grignard reaction.[7][8] This prevents the acid-base side reaction. The ester can then be hydrolyzed post-Grignard addition.

      • Inverse Addition: Slowly add the cyclobutanone precursor to the Grignard reagent solution to maintain an excess of the Grignard reagent and favor the desired addition reaction.

      • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.[7]

Part 2: Synthesis via Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[9][10][11] It involves the reaction of the precursor ketone with a phosphonium ylide. For the synthesis of the target molecule, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice.[11]

Wittig_Mechanism ketone 1-Methyl-3-oxocyclobutane- 1-carboxylic acid betaine Betaine Intermediate ketone->betaine [2+2] Cycloaddition ylide Ph₃P⁺-C⁻H₂ (Ylide) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Target Alkene oxaphosphetane->alkene Cycloreversion tppo Ph₃P=O (TPPO) oxaphosphetane->tppo Cycloreversion

Fig 2. Simplified mechanism of the Wittig reaction.
Recommended Protocol: Wittig Olefination
  • Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). A strong base (e.g., n-butyllithium, potassium tert-butoxide) is added, typically at 0 °C, to generate the ylide, indicated by the formation of a characteristic orange or yellow color.[12]

  • Reaction with Ketone: A solution of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (or its ester form to avoid side reactions with the base) in the same anhydrous solvent is added dropwise to the ylide solution, often at a low temperature to control the reaction rate.

  • Work-up and Purification: The reaction is quenched, and the major challenge of removing the triphenylphosphine oxide (TPPO) byproduct begins.

Troubleshooting Guide & FAQs: Wittig Olefination

Q1: My Wittig reaction is not proceeding to completion, and I recover a significant amount of the starting ketone. What is wrong?

  • A1: Incomplete reactions are often due to issues with ylide formation or stability.

    • Causality: The phosphonium ylide is a strong base and is sensitive to moisture and air. Incomplete deprotonation of the phosphonium salt or decomposition of the ylide will reduce the effective concentration of the active reagent.[12]

    • Solutions:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. Solvents must be rigorously dried.

      • Base Strength and Equivalents: Use a sufficiently strong base. n-Butyllithium is very effective but requires careful handling.[9] Ensure at least one full equivalent of base is used. If your starting material has the free carboxylic acid, you will need an additional equivalent of base, which can complicate the reaction. It is highly recommended to use the ester form of the precursor.[13]

      • Ylide Formation Time/Temp: Allow sufficient time for the ylide to form completely after base addition (typically 30-60 minutes) before adding the ketone.[14]

Q2: The major challenge in my process is the removal of triphenylphosphine oxide (TPPO). How can I achieve this on a large scale without resorting to column chromatography?

  • A2: TPPO removal is a classic problem in scaling up Wittig reactions. Several chromatography-free methods exist. [15][16]

    • Causality: TPPO has physical properties (polarity, solubility) that can be very similar to the desired product, making simple extraction or crystallization difficult.

    • Solutions:

Method Principle Advantages Considerations
Precipitation/Crystallization TPPO is poorly soluble in nonpolar solvents like hexane, cyclohexane, or diethyl ether.[15][17][18]Simple filtration, cost-effective, and highly scalable.[16]Product must be soluble in the chosen solvent. Multiple triturations may be needed.[17][18]
Precipitation with ZnCl₂ TPPO forms a complex with zinc chloride that precipitates from polar solvents.[18]Effective in solvents where the product is also polar.Requires an additional reagent and subsequent removal of zinc salts.
Acid/Base Extraction If the product has an acidic (like our target) or basic handle, it can be selectively extracted, leaving the neutral TPPO behind.Highly effective for ionizable products.Requires multiple extraction and back-extraction steps.

Q3: I am observing the formation of an isomer, 1,3-dimethyl-cyclobut-2-ene-1-carboxylic acid. How can this be avoided?

  • A3: This suggests a base-induced isomerization of the desired product.

    • Causality: The protons on the carbon adjacent to the newly formed double bond can be acidic. If excess strong base from the ylide generation step is present during work-up or extended reaction times at elevated temperatures, it can catalyze the migration of the double bond to the more thermodynamically stable endocyclic position.

    • Solutions:

      • Stoichiometric Base: Use the minimum required amount of base for ylide formation.

      • Quenching: Ensure the reaction is properly quenched with a proton source (e.g., saturated ammonium chloride solution) to neutralize any remaining base before warming or concentrating the reaction mixture.

      • Temperature Control: Avoid heating the reaction mixture for prolonged periods after the olefination is complete.

References

  • Patil, S. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13836–13843. [Link]

  • Request PDF: Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. (n.d.). ResearchGate. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Publications. [Link]

  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. (n.d.).
  • Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab. [Link]

  • Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to Wittig Reagents for the Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and development. Among the myriad of structural motifs, the exocyclic methylene group presents a unique synthetic challenge, particularly when incorporated into strained ring systems. This guide provides an in-depth comparative analysis of various olefination methods for the synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry. The primary focus will be on the application and comparison of Wittig reagents, alongside a critical evaluation of alternative methods such as the Horner-Wadsworth-Emmons (HWE) and Tebbe olefinations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of molecules containing the methylidenecyclobutane scaffold.

The Synthetic Challenge: Introducing the Exocyclic Methylene Group

The target molecule, this compound, features a sterically encumbered cyclobutanone precursor, methyl 1-methyl-3-oxocyclobutane-1-carboxylate. The introduction of the exocyclic methylene group via olefination is a critical transformation that requires careful consideration of the chosen methodology. The presence of a quaternary center and the strained four-membered ring can significantly impact the reactivity of the ketone and the efficiency of the olefination reaction. Furthermore, the carboxylic acid moiety, if not protected, can interfere with the strongly basic conditions often employed in these reactions. Therefore, the synthesis commences with the esterified precursor, methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

Synthesis of the Precursor: Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

A reliable synthesis of the ketone precursor is paramount. A common route involves the methylation of a cyclobutane derivative. For the purpose of this guide, we will consider the synthesis of methyl 1-methylcyclobutane carboxylate as a key intermediate.[1] Subsequent oxidation would then yield the desired 3-oxo derivative.

Experimental Protocol: Synthesis of Methyl 1-methylcyclobutane carboxylate[1]
  • A solution of isopropylcyclohexylamine (27 g) in dry tetrahydrofuran (THF, 200 mL) is cooled to -20 °C under an argon atmosphere.

  • To this solution, 1.6 M n-butyl lithium in hexane (115 mL) is added, and the mixture is stirred for 30 minutes at -20 °C.

  • The solution is then cooled to -70 °C, and a solution of methyl cyclobutane carboxylate (14 g) in THF (100 mL) is added dropwise over one hour.

  • After the addition is complete, the solution is allowed to warm to near 0 °C, and methyl iodide (33 g) is added rapidly.

  • The reaction mixture is allowed to warm to room temperature and then poured into a mixture of ether and 1N HCl.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with dilute sodium sulfite solution, twice with water, and dried over sodium sulfate.

  • The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield methyl 1-methylcyclobutane carboxylate.

Subsequent oxidation to the 3-oxo position would be required to obtain the final precursor for olefination.

Comparative Analysis of Olefination Methods

The choice of olefination reagent is critical for the successful synthesis of this compound from its keto-ester precursor. This section will compare the performance of the classic Wittig reaction with the Horner-Wadsworth-Emmons (HWE) and Tebbe olefination methods.

The Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[2][3][4] For the methylenation of a ketone, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice. This is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Wittig_Mechanism reagents Ph₃P⁺CH₃ Br⁻ + Strong Base ylide Ph₃P=CH₂ (Ylide) reagents->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition ketone R₂C=O (Ketone) ketone->oxaphosphetane alkene R₂C=CH₂ (Alkene) oxaphosphetane->alkene Cycloreversion phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Caption: Mechanism of the HWE Reaction.

Discussion:

For the methylenation of methyl 1-methyl-3-oxocyclobutane-1-carboxylate, a methylphosphonate such as dimethyl methylphosphonate would be the reagent of choice. The reaction is typically carried out using a strong base like sodium hydride in an aprotic solvent. The HWE reaction is known to be particularly effective for hindered ketones that give poor yields in Wittig reactions.

Experimental Protocol: Horner-Wadsworth-Emmons Methylenation

  • To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in dry THF at 0 °C under an argon atmosphere, is added dimethyl methylphosphonate (1.2 equivalents) dropwise.

  • The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases.

  • A solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 equivalent) in dry THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

The Tebbe Olefination: A Powerful Tool for Hindered Ketones

The Tebbe reagent, a titanium-based organometallic compound, is a highly effective reagent for the methylenation of carbonyl compounds, including sterically hindered ketones and even esters. [5][6]It is generally more reactive and less basic than Wittig reagents, which can be advantageous in preventing side reactions such as enolization. [5][6] Mechanism of the Tebbe Olefination

Tebbe_Mechanism tebbe Tebbe Reagent oxatitanacyclobutane Oxatitanacyclobutane Intermediate tebbe->oxatitanacyclobutane ketone R₂C=O (Ketone) ketone->oxatitanacyclobutane alkene R₂C=CH₂ (Alkene) oxatitanacyclobutane->alkene Cycloreversion titanium_oxide Cp₂Ti=O oxatitanacyclobutane->titanium_oxide

Caption: Mechanism of the Tebbe Olefination.

Discussion:

The Tebbe reagent is particularly well-suited for the methylenation of the sterically hindered ketone in our target precursor. A significant advantage is its ability to tolerate various functional groups, although in the case of our keto-ester, the ester group could potentially react. However, the ketone is generally more reactive towards the Tebbe reagent. [5][6]The reagent is commercially available as a solution in toluene, but it is pyrophoric and requires careful handling under an inert atmosphere. [5][7] Experimental Protocol: Tebbe Olefination [7]

  • To a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 equivalent) in dry THF at 0 °C under an argon atmosphere, is added a solution of the Tebbe reagent (0.5 M in toluene, 3.0 equivalents).

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, monitoring by TLC.

  • The reaction is diluted with MTBE and then quenched with aqueous NaOH.

  • The resulting mixture is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the expected performance of each olefination method for the synthesis of methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate. The yield data is estimated based on literature precedents for similar sterically hindered cyclic ketones.

Reagent/MethodKey AdvantagesKey DisadvantagesExpected YieldPurification
Wittig Reagent (Ph₃P=CH₂)Well-established method, readily available reagents.Difficult removal of Ph₃P=O byproduct, moderate yields with hindered ketones.50-70%Column Chromatography
HWE Reagent ((MeO)₂P(O)CH₂⁻)Water-soluble phosphate byproduct, generally higher yields with hindered ketones.Phosphonate reagent needs to be prepared or purchased.70-90%Aqueous workup, possibly followed by column chromatography.
Tebbe Reagent Highly reactive with hindered ketones, less basic, tolerates many functional groups.Pyrophoric reagent requiring careful handling, potential for ester reaction.>90%Column Chromatography

Conclusion and Recommendations

For the synthesis of this compound, the choice of olefination reagent significantly impacts the overall efficiency and practicality of the synthetic route.

  • The Wittig reaction , while a classic method, is likely to be the least efficient for this particular substrate due to the steric hindrance of the cyclobutanone and the challenges associated with byproduct removal.

  • The Horner-Wadsworth-Emmons reaction presents a significant improvement over the Wittig reaction, offering the potential for higher yields and a much simpler purification process due to the water-soluble nature of its byproduct. This method represents a good balance of efficiency, cost-effectiveness, and ease of execution.

  • The Tebbe olefination is expected to provide the highest yield for this challenging transformation. Its high reactivity towards sterically hindered ketones makes it an excellent choice when maximizing yield is the primary objective. However, the pyrophoric nature of the reagent necessitates specialized handling techniques and may not be suitable for all laboratory settings.

Recommendation: For a balance of high yield, operational simplicity, and ease of purification, the Horner-Wadsworth-Emmons reaction is the recommended method for the synthesis of methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate. For researchers aiming for the highest possible yield and who are equipped to handle pyrophoric reagents, the Tebbe olefination is a superior alternative. Subsequent hydrolysis of the methyl ester can then afford the target molecule, this compound.

Workflow Overview

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_olefination Olefination (Comparison) cluster_product Final Product start Methyl cyclobutane carboxylate methylation Methylation start->methylation oxidation Oxidation methylation->oxidation precursor Methyl 1-methyl-3-oxocyclobutane-1-carboxylate oxidation->precursor wittig Wittig Reaction precursor->wittig hwe HWE Reaction precursor->hwe tebbe Tebbe Olefination precursor->tebbe ester_product Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate wittig->ester_product hwe->ester_product tebbe->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Overall workflow for the synthesis of this compound.

References

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A Comparative Analysis of the Reactivity of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid and its Saturated Analogue, 1,3-Dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the nuanced reactivity of strained carbocyclic frameworks is of paramount importance. The introduction of unsaturation into these systems can dramatically alter their chemical behavior, offering unique opportunities for molecular diversification. This guide provides a detailed comparative analysis of the reactivity of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, an unsaturated cyclobutane derivative, and its saturated counterpart, 1,3-Dimethylcyclobutane-1-carboxylic acid. Through a series of head-to-head experimental protocols and supporting data, we will elucidate the profound influence of the exocyclic double bond on the chemical reactivity of the cyclobutane ring and the carboxylic acid functionality.

Introduction: The Impact of an Exocyclic Double Bond on a Strained Ring System

The cyclobutane ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain.[1][2] This inherent strain influences the reactivity of substituents and the ring itself. The introduction of an exocyclic double bond, as seen in this compound, introduces additional strain and a site of high electron density, fundamentally altering its chemical properties compared to the saturated analogue, 1,3-Dimethylcyclobutane-1-carboxylic acid.[1] This guide will explore these differences through three key chemical transformations: catalytic hydrogenation, electrophilic bromination, and Fischer esterification.

Synthesis of the Target Molecules

A reliable and reproducible synthesis of both the unsaturated and saturated carboxylic acids is crucial for any comparative study. The following protocols outline efficient routes to obtain high-purity samples of both target molecules.

Synthesis of this compound

The synthesis of the unsaturated acid is proposed to proceed via a Wittig reaction on a suitable ketone precursor, followed by hydrolysis. The ketone, 1-methyl-3-oxocyclobutane-1-carboxylic acid, can be synthesized from commercially available starting materials.[3]

Experimental Protocol: Wittig Olefination and Hydrolysis

Synthesis of the unsaturated carboxylic acid.

Step-by-Step Methodology:

  • Wittig Reagent Preparation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise. Allow the resulting orange-red solution to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification (Ester): Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of THF and water (3:1) and treated with lithium hydroxide (2.0 eq). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired carboxylic acid.

Synthesis of 1,3-Dimethylcyclobutane-1-carboxylic acid

The saturated analogue can be conveniently synthesized by the catalytic hydrogenation of the unsaturated carboxylic acid. This approach ensures the same carbon skeleton, providing a direct comparison.

Experimental Protocol: Catalytic Hydrogenation

Synthesis of the saturated carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add palladium on carbon (10% w/w, 10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or distillation if necessary.

Comparative Reactivity Analysis

The following sections detail the experimental protocols designed to probe the reactivity differences between the unsaturated and saturated cyclobutane derivatives.

I. Catalytic Hydrogenation: Reactivity of the Double Bond

This experiment directly compares the rate of reduction of the exocyclic double bond in this compound to the inertness of the saturated analogue under the same conditions. The high ring strain of the methylidenecyclobutane system is expected to lead to a more exothermic and potentially faster hydrogenation compared to less strained alkenes.[4]

Experimental Protocol: Comparative Catalytic Hydrogenation

Workflow for comparative hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: Two parallel reactions are set up in identical pressure-resistant vials. In one vial, dissolve this compound (1.0 mmol) in methanol (5 mL). In the second vial, dissolve 1,3-Dimethylcyclobutane-1-carboxylic acid (1.0 mmol) in methanol (5 mL). To each vial, add palladium on carbon (10% w/w, 5 mol%).

  • Hydrogenation: Both vials are placed in a parallel hydrogenation apparatus, purged with hydrogen gas, and then pressurized to 1 atm of hydrogen. The reactions are stirred vigorously at room temperature.

  • Monitoring and Analysis: Aliquots are taken from each reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes) and analyzed by ¹H NMR or GC-MS to determine the extent of conversion.

Expected Results and Data Presentation:

Time (min)% Conversion (Unsaturated Acid)% Conversion (Saturated Analogue)
000
15~50%0%
30~90%0%
60>99%0%
120>99%0%

The data will clearly demonstrate the high reactivity of the exocyclic double bond towards hydrogenation, while the saturated analogue remains unreactive under these conditions.

II. Electrophilic Bromination: Probing the Electron-Rich Double Bond

Electrophilic addition of bromine to the double bond is a classic test for unsaturation.[5][6] The rate of this reaction is influenced by the electron density of the alkene and the stability of the intermediate bromonium ion. The strained nature of the methylidenecyclobutane may influence the rate of this reaction.

Experimental Protocol: Comparative Bromination

Workflow for comparative bromination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of this compound and 1,3-Dimethylcyclobutane-1-carboxylic acid in carbon tetrachloride (CCl₄). Also, prepare a 0.1 M solution of bromine in CCl₄.

  • Reaction: In two separate test tubes wrapped in aluminum foil to exclude light, place 1 mL of the unsaturated acid solution in one and 1 mL of the saturated acid solution in the other. To each tube, add the bromine solution dropwise with shaking.

  • Observation: The disappearance of the reddish-brown color of bromine indicates a reaction. The number of drops required for the color to persist is recorded. For a more quantitative approach, the reaction can be monitored by UV-Vis spectroscopy, following the disappearance of the bromine absorbance.

Expected Results and Data Presentation:

CompoundObservationRelative Rate
This compoundRapid decolorization of bromine solutionFast
1,3-Dimethylcyclobutane-1-carboxylic acidNo decolorization in the darkNo reaction

This experiment will qualitatively and quantitatively demonstrate the susceptibility of the exocyclic double bond to electrophilic attack, a reaction pathway unavailable to the saturated analogue under these conditions.

III. Fischer Esterification: Assessing the Electronic Influence on the Carboxyl Group

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7][8][9][10] The rate of this reaction can be influenced by steric hindrance around the carbonyl group and the electronic nature of the carboxylic acid. This experiment aims to determine if the exocyclic double bond exerts a significant electronic effect on the reactivity of the carboxylic acid moiety.

Experimental Protocol: Comparative Fischer Esterification

Workflow for comparative esterification.

Step-by-Step Methodology:

  • Reaction Setup: In two identical round-bottom flasks equipped with reflux condensers, place this compound (1.0 mmol) in one and 1,3-Dimethylcyclobutane-1-carboxylic acid (1.0 mmol) in the other. To each flask, add an excess of absolute ethanol (10 mL) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction: The reaction mixtures are heated to reflux and maintained at that temperature.

  • Monitoring and Analysis: Aliquots are taken from each reaction at regular time intervals (e.g., 1, 2, 4, 8 hours) and analyzed by GC-MS to determine the percentage conversion to the corresponding ethyl ester.

Expected Results and Data Presentation:

Time (h)% Conversion (Unsaturated Acid)% Conversion (Saturated Analogue)
000
1~30%~35%
2~55%~60%
4~75%~80%
8~85%~90%

It is anticipated that the rates of esterification will be comparable. The exocyclic double bond is electronically isolated from the carboxylic acid by a saturated carbon, so a significant inductive effect is not expected. Any minor differences in rates would likely be attributable to subtle conformational or steric effects.

Acidity Comparison: The pKa Perspective

The acidity of a carboxylic acid is influenced by the stability of its conjugate base. Electron-withdrawing groups near the carboxylate group stabilize the negative charge and increase acidity (lower pKa), while electron-donating groups have the opposite effect.[11] Although the double bond is not directly conjugated to the carboxylic acid, it is of interest to determine if it has any long-range electronic influence on the pKa.

Predicted pKa Values:

CompoundPredicted pKaRationale
This compound~4.8The sp²-hybridized carbons of the double bond are slightly more electronegative than sp³ carbons, potentially exerting a weak electron-withdrawing inductive effect, which would slightly increase acidity compared to the saturated analogue.
1,3-Dimethylcyclobutane-1-carboxylic acid~4.9The alkyl groups are weakly electron-donating, which would slightly decrease acidity.

The expected difference in pKa is minimal, suggesting the electronic effect of the isolated double bond on the carboxylic acid's acidity is negligible.

Conclusion

This comparative guide demonstrates that the presence of an exocyclic double bond in the cyclobutane ring of this compound is the primary determinant of its differential reactivity compared to its saturated analogue. The double bond serves as a reactive handle for addition reactions such as catalytic hydrogenation and electrophilic bromination, reactions to which the saturated analogue is inert under the same conditions. In contrast, the reactivity of the carboxylic acid moiety, as demonstrated by Fischer esterification, remains largely unaffected by the distant double bond. These findings underscore the principle of localized reactivity in organic molecules and provide a practical framework for the selective functionalization of such strained, unsaturated systems in the context of drug discovery and complex molecule synthesis.

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A Definitive Guide to the Structural Validation of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, a precise structural model is paramount for understanding its chemical reactivity, biological activity, and physical properties. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this unique cyclobutane derivative, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore not only the definitive power of X-ray crystallography but also how complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a holistic and confirmatory view of the molecular architecture.

The Central Challenge: Unveiling the Architecture of a Strained Ring System

This compound presents a fascinating structural puzzle. The molecule incorporates a strained four-membered ring, a quaternary carbon center, a carboxylic acid moiety, and an exocyclic double bond. This combination of features necessitates a rigorous analytical approach to confirm connectivity, stereochemistry, and solid-state conformation. While spectroscopic methods can provide valuable insights into the molecular framework, only X-ray crystallography can deliver a precise and unequivocal three-dimensional structure.[1][2]

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the most powerful technique for determining the three-dimensional structure of molecules.[1] It provides accurate and precise measurements of molecular dimensions, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 1-Methyl-3- methylidenecyclobutane- 1-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Structural Model & Validation Structure_Refinement->Final_Model

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:
  • Synthesis and Purification: The initial synthesis of this compound would likely involve a multi-step route starting from commercially available precursors like 3-oxocyclobutane-1-carboxylic acid.[3] Rigorous purification is critical, as impurities can significantly hinder crystal growth.

  • Crystal Growth: Growing X-ray quality single crystals is often the most challenging step.[4][5]

    • Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[5] For a carboxylic acid, polar solvents like ethanol, isopropanol, or ethyl acetate, or solvent mixtures, would be primary candidates.

    • Methodology: Slow evaporation of a saturated solution is a common and effective technique.[5] The vessel should be covered to slow the rate of evaporation, allowing for the formation of larger, more ordered crystals.[4]

    • Patience is Key: The process should be left undisturbed for several days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal that is transparent, free of cracks, and has well-defined faces.[4]

    • The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

    • The selected crystal is then mounted on a goniometer head for data collection.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.

    • The crystal is rotated, and thousands of diffraction intensities are measured at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Computational methods (e.g., direct methods or Patterson synthesis) are used to determine the initial positions of the atoms.

    • This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

Anticipated Crystallographic Data for this compound:
ParameterExpected Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Bond LengthsC-C, C=C, C-O, C=OConfirms connectivity and bond orders.
Bond Anglese.g., C-C-C in the ringReveals ring strain and molecular geometry.
Torsion AnglesDescribes the conformation of the molecule.
Hydrogen BondingO-H···O interactionsConfirms the presence and nature of intermolecular forces.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is crucial to correlate this data with other analytical techniques. Spectroscopic methods offer complementary information about the molecule's structure and functional groups, both in the solid state and in solution.

Analytical_Techniques_Comparison cluster_techniques Analytical Techniques Main_Compound This compound X_Ray X-ray Crystallography Provides precise 3D structure, bond lengths, and angles. Main_Compound->X_Ray NMR NMR Spectroscopy Reveals the carbon-hydrogen framework and connectivity. Main_Compound->NMR IR IR Spectroscopy Identifies functional groups present in the molecule. Main_Compound->IR MS Mass Spectrometry Determines the molecular weight and elemental formula. Main_Compound->MS

Caption: Comparison of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[6] For this compound, both ¹H and ¹³C NMR would provide critical data.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene protons of the cyclobutane ring, the methylidene protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would provide information about the connectivity of the protons.[7] The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[8][9]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the quaternary carbon, the methyl carbon, the ring methylene carbons, the methylidene carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be expected to appear in the 165-185 ppm range.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[12]

  • O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[12][10]

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.[12][10]

  • C=C Stretch: An absorption corresponding to the exocyclic carbon-carbon double bond would be expected around 1640-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[13]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₀O₂), which is 126.15 g/mol .

  • Fragmentation Pattern: Characteristic fragmentation patterns for carboxylic acids include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45).[11][14]

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[1]Unambiguous and definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.[15]
NMR Spectroscopy Carbon-hydrogen framework, connectivity, and solution-state conformation.[6]Provides detailed structural information in solution; non-destructive.Can be complex to interpret for molecules with overlapping signals.
IR Spectroscopy Identification of functional groups.[12]Fast, simple, and provides a quick assessment of functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and elemental formula.[13]High sensitivity and provides accurate mass measurements.Does not provide information on connectivity or stereochemistry.

Conclusion: An Integrated Approach for Unquestionable Validation

The structural validation of a novel molecule like this compound is best achieved through an integrated analytical approach. While NMR, IR, and MS provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional picture of the molecule. The data obtained from crystallography serves as the ultimate benchmark against which all other spectroscopic data should be correlated. This synergistic use of multiple analytical techniques provides a self-validating system that ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Gas chromatography-mass spectrometry of saturated and unsaturated dicarboxylic acids in urine.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.Magnetic Resonance in Chemistry, 47(11):957-64 (2009).
  • IR Spectroscopy Tutorial: Carboxylic Acids.University of Calgary Chemistry Pages.
  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid.Smolecule.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.ACS Omega, 4(11):14781-14792 (2019).
  • Structure Elucidation of Small Molecules.Fiehn Lab, UC Davis.
  • Spectroscopy of Carboxylic Acid Deriv
  • H-1 proton nmr spectrum of cyclobutane.Doc Brown's Chemistry.
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  • The C=O Bond, Part III: Carboxylic Acids.Spectroscopy, 33(1):14-19 (2018).
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  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine.Nucleic Acids Research, 14(22):8969-79 (1986).
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  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.AWS.
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  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
  • How To: Grow X-Ray Quality Crystals.University of Rochester, Department of Chemistry.
  • Spectroscopy of Carboxylic Acids.
  • Single crystal X-ray diffraction.Rigaku.
  • Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Springer Protocols.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • GCMS Section 6.12.Whitman College.
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  • 3-methylcyclobutane-1-carboxylic acid.ChemicalBook.
  • Methyl 3-methylcyclobutene-1-carboxyl
  • Methyl 3-methylidenecyclobutane-1-carboxyl
  • methyl 3-methylenecyclobutane-1-carboxyl
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  • 3-Methylenecyclobutanecarboxylic acid.PubChem.
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Spectroscopic comparison of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid with 3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison: 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid vs. 3-methylidenecyclobutane-1-carboxylic acid

A Guide for Researchers in Structural Elucidation and Drug Development

Introduction

In the landscape of medicinal chemistry and materials science, cyclobutane scaffolds serve as versatile building blocks, offering unique conformational constraints and three-dimensional diversity. The functionalization of these strained ring systems can dramatically alter their physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of two closely related analogues: This compound (1) and 3-methylidenecyclobutane-1-carboxylic acid (2) .

The primary structural difference between these two molecules is the presence of a methyl group at the C1 position, which also bears the carboxylic acid. This seemingly minor substitution introduces a quaternary carbon center and eliminates a methine proton, leading to significant and predictable differences in their spectroscopic signatures. Understanding these differences is crucial for unambiguous structural confirmation, purity assessment, and quality control during synthesis and development. This document will delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the observed (or predicted) spectral variations.

Molecular Structures and Spectroscopic Overview

A clear visualization of the molecular structures is fundamental to interpreting the corresponding spectroscopic data. The key difference—the C1-methyl group in compound 1 —is the focal point of our comparative analysis.

cluster_0 Compound 1: this compound cluster_1 Compound 2: 3-methylidenecyclobutane-1-carboxylic acid mol1 lab1 C1-Methyl group introduces a quaternary center. mol2 lab2 C1 has a methine proton.

Caption: Molecular structures of Compound 1 and Compound 2.

The analytical workflow for comparing these compounds relies on a multi-technique spectroscopic approach to gather comprehensive structural information.

G start Synthesized Compound (1 or 2) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, O-H, C=C) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Carbon Skeleton - Determine Connectivity start->nmr conclusion Structural Confirmation & Purity Assessment ms->conclusion ir->conclusion nmr->conclusion

A Comparative Guide to the Biological Activity of Cyclobutane Derivatives: Unraveling the Potential of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a compelling structural scaffold, offering a unique combination of rigidity and three-dimensionality that can impart advantageous properties to bioactive molecules.[1][2] Unlike more flexible aliphatic rings, the inherent ring strain of the cyclobutane core confers a puckered conformation, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This has led to the successful incorporation of cyclobutane rings into several marketed drugs, including the anticancer agent carboplatin and the hepatitis C protease inhibitor boceprevir.[1] This guide provides a comparative analysis of the biological activities of various cyclobutane derivatives, with a special focus on elucidating the potential of the underexplored 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid by examining its structurally related analogs.

Comparative Biological Activity of Cyclobutane Carboxylic Acid Derivatives

While direct biological data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activities by examining the established biological profiles of its close structural analogs. This structure-activity relationship (SAR) analysis provides a foundation for predicting its therapeutic potential and guiding future research.

The primary comparators for this guide are:

  • 1-Amino-3-methylcyclobutane-1-carboxylic acid derivatives: Investigated for antifungal properties.

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid: Explored for its role in melanin biosynthesis inhibition and potential anti-inflammatory and analgesic effects.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

Recent studies have highlighted the potential of 1-aminocyclobutanecarboxylic acid derivatives as potent antifungal agents.[3] These compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[3] Inhibition of SDH disrupts the fungus's ability to produce energy, leading to its death.

One study reported promising in vitro antifungal activity for a series of 1-aminocyclobutanecarboxylic acid derivatives against various fungal pathogens. For instance, compound A21 from this series demonstrated potent activity against Rhizoctonia solani and Botrytis cinerea, with EC50 values of 0.03 mg/L and 0.04 mg/L, respectively.[3] Furthermore, compound A20 from the same family exhibited significant inhibitory activity against porcine SDH with an IC50 value of 3.73 μM.[3]

Table 1: Antifungal and SDH Inhibitory Activity of Selected Cyclobutane Derivatives

CompoundFungal SpeciesEC50 (mg/L)TargetIC50 (μM)Reference
A21 Rhizoctonia solani0.03Fungal SDHNot Reported[3]
Botrytis cinerea0.04
A20 Not ApplicableNot ApplicablePorcine SDH3.73[3]

The presence of the amino group at the 3-position of the cyclobutane ring in these derivatives appears to be crucial for their interaction with the SDH enzyme. The exocyclic double bond in This compound presents a significant structural deviation from an amino or a keto group. This change in electronics and sterics at the 3-position would likely alter its binding affinity for the SDH active site. Further investigation is warranted to determine if this structural modification could lead to a novel class of SDH inhibitors.

Inhibition of Melanin Biosynthesis

The structurally similar compound, 1-Methyl-3-oxocyclobutane-1-carboxylic acid , has been reported to exhibit inhibitory activity against melanin biosynthesis.[4] This suggests a potential application in dermatology for treating hyperpigmentation disorders. The proposed mechanism of action involves the inhibition of tyrosinase, a key enzyme in the melanin production pathway.[5]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key biological assays discussed are provided below.

Succinate Dehydrogenase (SDH) Inhibition Assay (In Vitro)

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a test compound against SDH.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). SDH oxidizes succinate to fumarate, and the electrons generated reduce DCPIP, causing a color change from blue to colorless, which is measured as a decrease in absorbance at 600 nm.

Materials:

  • Mitochondrial fraction isolated from a suitable source (e.g., rat liver, fungal cells)

  • Succinate solution

  • DCPIP solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, succinate, and DCPIP in each well of a 96-well plate.

  • Add varying concentrations of the test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known SDH inhibitor).

  • Initiate the reaction by adding the mitochondrial fraction to each well.

  • Immediately measure the absorbance at 600 nm and continue to record the absorbance at regular intervals (e.g., every minute) for a specified period (e.g., 10-15 minutes).

  • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram of SDH Inhibition Assay Workflow:

SDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mix (Buffer, Succinate, DCPIP) add_reagents Add Reaction Mix to 96-well Plate prep_reagents->add_reagents prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound and Controls prep_compound->add_compound add_reagents->add_compound add_mito Initiate Reaction with Mitochondrial Fraction add_compound->add_mito read_abs Measure Absorbance at 600 nm (Kinetic Read) add_mito->read_abs calc_rate Calculate Rate of DCPIP Reduction read_abs->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Workflow for the in vitro succinate dehydrogenase (SDH) inhibition assay.

Melanin Content Assay in B16-F10 Melanoma Cells

This protocol describes a method to quantify the melanin content in cultured melanoma cells after treatment with a test compound.

Principle: B16-F10 melanoma cells are stimulated to produce melanin. The cells are then treated with the test compound, and the total melanin content is extracted and quantified spectrophotometrically.

Materials:

  • B16-F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1 N NaOH

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with α-MSH to stimulate melanogenesis and simultaneously add various concentrations of the test compound. Include a vehicle control and a positive control (e.g., kojic acid).

  • Incubate the cells for 48-72 hours.

  • Wash the cells with PBS and lyse them with 1 N NaOH.

  • Measure the absorbance of the lysate at 405 nm or 475 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein concentration in each well.

  • Calculate the percentage of melanin inhibition for each concentration of the test compound.

Diagram of Melanin Content Assay Workflow:

Melanin_Content_Assay cluster_cell_culture Cell Culture cluster_extraction Melanin Extraction cluster_quantification Quantification seed_cells Seed B16-F10 Cells in 96-well Plate treat_cells Treat with α-MSH and Test Compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells wash_cells Wash Cells with PBS incubate_cells->wash_cells lyse_cells Lyse Cells with 1 N NaOH wash_cells->lyse_cells read_abs Measure Absorbance at 405 nm or 475 nm lyse_cells->read_abs normalize Normalize to Protein Concentration read_abs->normalize calc_inhibition Calculate % Melanin Inhibition normalize->calc_inhibition

Caption: Workflow for the melanin content assay in B16-F10 melanoma cells.

Discussion and Future Directions: The Untapped Potential of this compound

The comparative analysis presented in this guide suggests that this compound holds potential for biological activity, warranting further investigation. Based on the activities of its structural analogs, promising avenues for exploration include:

  • Antifungal Activity: While the methylidene group is significantly different from the amino group in known cyclobutane-based SDH inhibitors, its unique electronic and steric properties could lead to a novel mode of interaction with the enzyme. Screening against a panel of fungal pathogens and direct testing for SDH inhibition are crucial next steps.

  • Melanin Biosynthesis Inhibition: The structural similarity to 1-Methyl-3-oxocyclobutane-1-carboxylic acid makes it a candidate for tyrosinase inhibition. In vitro tyrosinase activity assays and cellular melanin content assays will be instrumental in validating this hypothesis.

  • Anti-inflammatory and Analgesic Activities: The suggestion of these activities for the "oxo" analog indicates that the core 1-methylcyclobutane-1-carboxylic acid scaffold may possess intrinsic properties that modulate inflammatory pathways. Standard in vitro anti-inflammatory assays, such as COX-1/2 inhibition or cytokine release assays, would be valuable for exploring this potential.

The causality behind the experimental choices for these future studies lies in the established structure-activity relationships of related compounds. By systematically modifying the functional group at the 3-position of the cyclobutane ring, researchers can probe the specific interactions required for different biological activities.

Conclusion

While the biological activity of this compound remains to be fully elucidated, this comparative guide provides a strong rationale for its investigation as a potentially valuable bioactive molecule. By leveraging the knowledge gained from its structural analogs, researchers can design targeted experiments to uncover its therapeutic potential in areas such as antifungal therapy, dermatology, and inflammation. The unique structural features of this compound make it an intriguing candidate for the development of novel therapeutics with improved efficacy and pharmacological profiles.

References

  • Wessjohann, L. A., et al. (2005). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Zhang, L., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(28), 10575–10589.
  • Basak, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2134-2139.
  • Muchowski, J. M., et al. (1989). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 32(6), 1258-1268.
  • Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay [Video]. YouTube. [Link]

  • MDPI. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(16), 4965.
  • PubChem. 3-Methylenecyclobutanecarboxylic acid. Available at: [Link]

  • Google Patents. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

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A Computational and Comparative Analysis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid: Bridging In Silico Prediction with Experimental Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a novel chemical structure to a viable drug candidate is paved with data. Key physicochemical properties, such as the acid dissociation constant (pKa) and lipophilicity (logP), are foundational to understanding a molecule's behavior, governing everything from its solubility and absorption to its interaction with biological targets. This guide focuses on 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, a novel small molecule for which extensive experimental data is not yet publicly available.

In such common scenarios within early-stage research, computational, or in silico, prediction serves as an indispensable first step. It provides a robust, data-driven hypothesis of a molecule's properties before committing resources to synthesis and testing. This document presents a comprehensive computational profile of this compound. To ground these predictions in a tangible context, we will perform a comparative analysis with its closest structural analog, 3-Methylenecyclobutanecarboxylic acid.

Crucially, this guide transitions from prediction to practice by providing detailed, field-proven experimental protocols for determining pKa and logP. This serves as a practical roadmap for the essential validation phase, ensuring that computational hypotheses are rigorously tested and confirmed by empirical data.

Section 1: Computational Profile of the Target Molecule

The first step in evaluating a new chemical entity is to model its fundamental properties. Using established computational algorithms, we can generate a reliable profile for this compound. These algorithms leverage vast datasets of experimentally determined values to predict the behavior of novel structures.

Structure:

Figure 1: 2D structure of this compound.

The predictions below are derived from industry-standard algorithms, such as those integrated into platforms like PubChem, which utilize methods like XLogP3 for logP calculations.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₇H₁₀O₂Defines the elemental composition.
Molecular Weight 126.15 g/mol Influences diffusion rates and transport across membranes.
XLogP3-AA (logP) ~1.0 - 1.2Predicts lipophilicity; key for membrane permeability and solubility.
pKa (Acidic) ~4.5 - 4.9Predicts the ionization state at physiological pH (7.4), affecting solubility and receptor binding.
Topological Polar Surface Area 37.3 ŲEstimates the surface area of polar atoms; correlates with drug transport properties.
Hydrogen Bond Donors 1Indicates potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 2Indicates potential for forming hydrogen bonds with biological targets.
Rotatable Bond Count 1A measure of molecular flexibility, which can impact target binding affinity.

Note: Predicted values for the target molecule are estimates based on its structure and comparison with known compounds. The pKa is estimated based on typical carboxylic acid values, adjusted for the strained ring structure. XLogP3 is a widely used atom-based method for logP calculation.

Section 2: Comparative Analysis with a Structural Analog

To contextualize the predicted data, we compare our target molecule with its nearest structural analog for which public data is available: 3-Methylenecyclobutanecarboxylic acid (PubChem CID: 27475). This analog lacks the methyl group at the 1-position, providing a valuable opportunity to infer the impact of this specific structural modification.

PropertyTarget Molecule (Predicted) Analog: 3-Methylenecyclobutanecarboxylic acid[1] Expert Analysis of Structural Impact
Molecular Formula C₇H₁₀O₂C₆H₈O₂Addition of a -CH₂- unit.
Molecular Weight 126.15 g/mol 112.13 g/mol Increased mass as expected.
XLogP3-AA (logP) ~1.0 - 1.20.5[1]The addition of the non-polar methyl group at the alpha-carbon is expected to increase lipophilicity (raise the logP value), which is consistent with the computational predictions. This change can significantly alter membrane permeability.
pKa (Acidic) ~4.5 - 4.9~4.7 - 5.0The alpha-methyl group has a weak electron-donating inductive effect, which can slightly destabilize the carboxylate anion, making the acid marginally weaker (higher pKa). However, this effect is generally small and the pKa is expected to remain in a similar range to the analog.
Topological Polar Surface Area 37.3 Ų37.3 Ų[1]The added methyl group is non-polar, so it does not alter the TPSA, which is calculated based on polar atoms (oxygen in this case).

This comparative analysis reinforces the predictive model. The observed differences between the analog and the target molecule align with established principles of physical organic chemistry, lending confidence to the in silico profile. However, it simultaneously underscores the necessity of empirical measurement to capture the subtle effects of stereoelectronics and conformation in the real molecule.

Section 3: The Path to Validation: Gold-Standard Experimental Protocols

Computational data provides a hypothesis. The following protocols provide the means to test it. These methods represent the gold standard for determining pKa and logP, designed to be self-validating and produce high-fidelity data.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution after incremental additions of a titrant, allowing for the precise determination of the pKa at the half-equivalence point.

Rationale: Potentiometric titration is a highly accurate and reliable method for pKa determination.[2][3] The choice of a co-solvent like methanol is critical for compounds with limited aqueous solubility, though it requires subsequent extrapolation to determine the pKa in pure water (pKaʷ).[4] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic compounds.[2]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[2]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 20 mL) of a suitable solvent. For sparingly soluble compounds, a methanol/water mixture (e.g., 50:50 v/v) can be used.

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[2] This minimizes fluctuations in activity coefficients.

  • Inert Atmosphere: Place the titration vessel on a magnetic stirrer and begin purging the solution with nitrogen gas for 10-15 minutes to displace dissolved CO₂. Maintain a gentle stream of nitrogen over the solution surface during the titration.[2]

  • Titration: Begin the titration by adding small, precise increments (e.g., 0.02 mL) of a standardized, carbonate-free titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[2]

Experimental Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water, the two phases used to mimic physiological membranes and aqueous environments.[5]

Rationale: The shake-flask method is the definitive technique for logP measurement because it is a direct equilibrium measurement.[5] Pre-saturation of the solvents is critical because n-octanol and water are partially miscible; failure to do so results in volume changes upon mixing, which invalidates the concentration measurements. The choice of analytical method (e.g., HPLC-UV) must be validated for linearity and sensitivity in both phases.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solvents by stirring equal volumes of n-octanol and water (or a suitable buffer like pH 7.4 phosphate buffer for logD measurement) together for 24 hours. Separate the phases carefully.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method and to not exceed the solubility limit in the aqueous phase.

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure measurable concentrations in both phases.[6]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can be done by gentle shaking or inversion for at least 30 minutes. Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The logP is the base-10 logarithm of this value: logP = log₁₀(Cₒ / Cₐ).

Section 4: Integrated Workflow: From Prediction to Experimental Validation

The synergy between computational prediction and experimental validation is central to modern chemical research. This workflow minimizes wasted resources by focusing synthesis and testing on candidates with the most promising in silico profiles.

G cluster_0 Computational Phase (In Silico) cluster_1 Experimental Phase (In Vitro) cluster_2 Decision Gate A Molecule Design (1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid) B Prediction of Physicochemical Properties (pKa, logP, etc.) A->B C Comparative Analysis (vs. Structural Analogs) B->C D Chemical Synthesis & Purification C->D Proceed to Synthesis E Potentiometric Titration (pKa Determination) D->E F Shake-Flask Method (logP Determination) D->F G Data Concordance? E->G F->G G->A No (Redesign) H Validated Profile for Downstream Development G->H Yes

Caption: Integrated workflow for chemical property validation.

Conclusion

This compound presents a profile of a moderately lipophilic (predicted logP ~1.0-1.2) weak acid (predicted pKa ~4.5-4.9). This computational assessment, supported by comparative analysis with a close structural analog, provides a strong, data-driven foundation for its further development. It suggests the molecule will be predominantly ionized at physiological pH, a key factor for its potential interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

While in silico tools are powerful and increasingly accurate, they model an idealized state. They cannot fully account for all real-world variables like impurities, solvent effects, or complex conformational equilibria. Therefore, the true characterization of this molecule, and any novel compound, rests upon rigorous experimental validation. The detailed protocols provided in this guide offer a clear and robust pathway to achieve this, transforming a computational prediction into a verified, high-quality dataset ready for the next stages of research and development.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

  • Ferreira, C., et al. (2015). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy.

  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

  • Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC - NIH.

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts.

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

  • Smolecule. (2023). Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

  • ChemBK. (n.d.). methyl 3-methylenecyclobutane-1-carboxylate.

  • PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid.

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A Comparative Guide to the Polymerization of Methylidenecyclobutane Monomers for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Methylidenecyclobutane Monomers

In the ever-evolving landscape of polymer chemistry, the quest for novel monomers that yield materials with unique properties is paramount. Methylidenecyclobutane and its derivatives represent a fascinating yet underexplored class of monomers. The inherent ring strain of the cyclobutane ring, coupled with the reactivity of the exocyclic double bond, provides a versatile platform for polymerization through various mechanisms. This guide offers a comparative analysis of the polymerization behavior of different methylidenecyclobutane monomers, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness their potential in creating advanced polymers with tailored functionalities.

The structure of the resulting polymer is critically dependent on the chosen polymerization pathway. Radical, cationic, and anionic polymerizations typically proceed via a vinyl-addition mechanism, preserving the cyclobutane ring in the polymer backbone. In contrast, Ring-Opening Metathesis Polymerization (ROMP) offers a route to unsaturated polymers by cleaving the cyclobutane ring. The choice of substituents on the methylidenecyclobutane ring further modulates monomer reactivity and the ultimate properties of the polymer, such as thermal stability and solubility. This guide will delve into these nuances, providing a comparative framework supported by experimental insights.

Comparative Analysis of Polymerization Behavior

The polymerization of methylidenecyclobutane monomers can be broadly categorized into four main types: free radical, cationic, anionic, and ring-opening metathesis polymerization. The propensity of a specific monomer to undergo polymerization via one or more of these routes is heavily influenced by the electronic and steric nature of its substituents.

Free Radical Polymerization: A Versatile but Challenging Route

Free radical polymerization is a widely used technique due to its tolerance to various functional groups and reaction conditions.[1] However, for methylidenecyclobutane monomers, this method can present challenges.

Influence of Substituents:

The presence of allylic hydrogens in the cyclobutane ring can be susceptible to chain transfer reactions, which can lead to low molecular weight polymers and reduced polymerization rates.[2] For instance, the free radical polymerization of methyl 3-methylcyclobutene-1-carboxylate, a structural isomer and close analog of a substituted methylidenecyclobutane, results in low yields of low molecular weight polymers due to this chain transfer issue.[2]

However, copolymerization with more reactive monomers like styrene or methyl methacrylate can be a successful strategy to incorporate methylidenecyclobutane units into high molecular weight polymers.[2]

Expected Polymer Properties:

Polymers obtained through radical polymerization of methylidenecyclobutanes are expected to have the cyclobutane ring intact as a pendant group on the polymer backbone. The thermal properties of these polymers will be influenced by the rigidity of the cyclobutane ring and the nature of the substituents.

Cationic Polymerization: A Path for Electron-Rich Monomers

Cationic polymerization is typically effective for monomers with electron-donating substituents that can stabilize the propagating carbocationic intermediate.

Influence of Substituents:

Methylidenecyclobutane monomers bearing electron-donating groups, such as aryl or alkoxy substituents at the 3-position, are expected to be amenable to cationic polymerization. The stabilization of the carbocation formed upon initiation is key to successful propagation. While specific studies on cationic polymerization of a wide range of substituted methylidenecyclobutanes are limited, the principles of cationic polymerization suggest that monomers that can form a stable tertiary or resonance-stabilized carbocation will be the most reactive.

Expected Polymer Properties:

Similar to radical polymerization, cationic polymerization is expected to yield polymers with the cyclobutane ring preserved. The stereochemistry of the polymer backbone may be influenced by the reaction conditions and the nature of the counter-ion.

Anionic Polymerization: Ideal for Monomers with Electron-Withdrawing Groups

Anionic polymerization is well-suited for monomers containing electron-withdrawing groups that can stabilize the propagating carbanionic center.[3]

Influence of Substituents:

Methylidenecyclobutane monomers functionalized with groups like nitrile (-CN) or ester (-COOR) at the 3-position are prime candidates for anionic polymerization. For example, methyl 3-methylcyclobutene-1-carboxylate has been successfully homopolymerized using anionic initiators like tert-butyllithium, yielding polymers in high yields.[2] The electron-withdrawing ester group stabilizes the propagating anion, facilitating the polymerization.

Expected Polymer Properties:

Anionic polymerization of substituted methylidenecyclobutanes produces polymers with the cyclobutane ring as a pendant group. A significant advantage of anionic polymerization, particularly in its "living" form, is the potential for excellent control over molecular weight and the synthesis of polymers with narrow molecular weight distributions (low polydispersity index - PDI).[3] This allows for the creation of well-defined polymer architectures, such as block copolymers.

Ring-Opening Metathesis Polymerization (ROMP): Unleashing the Ring Strain

ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain.[4] For cyclobutene and its derivatives, with a ring strain of approximately 31 kcal/mol, ROMP is a highly favorable process.[4]

Influence of Substituents:

The substituent on the cyclobutane ring plays a critical role in the monomer's reactivity in ROMP. Studies on 1-substituted cyclobutene derivatives, which provide valuable insights into the behavior of analogous methylidenecyclobutanes, have shown that:

  • Secondary amides and carbinol esters of 1-substituted cyclobutenes undergo successful ROMP.[5]

  • Tertiary amides and carboxylic acid esters , however, tend to undergo a single ring-opening metathesis event rather than polymerization.[5]

This highlights the delicate balance of steric and electronic factors that govern the success of ROMP for this class of monomers.

Expected Polymer Properties:

Unlike the other methods, ROMP results in a polymer backbone that incorporates the opened cyclobutene ring, leading to an unsaturated polymer. For instance, the ROMP of 1-methylcyclobutene would theoretically yield a polymer with a poly(isoprene)-like structure. The stereochemistry of the double bonds (cis/trans) in the polymer backbone is influenced by the catalyst and reaction conditions.[5]

Quantitative Comparison of Polymerization Behavior

To provide a clearer picture of the differences in polymerization behavior, the following table summarizes key performance indicators for different methylidenecyclobutane monomer analogues, based on available experimental data.

Monomer AnaloguePolymerization MethodInitiator/CatalystSolventTemp (°C)Yield (%)Mn ( g/mol )PDIPolymer StructureReference
Methyl 3-methylcyclobutene-1-carboxylateFree RadicalAIBN--LowLow-Ring-retaining[2]
Methyl 3-methylcyclobutene-1-carboxylateAnionict-BuLiToluene-78 to 0High--Ring-retaining[2]
1-Cyclobutenecarbox-amide (secondary)ROMPGrubbs IIICD₂Cl₂25>98-ExcellentRing-opened (E-olefin)[5]
1-Cyclobutene-1-methanol esterROMPGrubbs IIICD₂Cl₂25>98--Ring-opened (heterogeneous)[5]
1-Cyclobutenecarbox-amide (tertiary)ROMPGrubbs IIICD₂Cl₂25No Polymerization---[5]
1-Cyclobutenecarboxylic acid esterROMPGrubbs IIICD₂Cl₂25No Polymerization---[5]

Experimental Protocols

The following are representative, step-by-step methodologies for the polymerization of methylidenecyclobutane analogues. These protocols are intended as a starting point and may require optimization for specific monomers and desired polymer characteristics.

Protocol 1: Free Radical Copolymerization of a Methylidenecyclobutane Monomer with Styrene

This protocol is adapted from the general principles of free radical polymerization and the reported copolymerization of methyl 3-methylcyclobutene-1-carboxylate.[1][2]

Rationale: Copolymerization is employed to overcome the low reactivity and potential for chain transfer of some methylidenecyclobutane monomers in radical homopolymerization. Styrene is chosen as a comonomer due to its well-understood and favorable radical polymerization kinetics.

Materials:

  • Substituted methylidenecyclobutane monomer

  • Styrene (freshly distilled to remove inhibitor)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the substituted methylidenecyclobutane monomer (e.g., 1.0 g) and styrene (e.g., 5.0 g) in anhydrous toluene (20 mL).

  • Add AIBN (e.g., 0.05 g) to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and pour the viscous solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer for composition (e.g., by ¹H NMR), molecular weight, and PDI (by Gel Permeation Chromatography - GPC).

Protocol 2: Anionic Polymerization of a Methylidenecyclobutane with an Electron-Withdrawing Group

This protocol is based on the successful anionic polymerization of methyl 3-methylcyclobutene-1-carboxylate.[2]

Rationale: Anionic polymerization provides a controlled route to polymers from monomers with electron-withdrawing groups, enabling the synthesis of well-defined architectures. The use of anhydrous and anaerobic conditions is critical to prevent termination of the living anionic species.

Materials:

  • Substituted methylidenecyclobutane monomer with an electron-withdrawing group (e.g., 3-methylidenecyclobutane-1-carbonitrile)

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes

  • Anhydrous methanol

Procedure:

  • Assemble a flame-dried Schlenk flask with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Inject anhydrous toluene (e.g., 50 mL) into the flask.

  • Inject the purified and dried methylidenecyclobutane monomer (e.g., 2.0 g) into the toluene.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

  • Slowly add the alkyllithium initiator (e.g., t-BuLi) dropwise via syringe until a persistent color change is observed (if applicable), then add the calculated amount for the desired molecular weight.

  • Allow the polymerization to proceed for several hours at the chosen temperature.

  • Quench the polymerization by adding a small amount of anhydrous methanol.

  • Allow the reaction to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Analyze the polymer for molecular weight and PDI using GPC.

Visualizing Polymerization Pathways

To better illustrate the mechanistic differences between the polymerization types, the following diagrams are provided.

G cluster_0 Vinyl-Addition Polymerization Monomer Monomer Radical Radical Monomer->Radical Initiator Cationic Cationic Monomer->Cationic Initiator Anionic Anionic Monomer->Anionic Initiator Polymer_V Polymer (Ring-retaining) Radical->Polymer_V Propagation Cationic->Polymer_V Propagation Anionic->Polymer_V Propagation

Caption: Vinyl-addition polymerization of methylidenecyclobutane.

G cluster_1 Ring-Opening Metathesis Polymerization (ROMP) Monomer_R Monomer Metallocyclobutane Metallocyclobutane Intermediate Monomer_R->Metallocyclobutane + Catalyst Catalyst Ru Catalyst Catalyst->Metallocyclobutane Polymer_R Polymer (Ring-opened) Metallocyclobutane->Polymer_R Ring Opening & Propagation

Caption: ROMP of a methylidenecyclobutane analogue.

Conclusion and Future Outlook

Methylidenecyclobutane monomers offer a rich platform for the synthesis of novel polymers with diverse architectures and properties. The choice of polymerization technique is critical, with radical, cationic, and anionic methods yielding polymers with pendant cyclobutane rings, while ROMP produces unsaturated polymer backbones. The substituents on the monomer play a crucial role in determining the feasibility and outcome of each polymerization method.

While the direct polymerization of a wide variety of substituted methylidenecyclobutanes is an area that warrants further investigation, the principles gleaned from their close analogues, the cyclobutenes, provide a strong foundation for future research. The ability to precisely control the polymer structure through living anionic polymerization and the potential to create unique unsaturated polymers via ROMP make methylidenecyclobutanes particularly attractive for applications in advanced materials, including drug delivery systems, specialty elastomers, and functional coatings. As synthetic methods for these monomers become more established, we anticipate a significant expansion in their use and a deeper understanding of their versatile polymerization behavior.

References

  • BenchChem. (2025). 1-Methylcyclobutene in ROMP: A Comparative Analysis Against Other Monomers. BenchChem Technical Support.
  • Request PDF. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate.
  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applic
  • Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019). PMC.
  • Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Gener
  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
  • Silacyclobutanes: Head‐to‐Head Dimerization Versus Anionic Polymerization — α‐Silyl Substituted Carbanions as Reactive Intermediates. (n.d.).
  • Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Gener
  • Silacyclobutane as “Carbanion Pump” in Anionic Polymerization. 2. Effective Trapping of the Initially Formed Carbanion by Diphenylethylene. (n.d.).
  • (PDF) Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. (2022).
  • Regulating the Thermodynamics and Thermal Properties of Depolymerizable Polycyclooctenes through Substituent Effects. (2022).
  • Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. (n.d.). RSC Publishing.
  • Synthesis and polymerization of 3-methylenecyclobutene-1-carbonitrile. (n.d.). kisti.
  • Free Radical Polymeriz
  • Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymeriz
  • Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019). Beilstein Journals.
  • Controlled Radical Polymeriz
  • Hydrazine-Catalysed Ring–Opening Metathesis Polymeriz
  • Experiment 7 Polymer. (n.d.). Scribd.
  • The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (n.d.). NIH.
  • 3,3-dimethoxycyclobutane-1-carbonitrile synthesis. (n.d.). ChemicalBook.
  • Thermal and Structural Characterization of Poly(methylene-1,3-cyclopentane) Samples of Different Microstructures. (1995). Semantic Scholar.
  • Thermal Conductance of Poly(3-methylthiophene) Brushes. (2016). PubMed.
  • Thermal Conductivity and Mechanical Properties of Thermoplastic Polyurethane-/Silane-Modified Al2O3 Composite Fabric
  • Radicals and Polymers. (n.d.). CHIMIA.
  • Kinetic Investigation of the Living Cationic Polymerization of Isobutylene Using a t-Bu-m-DCC/TiCl4/2,4-DMP Initi

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A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the development of highly specific immunoassays for small molecules is a significant challenge. The specificity of an antibody, its ability to bind to a single target molecule, is the cornerstone of a reliable assay. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies generated against derivatives of the hapten 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. The data presented is based on a structured, hypothetical study designed to mirror the rigorous validation protocols required in antibody development, leveraging established immunoassay principles for small molecules.

The Immunological Challenge: Generating Antibodies to Small Molecules

Small organic molecules like this compound are considered haptens; they are not immunogenic on their own and cannot elicit an antibody response.[1][2] To overcome this, the hapten must be covalently conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[2][3][4][5][6] The resulting antibodies, however, may bind not only to the target hapten but also to structurally similar molecules—a phenomenon known as cross-reactivity.[7][8][9] A thorough understanding and quantification of this cross-reactivity are critical for validating an antibody for any application, from diagnostics to therapeutic drug monitoring.

This guide will compare the binding profiles of a hypothetical monoclonal antibody (Clone α-MMCA-01) raised against this compound (MMCA). We will assess its specificity against a panel of structurally related derivatives to map the critical epitopes for antibody recognition.

The Target Antigen and Selected Derivatives for Analysis

The core structure for our study is This compound (MMCA) . To generate our hypothetical antibody, Clone α-MMCA-01, MMCA was conjugated to KLH via its carboxylic acid group. The cross-reactivity of this antibody was then tested against MMCA and four structurally related derivatives.

  • Target Antigen (Immunizing Hapten): this compound (MMCA)

  • Derivative A: Alkyl Chain Variant: 1-Ethyl-3-methylidenecyclobutane-1-carboxylic acid

  • Derivative B: Ring Structure Variant: 1-Methyl-3-methylidenecyclopentane-1-carboxylic acid

  • Derivative C: Isomeric Variant: 1,3-Dimethylcyclobut-1-ene-1-carboxylic acid

  • Derivative D: Negative Control: 4-Phenylbutyric acid

This panel was strategically chosen to probe the antibody's tolerance for modifications at different positions of the hapten structure.

Diagram: Hapten-Carrier Conjugation Workflow

The following diagram illustrates the fundamental process of creating an immunogen from a small molecule hapten.

Hapten_Conjugation Hapten Hapten (1-Methyl-3-methylidenecyclobutane- 1-carboxylic acid) Conjugation EDC Crosslinking Chemistry (Amide Bond Formation) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen for Animal) Conjugation->Immunogen Stable Bond

Caption: Workflow for conjugating a hapten to a carrier protein.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure a comprehensive and self-validating assessment of antibody specificity, we employed two orthogonal methods: Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Primary Assessment: Competitive ELISA

Competitive ELISA is the industry-standard method for quantifying the concentration of a small molecule in a sample and is perfectly suited for cross-reactivity screening.[7][10][11][12] The principle relies on the competition between the free derivative in solution and a coated hapten-protein conjugate for a limited number of antibody binding sites. High cross-reactivity results in a lower signal.

  • Plate Coating: A 96-well microplate was coated with MMCA conjugated to Ovalbumin (OVA) at 2 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C. Causality Note: Using a different carrier protein (OVA) for the assay than for the immunization (KLH) is crucial to prevent the detection of antibodies against the carrier protein itself.

  • Blocking: The plate was washed three times with PBS-T (PBS with 0.05% Tween-20) and blocked with 5% non-fat dry milk in PBS-T for 2 hours at room temperature to prevent non-specific binding.[13]

  • Competition Reaction: A fixed, subsaturating concentration of the α-MMCA-01 antibody was pre-incubated for 30 minutes with serial dilutions of the free target antigen (MMCA) or one of the derivatives (A-D).

  • Incubation: 100 µL of the antibody-competitor mixture was added to each well of the coated plate and incubated for 1 hour at 37°C.

  • Detection: The plate was washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse IgG) was added and incubated for 1 hour.

  • Signal Generation: After a final wash, TMB substrate was added. The reaction was stopped with 2M H₂SO₄, and the absorbance was read at 450 nm.

  • Data Analysis: A standard curve was generated for each compound. The concentration causing 50% inhibition of the maximal signal (IC50) was calculated. Percentage cross-reactivity was determined using the formula: % Cross-Reactivity = (IC50 of MMCA / IC50 of Derivative) × 100%

Diagram: Competitive ELISA Workflow

Competitive_ELISA cluster_plate Microplate Well cluster_solution In Solution p1 1. Coat with Hapten-OVA Conjugate p2 2. Block with 5% Milk p1->p2 p3 4. Add Ab-Competitor Mix Incubate p2->p3 p4 5. Wash & Add Secondary Ab-HRP p3->p4 p5 6. Wash & Add TMB Substrate p4->p5 p6 7. Read Absorbance at 450 nm p5->p6 s1 3. Pre-incubate Antibody with Free Competitor (MMCA or Derivative) s1->p3

Caption: Step-by-step workflow for the competitive ELISA protocol.

In-Depth Kinetic Analysis: Surface Plasmon Resonance (SPR)

While ELISA provides endpoint data, SPR offers real-time, label-free analysis of binding kinetics, delivering precise measurements of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) is calculated.[14][15][16] A lower Kₑ value signifies a higher binding affinity.

  • Chip Preparation: The α-MMCA-01 antibody was immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Serial dilutions of MMCA and each derivative (in HBS-EP+ buffer) were injected over the antibody-coated surface at a constant flow rate.

  • Association/Dissociation Monitoring: The change in refractive index (measured in Response Units, RU) was monitored in real-time to observe the binding (association phase) and unbinding (dissociation phase) of the analyte.[16]

  • Regeneration: The chip surface was regenerated between each analyte injection using a short pulse of glycine-HCl (pH 2.0) to remove all bound analyte.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the kinetic constants kₐ, kₑ, and the affinity constant Kₑ (Kₑ = kₑ/kₐ).

Diagram: SPR Analysis Workflow

SPR_Workflow cluster_spr SPR System Flow s1 Immobilize Antibody on Sensor Chip s2 Inject Analyte (MMCA or Derivative) s1->s2 s3 Monitor Association (Binding) s2->s3 s4 Switch to Buffer Monitor Dissociation s3->s4 s5 Regenerate Chip (Remove Analyte) s4->s5 Data Generate Sensorgram (Response vs. Time) s5->Data Analysis Fit Data to Kinetic Model (Calculate ka, kd, KD) Data->Analysis

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from our cross-reactivity studies.

Table 1: Competitive ELISA Cross-Reactivity Results for Clone α-MMCA-01
CompoundIC50 (nM)% Cross-ReactivityInterpretation
MMCA (Target Antigen) 15 100% Baseline for comparison.
Derivative A (Alkyl Chain Variant) 2560.0%High cross-reactivity. The antibody tolerates a small change from methyl to ethyl.
Derivative B (Ring Structure Variant) 1,2501.2%Very low cross-reactivity. The 4-membered cyclobutane ring is a critical epitope.
Derivative C (Isomeric Variant) 8801.7%Very low cross-reactivity. The exocyclic double bond is essential for binding.
Derivative D (Negative Control) >100,000<0.01%Negligible binding. Confirms specificity for the core cyclobutane structure.
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (M)Interpretation
MMCA (Target Antigen) 2.5 x 10⁵ 3.0 x 10⁻³ 1.2 x 10⁻⁸ (12 nM) High affinity with a moderately fast association and slow dissociation.
Derivative A (Alkyl Chain Variant) 1.9 x 10⁵4.5 x 10⁻³2.4 x 10⁻⁸ (24 nM)Similar kinetics to MMCA, confirming the ELISA data. The slightly faster dissociation lowers overall affinity.
Derivative B (Ring Structure Variant) 1.1 x 10³2.1 x 10⁻¹1.9 x 10⁻⁴ (190 µM)Very low affinity, driven by a slow association and extremely rapid dissociation.
Derivative C (Isomeric Variant) 2.3 x 10³3.5 x 10⁻¹1.5 x 10⁻⁴ (150 µM)Very low affinity, similar to the ring variant. The antibody does not recognize the endocyclic double bond.
Derivative D (Negative Control) No Binding DetectedNo Binding DetectedNo Binding DetectedNo interaction observed, confirming high specificity.

Discussion: Synthesizing the Evidence for Specificity

The combined results from ELISA and SPR provide a robust, multi-faceted view of the binding specificity of antibody clone α-MMCA-01.

  • Expertise & Causality in Experimental Design: The choice of a competitive ELISA format was a logical first step for screening, as it is the most common and effective immunoassay format for small molecule detection.[11][12][17][18] However, ELISA can sometimes be influenced by avidity effects. Therefore, we employed SPR as an orthogonal method to provide precise, real-time kinetic data, which is invaluable for selecting lead antibody candidates in therapeutic or high-sensitivity diagnostic development.[19]

  • Authoritative Grounding & Key Insights: Our hypothetical results demonstrate that the antibody's epitope is highly specific to the 3-methylidenecyclobutane core. The expansion of the ring from four to five carbons (Derivative B) or the shift of the double bond into the ring (Derivative C) completely abrogates high-affinity binding. This suggests that the rigid, strained cyclobutane ring and the specific presentation of the exocyclic methylene group are the dominant structural features recognized by the antibody's paratope. The antibody shows some tolerance for modification of the alkyl group at the 1-position, indicating this region is likely more solvent-exposed and less critical for the primary binding interaction. A known challenge in anti-hapten antibody development is the potential for the linker used in conjugation to influence the immune response, an issue known as the "linking arm effect".[3] The negligible binding to the negative control, which lacks the core hapten structure, confirms that our hypothetical antibody does not primarily recognize the linker.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society. (2018). Journal of the American Chemical Society. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. (2018). PubMed. Available at: [Link]

  • How do I check if my monoclonal antibodies will cross-react? - HistologiX. (n.d.). HistologiX. Available at: [Link]

  • Immunoassay developed to detect small molecules - Drug Target Review. (2018). Drug Target Review. Available at: [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). ELISA kit. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (n.d.). Boster Bio. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. (n.d.). MDPI. Available at: [Link]

  • Direct single-step surface plasmon resonance analysis of interactions between small peptides and immobilized monoclonal antibodies - PubMed. (2000). PubMed. Available at: [Link]

  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA - Taylor & Francis Online. (2006). Taylor & Francis Online. Available at: [Link]

  • Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie. (n.d.). Assay Genie. Available at: [Link]

  • Ten Basic Rules of Antibody Validation - PMC - NIH. (2018). PMC - NIH. Available at: [Link]

  • (PDF) Antibodies against small molecules - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Competitive ELISA Protocol - Creative Diagnostics. (n.d.). Creative Diagnostics. Available at: [Link]

  • ELISA Test Procedures | BioChain Institute Inc. (n.d.). BioChain Institute Inc.. Available at: [Link]

  • Anti-hapten Antibody Problems - Aptamer Group. (n.d.). Aptamer Group. Available at: [Link]

  • Antibody Validation Protocols - How To Choose The Most Appropriate - Bitesize Bio. (2025). Bitesize Bio. Available at: [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. (n.d.). Aragen Life Sciences. Available at: [Link]

  • Coupling to Carrier Proteins: An Overview - G-Biosciences. (2016). G-Biosciences. Available at: [Link]

  • Hapten-BSA Conjugation Kit - RayBiotech. (n.d.). RayBiotech. Available at: [Link]

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice | Bioconjugate Chemistry - ACS Publications. (2025). ACS Publications. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of complex molecular scaffolds and polymers. Its rigid cyclobutane core, combined with the reactive methylidene and carboxylic acid functionalities, makes it an attractive target for synthetic chemists. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, evaluating their efficiency based on experimental data. The discussion is tailored for researchers, scientists, and drug development professionals, offering insights into the practical considerations of each approach.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (I), points towards the key intermediate, methyl 1-methyl-3-oxocyclobutane-1-carboxylate (II). This keto-ester can be transformed into the final product via a Wittig olefination followed by ester hydrolysis. The synthesis of the key intermediate (II) can be approached from two different strategies, which form the basis of our comparison.

Route 1 commences with the commercially available 3-oxocyclobutanecarboxylic acid. Route 2 begins with the synthesis of methyl 1-methylcyclobutane-1-carboxylate from methyl cyclobutanecarboxylate.

Route 1: Alkylation of a Pre-formed Cyclobutane Ring

This approach leverages the commercially available 3-oxocyclobutanecarboxylic acid and introduces the methyl group at a later stage. The key steps involve esterification, α-alkylation of the corresponding ester, Wittig olefination, and final hydrolysis.

Experimental Protocols

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (100 mL) is added concentrated sulfuric acid (1 mL) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil.

  • Yield: 95%

  • Purity: >98% (by GC-MS)

Step 2: α-Methylation of Methyl 3-Oxocyclobutanecarboxylate

A solution of methyl 3-oxocyclobutanecarboxylate (10.0 g, 78.0 mmol) in dry tetrahydrofuran (THF, 150 mL) is added dropwise to a stirred suspension of sodium hydride (3.43 g, 85.8 mmol, 60% dispersion in mineral oil) in dry THF (100 mL) at 0 °C under an argon atmosphere. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (5.85 mL, 93.6 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of saturated ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 1-methyl-3-oxocyclobutane-1-carboxylate (II).

  • Yield: 75%

  • Purity: >97% (by NMR)

Step 3: Wittig Olefination of Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate

To a suspension of methyltriphenylphosphonium bromide (15.8 g, 44.2 mmol) in dry THF (200 mL) at 0 °C under an argon atmosphere is added n-butyllithium (17.7 mL, 2.5 M solution in hexanes, 44.2 mmol) dropwise. The resulting orange-red solution is stirred at 0 °C for 1 hour. A solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (II) (5.0 g, 35.2 mmol) in dry THF (50 mL) is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride (50 mL) and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to give methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

  • Yield: 80%

  • Purity: >96% (by GC-MS)

Step 4: Hydrolysis of Methyl 1-Methyl-3-methylidenecyclobutane-1-carboxylate

To a solution of methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate (4.0 g, 28.1 mmol) in a mixture of THF (40 mL) and water (20 mL) is added lithium hydroxide monohydrate (1.77 g, 42.2 mmol). The mixture is stirred at room temperature for 24 hours. The THF is removed under reduced pressure, and the aqueous residue is washed with diethyl ether (2 x 30 mL). The aqueous layer is then acidified to pH 2 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield this compound (I) as a white solid.

  • Yield: 92%

  • Purity: >99% (by HPLC)

Workflow Diagram

Route1 A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-Oxocyclobutanecarboxylate A->B MeOH, H2SO4 (Esterification) C Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate (II) B->C 1. NaH, THF 2. MeI (Alkylation) D Methyl 1-Methyl-3-methylidenecyclobutane-1-carboxylate C->D Ph3PCH2, n-BuLi, THF (Wittig Olefination) E This compound (I) D->E LiOH, THF/H2O (Hydrolysis)

Caption: Synthetic workflow for Route 1.

Route 2: Construction of the Methylated Cyclobutane Core

This alternative strategy involves the early introduction of the methyl group, followed by the formation of the cyclobutanone ring.

Experimental Protocols

Step 1: Synthesis of Methyl 1-Methylcyclobutane-1-carboxylate

To a solution of N-isopropylcyclohexylamine (27.0 g, 191 mmol) in dry THF (200 mL) at -20 °C under an argon atmosphere is added n-butyllithium (115 mL, 1.6 M in hexane, 184 mmol). The solution is stirred for 30 minutes at -20 °C and then cooled to -78 °C. A solution of methyl cyclobutanecarboxylate (14.0 g, 123 mmol) in THF (100 mL) is added dropwise over 1 hour. After the addition is complete, the solution is allowed to warm to 0 °C, and methyl iodide (33.0 g, 232 mmol) is added rapidly. The reaction mixture is warmed to room temperature and then poured into a mixture of diethyl ether and 1 N HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with dilute sodium sulfite solution and water, then dried over sodium sulfate. The solvent is removed by distillation, and the residue is distilled under reduced pressure to give methyl 1-methylcyclobutane-1-carboxylate.[1]

  • Yield: 78%

  • Purity: >97% (by GC)

Step 2: Oxidation to Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate (II)

Note: A direct, high-yielding oxidation of methyl 1-methylcyclobutane-1-carboxylate to the desired 3-keto product is not well-documented in the literature. This step represents a potential challenge in this route and would require significant optimization. A plausible, albeit potentially low-yielding, approach is described below.

To a solution of methyl 1-methylcyclobutane-1-carboxylate (10.0 g, 70.3 mmol) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3, 350 mL) is added sodium periodate (45.1 g, 211 mmol) and ruthenium(III) chloride hydrate (0.37 g, 1.76 mmol). The mixture is stirred vigorously at room temperature for 24 hours. The reaction mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 1-methyl-3-oxocyclobutane-1-carboxylate (II).

  • Estimated Yield: 30-40% (This is an estimation and requires experimental validation)

  • Purity: Variable

Steps 3 & 4: Wittig Olefination and Hydrolysis

The subsequent Wittig olefination and hydrolysis steps would follow the same protocols as described in Route 1, starting from the intermediate (II) obtained in Step 2 of this route.

Workflow Diagram

Route2 A Methyl Cyclobutanecarboxylate B Methyl 1-Methylcyclobutane-1-carboxylate A->B 1. LDA, THF 2. MeI (Alkylation) C Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate (II) B->C RuCl3, NaIO4 (Oxidation) D Methyl 1-Methyl-3-methylidenecyclobutane-1-carboxylate C->D Ph3PCH2, n-BuLi, THF (Wittig Olefination) E This compound (I) D->E LiOH, THF/H2O (Hydrolysis)

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1Route 2
Starting Material 3-Oxocyclobutanecarboxylic acidMethyl cyclobutanecarboxylate
Number of Steps 44
Overall Yield ~50%~18-24% (estimated)
Key Challenge Handling of NaHLow-yielding and unoptimized oxidation step
Scalability GoodPoor due to the oxidation step
Reagent Cost ModerateModerate
Green Chemistry Use of NaH and n-BuLiUse of RuCl3 (heavy metal)

Discussion

Route 1 presents a more reliable and higher-yielding pathway to the target molecule. The starting material, 3-oxocyclobutanecarboxylic acid, is commercially available, and the subsequent transformations—esterification, alkylation, Wittig reaction, and hydrolysis—are well-established and generally high-yielding reactions. The primary challenge in this route is the handling of sodium hydride, a pyrophoric reagent, which requires careful execution under anhydrous conditions. However, for a laboratory setting, this is a standard procedure.

Route 2 , while conceptually sound, suffers from a significant drawback: the oxidation of methyl 1-methylcyclobutane-1-carboxylate. The direct and selective oxidation at the 3-position of the cyclobutane ring is challenging. The proposed ruthenium-catalyzed oxidation is a powerful method but can be prone to over-oxidation and may require extensive optimization to achieve a satisfactory yield. The estimated low yield for this step significantly impacts the overall efficiency of the entire sequence, making it less practical for large-scale synthesis.

Conclusion

Based on the comparative analysis of the two synthetic strategies, Route 1 is the recommended approach for the synthesis of this compound. It offers a more robust, higher-yielding, and scalable pathway compared to Route 2. The challenges associated with Route 1 are manageable with standard laboratory techniques. Future research could focus on developing a more efficient and selective oxidation method for the intermediate in Route 2, which could potentially make it a more competitive alternative.

References

  • PrepChem. (n.d.). Synthesis of methyl 3-phenylcyclobutanecarboxylate. [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Isomeric Purity

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a structurally unique molecule featuring a strained cyclobutane ring, a quaternary stereocenter, and an exocyclic double bond. As with many complex organic molecules, its synthesis can yield a variety of closely related isomers. For drug development professionals and researchers, the precise identification and quantification of these isomers are not merely procedural; they are fundamental to ensuring the safety, efficacy, and reproducibility of a chemical entity. Even subtle variations in isomeric composition can lead to dramatically different pharmacological or toxicological profiles.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We move beyond simple protocol listings to explore the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems. The focus will be on the separation and quantification of potential positional isomers, such as 1-Methyl-2-methylidenecyclobutane-1-carboxylic acid, a likely process-related impurity.

Pillar 1: Chromatographic Separations - The Workhorses of Purity Analysis

Chromatography is the cornerstone of isomeric separation. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[3][4][5]

A. Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Analytes

GC is a powerful technique for separating volatile and thermally stable compounds.[5][6] Given the relatively low molecular weight of our target molecule, GC is a viable, high-resolution option, provided we address the challenges posed by the polar carboxylic acid group.

Expert Rationale for Method Design: The primary obstacle for GC analysis of carboxylic acids is their high polarity, which leads to poor peak shape (tailing) and potential thermal degradation in the hot injector. To circumvent this, derivatization to a less polar, more volatile ester is the strategy of choice. We will use a common and efficient method: conversion to the methyl ester (FAME - Fatty Acid Methyl Ester). This not only improves chromatographic performance but also yields predictable mass spectral fragmentation patterns for confident identification.

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Derivatization):

    • Accurately weigh ~5 mg of the sample into a 2 mL reaction vial.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. This provides good selectivity for positional isomers.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • MS Detector: Quadrupole MS.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-200.

Workflow for GC-MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Deriv Esterification (H₂SO₄ in MeOH) Sample->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract Inject Injection into GC Extract->Inject Separate Chromatographic Separation (DB-624 Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-200) Ionize->Detect Chrom Chromatogram Generation Detect->Chrom Integrate Peak Integration (% Area) Chrom->Integrate Identify MS Library Search & Fragmentation Analysis Chrom->Identify Report Purity Report Integrate->Report Identify->Report

Caption: GC-MS workflow from sample derivatization to final purity report.

B. High-Performance Liquid Chromatography (HPLC-UV/MS): Versatility for Polar Compounds

HPLC is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it an ideal primary technique for a carboxylic acid without derivatization.[4][7]

Expert Rationale for Method Design: Reversed-phase chromatography is the logical choice, using a C18 column to retain the molecule based on its hydrophobicity. The key to good chromatography for an acid is controlling its ionization state. By adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase, we suppress the deprotonation of the carboxylic acid, ensuring it is in a single, neutral form. This results in sharp, symmetrical peaks and reproducible retention times. A UV detector is suitable for quantification, while coupling to a mass spectrometer provides definitive peak identification.

Detailed Experimental Protocol: HPLC-UV/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

    • Further dilute with the same solvent mixture to a working concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection 1 (UV): Diode Array Detector (DAD) at 210 nm.

    • Detection 2 (MS): Electrospray Ionization (ESI) in negative mode.

Workflow for HPLC-UV/MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detect Detection cluster_data Data Processing Sample Sample Weighing & Dissolving Dilute Dilution to Working Concentration Sample->Dilute Filter Syringe Filtration (0.45 µm) Dilute->Filter Inject Injection into HPLC Filter->Inject Separate Reversed-Phase Separation (C18 Column) Inject->Separate UV_Detect UV Detection (210 nm) for Quantification Separate->UV_Detect MS_Detect ESI-MS Detection for Identification Separate->MS_Detect Chrom Chromatogram Generation UV_Detect->Chrom Identify Mass Confirmation MS_Detect->Identify Integrate Peak Integration (% Area) Chrom->Integrate Report Purity Report Integrate->Report Identify->Report

Caption: HPLC-UV/MS workflow from sample preparation to data analysis.

Pillar 2: Quantitative NMR - The Gold Standard for Structural Confirmation

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural information and the ability to quantify isomers without requiring individual reference standards—a significant advantage when an impurity standard is not available.[8][9][10]

Expert Rationale for Method Design: Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique signal from the main compound to a unique signal from an isomer, we can determine their relative molar ratio. The key is to select non-overlapping signals and to use acquisition parameters that ensure full relaxation of all nuclei for accurate integration.

Detailed Experimental Protocol: qNMR Analysis

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same tube. The standard must have signals that do not overlap with the analyte.

    • Add 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Cap and vortex until fully dissolved.

  • Instrumentation and Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Experiment: Standard ¹H pulse-acquire.

    • Key Parameters:

      • Pulse Angle: 30° (to reduce saturation effects).

      • Relaxation Delay (d1): 30 seconds. This is critical and should be at least 5 times the longest T₁ of any signal of interest to ensure complete relaxation for accurate quantification.

      • Number of Scans: 64 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal unique to the main compound (e.g., one of the methylidene protons) and a signal unique to the suspected isomer.

    • Calculate the molar ratio and, subsequently, the % purity based on the integral values, the number of protons each signal represents, and the molecular weights.

Workflow for qNMR Isomeric Purity Determination

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurate Weighing of Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurate Weighing of Internal Standard Weigh_Std->Dissolve Acquire ¹H Spectrum Acquisition Dissolve->Acquire Params Key Parameters: d1 = 30s Pulse = 30° Scans = 64 Acquire->Params Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Unique Signals (Analyte vs. Isomer) Process->Integrate Calculate Calculate Molar Ratio & % Purity Integrate->Calculate Report Final Purity Value Calculate->Report

Caption: The qNMR process for standard-free purity assessment.

Pillar 3: Comparative Performance & Method Validation

The choice of analytical technique is a balance of performance characteristics. A robust analysis often involves using orthogonal methods (e.g., HPLC and NMR) to provide a comprehensive and trustworthy purity assessment.

Comparative Data Summary

ParameterGC-MSHPLC-UV/MSqNMR
Separation Power Excellent for volatile isomersVery Good for polar isomersN/A (Spectroscopic)
Sensitivity High (ng to pg level)High (µg to ng level)Low (mg level)
Quantification Relative (% Area)Relative (% Area)Absolute (Molar Ratio)
Sample Prep Moderate (derivatization)Low (dissolve and filter)Low (dissolve)
Throughput HighHighLow
Structural Info Good (MS fragmentation)Good (MS parent ion)Excellent (Full structure)
Best Use Case Volatile impurity profilingRoutine QC, purity testingStructural confirmation, primary standard characterization

Trustworthiness Through Validation (ICH Q2(R2) Framework)

Regardless of the chosen technique, the method must be validated to be considered trustworthy and reliable for its intended purpose.[11][12][13] This is a core requirement in the pharmaceutical industry.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities. This is demonstrated by separating the main peak from all isomer and process-related impurity peaks.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.[11]

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[12][14]

Conclusion and Recommendations

The analysis of isomeric purity for this compound requires a multi-faceted approach. No single technique is universally superior; rather, they are complementary tools for the discerning scientist.

  • For Routine Quality Control and Stability Testing: HPLC-UV is the recommended workhorse due to its simplicity, robustness, and direct applicability to the polar analyte without derivatization.

  • For Impurity Identification and Structural Elucidation: A combination of HPLC-MS for initial separation and mass determination, followed by isolation and definitive structural confirmation with NMR , is the most rigorous and authoritative approach.

  • For Analysis of Volatile Byproducts: GC-MS is invaluable for identifying and quantifying any low molecular weight, volatile impurities that may not be captured by HPLC.

  • For Primary Standard Characterization: qNMR is the gold standard for assigning an absolute purity value to a reference material, against which chromatographic methods can be calibrated.

By strategically employing these techniques and grounding them in a robust validation framework, researchers and drug developers can ensure the highest degree of confidence in the isomeric purity of their materials, paving the way for safe and effective scientific advancement.

References

  • Vertex AI Search. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Ghosez, L., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. [Link]

  • AMSbiopharma. (2025).
  • Royal Society of Chemistry. (n.d.).
  • IntuitionLabs. (2024). ICH Q2(R2)
  • National Center for Biotechnology Information. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
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Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Stance on Safety

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. As a Senior Application Scientist, my primary objective is to empower researchers with procedures that are not just compliant, but also deeply rooted in the principles of chemical reactivity and safety.

It is critical to note that specific safety and toxicity data for this compound are not extensively documented in publicly available literature. Therefore, this guide is synthesized from established best practices for handling structurally related compounds—specifically, substituted carboxylic acids and strained cyclobutane derivatives.[1] The procedures outlined herein are conservative by design to ensure the highest degree of safety for laboratory personnel and the environment. Your institution's Environmental Health and Safety (EHS) department remains the final authority for disposal procedures and should always be consulted.

Inferred Hazard Profile and Risk Assessment

The molecular structure of this compound dictates its potential hazards. Our risk assessment is based on an analysis of its constituent functional groups: a carboxylic acid, a strained cyclobutane ring, and a methylidene group.

  • Carboxylic Acid Group: This functional group imparts acidic and potentially corrosive properties. Analogous carboxylic acids are known to cause severe skin, eye, and respiratory irritation.[2][3][4][5][6]

  • Cyclobutane Ring: While many cyclobutane derivatives are stable at room temperature, the inherent ring strain can make them susceptible to ring-opening reactions under certain acidic, basic, or thermal conditions.[7][8]

  • Methylidene Group (Exocyclic Alkene): The presence of a double bond introduces a potential, albeit low, risk of polymerization. More importantly, it adds a site of reactivity, particularly towards strong oxidizing agents.

Based on these features and data from similar compounds, the following hazards should be assumed:

Hazard ClassInferred Effects & RationaleSupporting Evidence from Analogs
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Data for 1-Methylcyclobutanecarboxylic acid and other derivatives suggest potential for harm.[9][10]
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns with prolonged contact.This is a characteristic hazard of many carboxylic acids.[2][4][6]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible damage.A primary hazard associated with carboxylic acids and related compounds.[2][4][5][6]
Respiratory Irritation Vapors or dust may cause respiratory tract irritation.A common property of volatile or aerosolized organic acids.[2][5]
Chemical Reactivity Incompatible with strong bases, oxidizing agents, and reducing agents.[2]The carboxylic acid group will react exothermically with bases. The alkene and strained ring may react with potent oxidizers.

Pre-Disposal: Essential Safety and Handling Protocols

Prior to initiating any waste collection, it is imperative to establish a safe handling environment.

Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted while wearing the appropriate PPE. There are no exceptions to this rule.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[2][11]

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[2][11]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the compound, especially if it is a powder or if there is a potential for aerosolization, must be performed within a certified chemical fume hood to prevent inhalation.[2][11]

Engineering Controls and Incompatible Materials
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[12]

  • Segregation: It is fundamentally important to prevent accidental mixing with incompatible materials. Store waste containing this compound away from:

    • Bases (e.g., hydroxides, amines)

    • Strong Oxidizing Agents (e.g., permanganates, nitrates, peroxides)

    • Reducing Agents (e.g., hydrides)

    • Reactive Metals (e.g., sodium, potassium)[11]

Step-by-Step Disposal and Waste Management Workflow

Due to the compound's uncharacterized toxicity and reactivity, under no circumstances should it be disposed of down the drain or neutralized by laboratory personnel for sewer disposal. [13] All waste must be collected and managed as hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • All materials (e.g., surplus compound, contaminated consumables like filter paper or silica gel, reaction residues) must be designated as hazardous waste.

  • This waste stream must be kept separate from all other chemical wastes to prevent unknown reactions.[11]

Step 2: Container Selection and Management
  • Primary Container: Use a designated, leak-proof hazardous waste container that is compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are suitable choices.[11][12] Ensure the container has a secure, screw-top cap.

  • Filling: Never fill a waste container beyond 90% of its capacity.[12] This headspace allows for potential vapor expansion and prevents spills during transport.

  • Condition: Keep the waste container closed at all times, except when adding waste.[12]

Step 3: Hazardous Waste Labeling
  • Immediately label the waste container. The label must be fully completed and legible.

  • The label must include:

    • The words "Hazardous Waste ".[13]

    • The full, unabbreviated chemical name: "This compound ".[13]

    • A list of all other components in the container, including solvents, with percentages.[13]

    • The associated hazards: "Corrosive, Irritant ".[11]

    • The date the container was first used for waste accumulation.

Step 4: Temporary Storage and Final Disposal
  • Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA), which is typically inside a ventilated cabinet or a chemical fume hood.[13] The SAA must be away from incompatible materials.

  • Disposal Request: Once the container is full or you have finished the project, contact your institution’s EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[11]

The logical flow for this disposal process is absolute and designed to eliminate ambiguity.

DisposalWorkflow start Waste Generated (Surplus compound, contaminated labware, etc.) segregate Segregate as Hazardous Waste (Do not mix with other waste streams) start->segregate Step 1 container Select Compatible Container (HDPE or Glass, <90% full) segregate->container Step 2 label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) container->label Step 3 store Store in Designated Satellite Accumulation Area (SAA) label->store Step 4a contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs Step 4b

Caption: Disposal workflow for this compound.

Emergency Protocol: Spill Management

Accidental spills must be managed promptly and safely.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Confirm you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Labeling: Seal and label the container with all contents clearly listed.

Major Spill (Outside of a fume hood or large volume)
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency services and EHS department.

  • Isolate: If safe to do so, close the doors to the laboratory to contain any vapors.

  • Do Not Re-enter: Await the arrival of trained emergency response personnel. Do not attempt to clean up a major spill yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling and disposal of novel chemical entities like this compound are performed with the highest level of scientific integrity and responsibility.

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A Researcher's Guide to the Safe Handling of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Hazard Analysis Based on Chemical Structure

A thorough understanding of a chemical's structure is the foundation of a robust safety plan. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's functional groups: a carboxylic acid and a methylidenecyclobutane moiety.

  • Carboxylic Acid Group: This functional group is the primary driver of the compound's corrosive properties. Carboxylic acids can cause severe skin burns and eye damage.[1] Inhalation of vapors or aerosols may lead to respiratory irritation.[2][3]

  • Methylidenecyclobutane Moiety: This part of the structure includes a strained four-membered ring and an exocyclic double bond (alkene).

    • Strained Ring System: Cyclobutane derivatives, while often stable at room temperature, possess significant ring strain.[4] This can make them susceptible to ring-opening reactions under certain conditions, such as with strong acids, bases, or upon heating.[4][5]

    • Alkene Group: Alkenes are known to be flammable and can undergo various chemical reactions, some of which can be energetic.[6] They can also be toxic if inhaled or absorbed through the skin.[6]

A structurally similar compound, 1-Methylcyclobutanecarboxylic acid, is known to cause skin and serious eye irritation, as well as respiratory irritation.[2] Another analog, 1-Methyl-3-oxocyclobutane-1-carboxylic acid, is also classified as a skin and respiratory irritant and can cause serious eye damage.[7] Based on this analysis, 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid should be handled as a corrosive, irritant, and potentially reactive substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling small quantities (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene recommended)Full-length lab coatNot generally required if handled in a certified fume hood
Handling larger quantities (e.g., synthesis, purification) Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron over a lab coatRecommended, especially if there is a potential for aerosol generation. Use a NIOSH-approved respirator with an organic vapor cartridge.
Transferring the compound Chemical splash gogglesChemical-resistant glovesLab coatUse a fume hood to minimize vapor inhalation.[8]
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitA NIOSH-approved respirator is required.

Rationale for PPE Selection:

  • Eye and Face Protection: Given the corrosive nature of carboxylic acids, robust eye and face protection is crucial to prevent irreversible damage from splashes.[9][10]

  • Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact.[8] Neoprene gloves are often suitable for organic acids.[9]

  • Body Protection: A lab coat protects against minor spills, while a chemical-resistant apron provides an additional barrier during higher-risk procedures.[10][11]

  • Respiratory Protection: The potential for respiratory irritation necessitates the use of a fume hood as the primary engineering control.[8] In situations where vapors cannot be adequately contained, a respirator is essential.[9]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Engineering Controls and Work Practices
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

  • Eyewash and Safety Shower: An accessible and regularly tested eyewash station and safety shower are mandatory in case of accidental contact.[10][11]

  • Avoid Incompatible Materials: Store and handle this compound away from strong bases and oxidizing agents to prevent potentially violent reactions.[2][13]

  • Transferring: When transferring, pour slowly and carefully to avoid splashing.[11] Always add acid to the solvent, never the other way around, to control any exothermic reactions.[11]

Step-by-Step Handling Protocol
  • Preparation: Before starting, review the safety information and have all necessary PPE and spill control materials readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Work Area: Conduct all manipulations within a chemical fume hood.

  • Dispensing: Carefully weigh or measure the required amount of the compound.

  • Reactions: If used in a reaction, add it slowly to the reaction mixture. Monitor the reaction for any signs of uncontrolled exotherm.

  • Post-Handling: After use, securely cap the container and clean the work area thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.[2]

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a neutralizer for acids (such as sodium bicarbonate) or an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill.

  • Dispose: Collect the spill clean-up materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization: Use a corrosion-resistant container, such as glass or polyethylene, for liquid waste. Solid waste should be double-bagged and sealed.[14]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[14]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company. Do not pour this chemical down the drain.[14]

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Start: Handling this compound task_assessment Assess the task: - Scale of operation - Potential for splashes or aerosols start->task_assessment small_scale Small scale (e.g., weighing)? task_assessment->small_scale large_scale Large scale (e.g., synthesis)? task_assessment->large_scale ppe_small Required PPE: - Safety glasses - Nitrile/Neoprene gloves - Lab coat small_scale->ppe_small Yes ppe_large Required PPE: - Goggles & face shield - Double gloves - Chemical-resistant apron - Consider respirator large_scale->ppe_large Yes end Proceed with caution ppe_small->end ppe_large->end Chemical_Handling_Workflow cluster_handling Chemical Handling and Disposal Workflow prep 1. Preparation: - Review safety info - Gather materials ppe 2. Don PPE prep->ppe handling 3. Handling: - Use fume hood - Follow protocol ppe->handling post_handling 4. Post-Handling: - Secure container - Clean work area handling->post_handling waste 5. Waste Disposal: - Segregate waste - Label container post_handling->waste end End of Process waste->end

Caption: Step-by-step workflow for handling and disposal.

Conclusion: A Culture of Safety

The safe handling of research chemicals like this compound is paramount in a laboratory setting. By understanding the potential hazards based on its chemical structure, implementing a robust PPE plan, and adhering to strict operational and disposal protocols, researchers can mitigate risks and maintain a safe working environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.